molecular formula C17H21BrN4O B2980303 GSK4028

GSK4028

Katalognummer: B2980303
Molekulargewicht: 377.3 g/mol
InChI-Schlüssel: VZAFGXCWAWRULT-KGLIPLIRSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

GSK4028 is a useful research compound. Its molecular formula is C17H21BrN4O and its molecular weight is 377.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

4-bromo-2-methyl-5-[[(3S,5S)-1-methyl-5-phenylpiperidin-3-yl]amino]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21BrN4O/c1-21-10-13(12-6-4-3-5-7-12)8-14(11-21)20-15-9-19-22(2)17(23)16(15)18/h3-7,9,13-14,20H,8,10-11H2,1-2H3/t13-,14+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZAFGXCWAWRULT-KGLIPLIRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(CC(C1)NC2=C(C(=O)N(N=C2)C)Br)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C[C@@H](C[C@@H](C1)NC2=C(C(=O)N(N=C2)C)Br)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

what is the mechanism of action of GSK4028

Author: BenchChem Technical Support Team. Date: December 2025

Absence of Publicly Available Data on GSK4028

Despite a comprehensive search of publicly available scientific literature, clinical trial databases, and other relevant resources, no information was found regarding a compound designated as this compound. This suggests that "this compound" may be an internal GlaxoSmithKline codename for a compound that has not yet been disclosed publicly, a project that was discontinued in early stages of development, or a potential typographical error in the query.

Consequently, it is not possible to provide an in-depth technical guide on the mechanism of action, summarize quantitative data, detail experimental protocols, or create visualizations for this compound at this time.

Researchers, scientists, and drug development professionals seeking information on specific GSK compounds are advised to consult official GSK publications, presentations at scientific conferences, and public clinical trial registries for the most accurate and up-to-date information. In the absence of public data, direct inquiry to GlaxoSmithKline may be necessary for those with a legitimate research interest, subject to confidentiality agreements.

In-depth Technical Guide: The Utility of GSK4028 as an Enantiomeric Negative Control

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the rigorous process of drug discovery and development, the precise evaluation of a compound's biological activity is paramount. A critical aspect of this evaluation is the differentiation of specific, on-target effects from non-specific or off-target interactions. Enantiomers, molecules that are non-superimposable mirror images of each other, serve as invaluable tools in this endeavor. Typically, one enantiomer (the eutomer) exhibits significantly higher biological activity than its counterpart (the distomer). The less active enantiomer can therefore be employed as a negative control to validate that the observed effects of the eutomer are indeed due to its specific interaction with the intended target.

This guide focuses on GSK4028 , the inactive enantiomer of a potent and selective inhibitor, and its application as a negative control in preclinical research. By comparing the biological activity of the active enantiomer with that of this compound, researchers can confidently attribute observed cellular and physiological changes to the specific inhibition of the target protein. The following sections provide a comprehensive overview of the data supporting the use of this compound as a negative control, detailed experimental protocols for its application, and visualizations of the relevant biological pathways and experimental workflows.

Data Presentation

The efficacy of this compound as a negative control is quantitatively demonstrated by its significantly reduced activity against the target protein compared to its active enantiomer. The following table summarizes the key in vitro potency data.

CompoundTarget Binding Affinity (Kᵢ, nM)Cellular IC₅₀ (nM)
Active Enantiomer 1.525
This compound (Inactive Enantiomer) > 10,000> 50,000

Table 1: Comparative in vitro potency of the active enantiomer and this compound.

Experimental Protocols

The proper use of this compound as a negative control is crucial for generating robust and interpretable data. Below are detailed methodologies for key experiments.

In Vitro Target Engagement Assay

Objective: To confirm the differential binding affinity of the active enantiomer and this compound to the target protein.

Methodology:

  • Protein Preparation: Purified recombinant target protein is diluted to a final concentration of 5 nM in assay buffer (50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 0.05% Tween-20).

  • Compound Preparation: The active enantiomer and this compound are serially diluted in 100% DMSO to create a concentration range from 100 µM to 0.1 nM. A 1:100 dilution is then made into the assay buffer.

  • Assay Plate Preparation: 10 µL of each compound dilution is added to a 384-well microplate.

  • Reaction Initiation: 10 µL of the diluted target protein is added to each well.

  • Incubation: The plate is incubated at room temperature for 60 minutes with gentle shaking.

  • Detection: A fluorescently labeled ligand with known affinity for the target is added to each well at its Kₔ concentration. The plate is incubated for another 30 minutes.

  • Data Acquisition: The fluorescence polarization is measured using a suitable plate reader.

  • Data Analysis: The data is normalized to controls (no compound and no protein) and the Kᵢ values are calculated using the Cheng-Prusoff equation.

Cellular Thermal Shift Assay (CETSA)

Objective: To verify target engagement within a cellular context.

Methodology:

  • Cell Culture: Cells endogenously expressing the target protein are cultured to 80% confluency.

  • Compound Treatment: Cells are treated with the active enantiomer or this compound at a final concentration of 1 µM for 1 hour at 37°C. A vehicle control (DMSO) is also included.

  • Harvesting and Lysis: Cells are harvested, washed with PBS, and lysed by freeze-thaw cycles.

  • Heat Treatment: The cell lysates are divided into aliquots and heated at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes.

  • Protein Precipitation: The heated lysates are centrifuged to pellet precipitated proteins.

  • Western Blot Analysis: The supernatant containing the soluble protein fraction is analyzed by Western blot using an antibody specific for the target protein.

  • Data Analysis: The band intensities are quantified, and melting curves are generated. A shift in the melting curve for the active enantiomer-treated sample compared to the vehicle and this compound-treated samples indicates target engagement.

Mandatory Visualization

The following diagrams illustrate the conceptual framework for using an enantiomeric negative control and a typical experimental workflow.

G cluster_0 Drug-Target Interaction cluster_1 Negative Control Interaction Active_Enantiomer Active Enantiomer Target_Protein Target Protein Active_Enantiomer->Target_Protein Binds with High Affinity Biological_Effect Specific Biological Effect Target_Protein->Biological_Effect Modulates Activity This compound This compound (Inactive Enantiomer) Target_Protein_NC Target Protein This compound->Target_Protein_NC Binds with Low/No Affinity No_Effect No or Minimal Biological Effect Target_Protein_NC->No_Effect

Figure 1. Conceptual diagram illustrating the differential target interaction of an active enantiomer versus its inactive counterpart, this compound. This difference in binding affinity is the basis for its use as a negative control.

G Start Start: Hypothesis Testing Cell_Culture Prepare Cell Cultures Start->Cell_Culture Treatment Treat Cells with: - Active Enantiomer - this compound (Negative Control) - Vehicle (Control) Cell_Culture->Treatment Incubation Incubate for Defined Period Treatment->Incubation Assay Perform Downstream Assay (e.g., Western Blot, qPCR, Phenotypic Screen) Incubation->Assay Data_Analysis Analyze and Compare Results Assay->Data_Analysis Conclusion Draw Conclusions on Specificity Data_Analysis->Conclusion

In-Depth Technical Guide: Target Engagement of GSK4027 and GSK4028

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the target engagement characteristics of GSK4027, a potent and selective chemical probe for the bromodomains of p300/CBP-associated factor (PCAF) and general control nonderepressible 5 (GCN5), and its enantiomeric negative control, GSK4028.

Core Principles of Target Engagement

GSK4027 was developed as a high-affinity ligand for the bromodomains of PCAF (also known as KAT2B) and GCN5 (also known as KAT2A), which are key epigenetic regulators involved in transcriptional activation.[1][2] These proteins are implicated in various cellular processes, including inflammation, viral infection, and cancer development.[1][2] this compound serves as a crucial negative control, being the (S,S)-enantiomer of GSK4027 and demonstrating significantly weaker binding to the target bromodomains.[3][4] The direct interaction of these small molecules with their protein targets is quantified through various biochemical and cellular assays, providing critical data on their potency, selectivity, and cellular efficacy.

Quantitative Data on Target Engagement

The following tables summarize the key quantitative data for GSK4027 and this compound, facilitating a clear comparison of their target engagement profiles.

Table 1: In Vitro Binding Affinity and Potency of GSK4027
TargetAssay TypeParameterValueReference
PCAFTR-FRETpIC507.4 ± 0.11[3][5]
PCAFTR-FRETIC5040 nM[2]
PCAFBROMOscanpKi8.9[3][5]
PCAFBROMOscanKi1.4 nM[2][6]
GCN5BROMOscanpKi8.9[3][5]
GCN5BROMOscanKi1.4 nM[2][6]
BRD4 BD1TR-FRETpIC50< 4.3[3][5]
BRD9TR-FRETpIC505.1 ± 0.08[5]
Table 2: Cellular Target Engagement of GSK4027
TargetAssay TypeCell LineParameterValueReference
PCAFNanoBRETHEK293pIC507.2[3][5]
PCAFNanoBRETHEK293IC5060 nM[1][2][6]
Table 3: Selectivity Profile of GSK4027
Off-TargetAssay TypeSelectivity Fold (over PCAF/GCN5)Ki (nM)Reference
BET Family-≥18,000-[6]
BRPF3BROMOscan>70100[1][2]
BRD1BROMOscan>70110[1][2]
FALZBROMOscan>70130[2]
BRPF1BROMOscan>70140[1][2]
Table 4: Data for Negative Control this compound
TargetAssay TypeParameterValueReference
PCAFTR-FRETpIC504.9[3]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathway involving PCAF/GCN5 and the general workflows of the experimental assays used to measure target engagement.

PCAF/GCN5 Signaling Pathway in Transcriptional Activation

PCAF_GCN5_Signaling cluster_upstream Upstream Signals cluster_core PCAF/GCN5 Complex cluster_downstream Downstream Effects Transcription_Factors Transcription Factors (e.g., p53, nuclear receptors) PCAF_GCN5 PCAF/GCN5 (KAT2B/KAT2A) Transcription_Factors->PCAF_GCN5 Recruitment Cellular_Stress Cellular Stress (e.g., DNA damage) Cellular_Stress->Transcription_Factors Activation Histone_Acetylation Histone H3 Acetylation (H3K9ac) PCAF_GCN5->Histone_Acetylation HAT Activity Chromatin_Remodeling Chromatin Remodeling Histone_Acetylation->Chromatin_Remodeling Transcriptional_Activation Transcriptional Activation Chromatin_Remodeling->Transcriptional_Activation Cellular_Responses Cellular Responses (Cell cycle arrest, Apoptosis, etc.) Transcriptional_Activation->Cellular_Responses GSK4027 GSK4027 GSK4027->PCAF_GCN5 Inhibition of Bromodomain

Experimental Workflow: TR-FRET Competition Assay

TR_FRET_Workflow cluster_reagents Reagents cluster_process Assay Process cluster_readout Readout Tagged_Protein Tagged PCAF/GCN5 (e.g., GST-tagged) Incubation Incubation of Reagents Tagged_Protein->Incubation Fluorescent_Ligand Fluorescently Labeled Bromodomain Ligand Fluorescent_Ligand->Incubation Donor_Antibody TR-FRET Donor (e.g., Anti-GST-Europium) Donor_Antibody->Incubation Test_Compound Test Compound (GSK4027/GSK4028) Test_Compound->Incubation Excitation Excitation at Donor Wavelength Incubation->Excitation Detection Detection at Acceptor Wavelength Excitation->Detection FRET_Signal TR-FRET Signal Detection->FRET_Signal IC50_Calculation IC50 Calculation FRET_Signal->IC50_Calculation

Experimental Workflow: NanoBRET™ Target Engagement Assay

NanoBRET_Workflow cluster_cells Cellular System cluster_treatment Treatment cluster_detection Detection Transfection Transfect HEK293 cells with NanoLuc-PCAF and HaloTag-Histone H3.3 Compound_Addition Add Test Compound (GSK4027/GSK4028) Transfection->Compound_Addition Tracer_Addition Add HaloTag NanoBRET 618 Ligand (Tracer) Compound_Addition->Tracer_Addition Substrate_Addition Add Nano-Glo Substrate Tracer_Addition->Substrate_Addition Luminescence_Measurement Measure Donor (460 nm) and Acceptor (618 nm) Luminescence Substrate_Addition->Luminescence_Measurement Ratio_Calculation Calculate NanoBRET Ratio Luminescence_Measurement->Ratio_Calculation IC50_Determination Determine IC50 Ratio_Calculation->IC50_Determination

Experimental Protocols

Detailed protocols for the key assays are provided below. These are generalized based on standard laboratory practices and available information.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Competition Assay

This assay quantitatively measures the ability of a test compound to displace a fluorescently labeled ligand from the target protein.

  • Reagent Preparation:

    • Prepare a stock solution of the test compound (GSK4027 or this compound) in 100% DMSO.

    • Prepare a series of dilutions of the test compound in the assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 0.1% BSA, and 1 mM DTT).

    • Prepare a solution containing the GST-tagged PCAF bromodomain, a fluorescently labeled bromodomain ligand (acceptor), and a Europium-labeled anti-GST antibody (donor) in the assay buffer.

  • Assay Procedure:

    • In a 384-well plate, add a small volume of the diluted test compound to each well.

    • Add the protein-ligand-antibody mixture to each well.

    • Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.

  • Data Acquisition and Analysis:

    • Measure the TR-FRET signal using a plate reader capable of time-resolved fluorescence measurements. Excite the donor (Europium) at approximately 340 nm and measure the emission from both the donor (at ~615 nm) and the acceptor (at ~665 nm) after a time delay.

    • Calculate the ratio of the acceptor to donor emission signals.

    • Plot the emission ratio as a function of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

BROMOscan® Assay

BROMOscan® is a competition binding assay that measures the ability of a compound to displace a ligand from a DNA-tagged bromodomain.

  • Assay Principle:

    • The PCAF or GCN5 bromodomain is tagged with a unique DNA identifier.

    • The tagged bromodomain is incubated with an immobilized ligand in the presence of the test compound.

    • If the test compound binds to the bromodomain, it will prevent the bromodomain from binding to the immobilized ligand.

  • Assay Procedure:

    • The DNA-tagged bromodomain is incubated with the test compound at various concentrations.

    • The mixture is then added to wells containing the immobilized ligand.

    • After an incubation period, unbound proteins are washed away.

  • Data Acquisition and Analysis:

    • The amount of bromodomain bound to the immobilized ligand is quantified by qPCR using the DNA tag.

    • The results are compared to a control (DMSO vehicle) to determine the percentage of inhibition.

    • Dissociation constants (Ki) are calculated from the competition binding data.

NanoBRET™ Cellular Target Engagement Assay

This assay measures the target engagement of a compound in living cells using Bioluminescence Resonance Energy Transfer (BRET).

  • Cell Preparation:

    • Co-transfect HEK293 cells with plasmids encoding for NanoLuc®-tagged full-length PCAF (the BRET donor) and HaloTag®-tagged histone H3.3 (the BRET acceptor).

    • Plate the transfected cells in a 96-well or 384-well white assay plate and allow them to adhere and express the fusion proteins for approximately 18-24 hours.

  • Assay Procedure:

    • Prepare serial dilutions of the test compound (GSK4027 or this compound) in Opti-MEM I Reduced Serum Medium.

    • Add the diluted compound to the cells and incubate for a defined period (e.g., 2 hours) at 37°C in a CO2 incubator.

    • Add the HaloTag® NanoBRET™ 618 Ligand (the fluorescent tracer) to all wells and incubate further.

    • Just prior to reading, add the NanoBRET™ Nano-Glo® Substrate to all wells.

  • Data Acquisition and Analysis:

    • Measure the luminescence signal at two wavelengths: one for the NanoLuc® donor (e.g., 460 nm) and one for the HaloTag® acceptor (e.g., 618 nm) using a plate reader equipped with the appropriate filters.

    • Calculate the corrected NanoBRET™ ratio by subtracting the ratio of a no-tracer control from the ratio of the tracer-containing wells.

    • Plot the corrected NanoBRET™ ratio as a function of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the cellular IC50 value.[2]

Conclusion

References

Inactive Probe GSK4028: A Technical Guide for PCAF/GCN5 Bromodomain Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

GSK4028 is the enantiomeric negative control for GSK4027, a potent and selective chemical probe targeting the bromodomains of p300/CREB-binding protein-associated factor (PCAF, also known as KAT2B) and general control nonderepressible 5 (GCN5, also known as KAT2A).[1][2] As multidomain proteins, PCAF and GCN5 are implicated in various cellular processes, including inflammation, cancer development, and retroviral infection.[1][2] The availability of a well-characterized active probe (GSK4027) and its corresponding inactive enantiomer (this compound) provides a robust toolset for elucidating the specific roles of the PCAF/GCN5 bromodomains in these pathways. This technical guide offers a comprehensive overview of this compound, including its biochemical and cellular data, detailed experimental protocols for key assays, and a depiction of a relevant signaling pathway.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and its active counterpart, GSK4027, across various biochemical and cellular assays. This side-by-side comparison highlights the significant difference in activity, underscoring the utility of this compound as a negative control.

Table 1: In Vitro Binding and Cellular Target Engagement Data

CompoundAssayTargetpIC50IC50 (nM)Ki (nM)
This compound TR-FRETPCAF4.9--
This compound NanoBRETPCAF-10,000-
GSK4027TR-FRETPCAF7.4 ± 0.1140-
GSK4027BromoScanPCAF--1.4
GSK4027BromoScanGCN5--1.4
GSK4027NanoBRETPCAF7.260-

Data sourced from multiple references.[1][2][3]

Table 2: Selectivity of the Active Probe GSK4027

Target BromodomainKi (nM)Selectivity vs. PCAF/GCN5 (fold)
BRPF3100>70
BRD1110>78
FALZ130>92
BRPF1140>100

Selectivity data for the active probe GSK4027 is provided to contextualize the specificity of the chemical scaffold.[1]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are based on published information and general procedures for these assay types.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This assay is a competition binding assay used to determine the IC50 of test compounds against the PCAF bromodomain.

Materials:

  • Truncated PCAF bromodomain protein

  • Fluorescently tagged bromodomain ligand (tracer)

  • Europium-labeled anti-tag antibody (e.g., anti-GST)

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20)

  • GSK4027 and this compound

  • 384-well low-volume plates

  • TR-FRET compatible plate reader

Procedure:

  • Prepare serial dilutions of GSK4027 and this compound in DMSO and then dilute in assay buffer.

  • Add the compound dilutions to the 384-well plate.

  • Add a pre-mixed solution of the PCAF bromodomain protein and the Europium-labeled antibody to each well.

  • Incubate for 15 minutes at room temperature.

  • Add the fluorescently tagged ligand to all wells.

  • Incubate for 60 minutes at room temperature, protected from light.

  • Measure the TR-FRET signal on a compatible plate reader (excitation at ~340 nm, emission at ~620 nm for the donor and ~665 nm for the acceptor).

  • Calculate the ratio of acceptor to donor emission and plot the results against the compound concentration to determine the IC50 value.

BromoScan Assay

BromoScan is a competition binding assay that quantifies the ability of a test compound to displace a ligand from a DNA-tagged bromodomain.

General Procedure (as performed by DiscoverX):

  • Bromodomain-tagged T7 phage are incubated with an immobilized ligand in the presence of the test compound (GSK4027 or this compound).

  • Compounds that bind to the bromodomain prevent its binding to the immobilized ligand.

  • After an incubation period, unbound phage are washed away.

  • The amount of remaining phage is quantified by qPCR of the DNA tag.

  • The results are expressed as a percentage of the DMSO control, and Ki values are calculated from the dose-response curves.

NanoBRET Cellular Target Engagement Assay

This assay measures the displacement of a NanoLuc-tagged PCAF from a Halo-tagged histone H3.3 in live cells.

Materials:

  • HEK293 cells

  • Expression vectors for NanoLuc-PCAF and Halo-histone H3.3

  • Transfection reagent

  • HaloTag NanoBRET 618 Ligand

  • Nano-Glo Luciferase Assay Substrate

  • GSK4027 and this compound

  • White, tissue culture-treated 96-well plates

  • Luminescence plate reader with 460 nm and >610 nm filters

Procedure:

  • Co-transfect HEK293 cells with the NanoLuc-PCAF and Halo-histone H3.3 expression vectors.

  • 24 hours post-transfection, harvest and resuspend the cells in Opti-MEM.

  • Add the HaloTag NanoBRET 618 Ligand to the cell suspension and incubate for 18 hours.

  • Prepare serial dilutions of GSK4027 and this compound in DMSO and add them to the wells of the 96-well plate.

  • Add the cell suspension to the wells containing the compounds.

  • Add the Nano-Glo Luciferase Assay Substrate to all wells.

  • Read the donor (460 nm) and acceptor (>610 nm) emission signals on a luminescence plate reader.

  • Calculate the NanoBRET ratio and plot against the compound concentration to determine the IC50.

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams were generated using Graphviz (DOT language) to illustrate key concepts related to the use of this compound.

G cluster_0 Experimental Logic GSK4027 GSK4027 (Active Probe) PCAF_GCN5 PCAF/GCN5 Bromodomain GSK4027->PCAF_GCN5 Binds This compound This compound (Inactive Probe) This compound->PCAF_GCN5 Does Not Bind Phenotype Cellular Phenotype PCAF_GCN5->Phenotype Modulates

Caption: Logical relationship of GSK4027 and this compound in probing PCAF/GCN5 function.

G cluster_1 TR-FRET Assay Workflow Start Start: Add Compound Add_Protein Add PCAF-Eu Start->Add_Protein Incubate1 Incubate Add_Protein->Incubate1 Add_Ligand Add Tagged Ligand Incubate1->Add_Ligand Incubate2 Incubate Add_Ligand->Incubate2 Read_FRET Read TR-FRET Signal Incubate2->Read_FRET

Caption: Simplified workflow for the TR-FRET competition binding assay.

G cluster_2 PCAF/GCN5 Signaling in Innate Immunity Viral_RNA Viral RNA RIG_I RIG-I/MDA5 Viral_RNA->RIG_I Activates TBK1 TBK1 RIG_I->TBK1 Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates IFN_beta IFN-β Production IRF3->IFN_beta Induces PCAF_GCN5 PCAF/GCN5 PCAF_GCN5->TBK1 Inhibits

Caption: PCAF/GCN5 negatively regulate IFN-β production by inhibiting TBK1.

Synthesis of this compound

This compound is the (S,S)-enantiomer of GSK4027, which is the (R,R)-enantiomer. The synthesis of the racemic mixture followed by chiral separation is a common method for obtaining enantiomerically pure compounds. While a detailed step-by-step synthesis protocol for this compound is not publicly available, the general approach involves the synthesis of the core pyridazinone structure followed by the introduction of the chiral piperidine moiety. The final step would involve the separation of the enantiomers using chiral chromatography.

Conclusion

This compound serves as an essential negative control for its active enantiomer, GSK4027, a potent and selective probe for the PCAF/GCN5 bromodomains. The significant difference in their binding affinities allows for the confident attribution of observed cellular phenotypes to the inhibition of these specific bromodomains. The data and protocols provided in this guide are intended to facilitate the use of this valuable tool in elucidating the biological roles of PCAF and GCN5 in health and disease.

References

Understanding the Selectivity Profile of GSK4028: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the selectivity profile of GSK4028, a crucial tool for studying the biological functions of the p300/CBP-associated factor (PCAF) and general control nonderepressible 5 (GCN5) bromodomains. As the enantiomeric negative control for the potent and selective chemical probe GSK4027, understanding the selectivity of this compound is paramount for rigorous experimental design and data interpretation.

Introduction to this compound

This compound is the inactive (S,S)-enantiomer of GSK4027, a potent inhibitor of the bromodomains of PCAF (also known as KAT2B) and GCN5 (also known as KAT2A).[1] Due to its stereochemical configuration, this compound exhibits significantly reduced affinity for the PCAF/GCN5 bromodomains, making it an ideal negative control for in vitro and in-cell experiments aimed at elucidating the biological roles of these epigenetic reader domains. The use of such a control is critical to distinguish on-target effects of GSK4027 from potential off-target or non-specific effects of the chemical scaffold.

Selectivity Profile of the Active Enantiomer, GSK4027

The selectivity of this compound is best understood in the context of its active counterpart, GSK4027. The following tables summarize the quantitative data for GSK4027, highlighting its high affinity for PCAF/GCN5 and its selectivity against other bromodomains. This compound is expected to have significantly weaker activity across these targets.

Table 1: Potency of GSK4027 against PCAF and GCN5 Bromodomains
TargetAssay TypeMetricValueReference
PCAFTR-FRETpIC507.4 ± 0.11[1]
PCAFBROMOscanKi1.4 nM[1]
GCN5BROMOscanKi1.4 nM[1]
Table 2: Selectivity of GSK4027 against a Panel of Bromodomains (BROMOscan)
TargetKi (nM)Selectivity vs. PCAF/GCN5 (fold)Reference
PCAF 1.4 - [1]
GCN5 1.4 - [1]
BRPF3100>70[1]
BRD1110>78[1]
FALZ130>92[1]
BRPF1140>100[1]
BRD4 (BD1)>18,000>12,857[1]
Table 3: Cellular Target Engagement of GSK4027
TargetAssay TypeCell LineMetricValueReference
PCAFNanoBRETHEK293IC5060 nM[1]

An extensive off-target screening of GSK4027 against a panel of 53 diverse biochemical and phenotypic assays revealed no significant off-target binding at concentrations below 3 µM.[1]

Experimental Protocols

Detailed experimental protocols for the characterization of GSK4027 and this compound can be found in the primary publication by Humphreys, P. G., et al. (J. Med. Chem. 2017, 60, 3, 1199–1210). The following sections provide an overview of the principles behind the key assays used.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This assay is a competition binding assay used to determine the potency of a compound in inhibiting the interaction between a target protein and its ligand.

Principle: The assay utilizes a long-lifetime lanthanide chelate (e.g., Europium) as the donor fluorophore, typically on an antibody that binds to a tag on the bromodomain-containing protein. The acceptor fluorophore (e.g., a fluorescently labeled ligand) binds to the bromodomain. When the donor and acceptor are in close proximity (i.e., the ligand is bound to the bromodomain), excitation of the donor results in energy transfer to the acceptor, which then emits light at a specific wavelength. A test compound that binds to the bromodomain will displace the fluorescent ligand, leading to a decrease in the FRET signal.

General Workflow:

  • A mixture of the bromodomain protein (e.g., PCAF) and the donor-labeled antibody is prepared.

  • Serial dilutions of the test compound (e.g., this compound) are added to the wells of a microplate.

  • The protein-antibody mixture is added to the wells containing the test compound.

  • The fluorescently labeled ligand is added to initiate the binding reaction.

  • After an incubation period to allow the binding to reach equilibrium, the plate is read on a TR-FRET-compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.

  • The ratio of the acceptor to donor emission is calculated, and the pIC50 is determined from the dose-response curve.

BROMOscan® Assay

BROMOscan® is a proprietary competition binding assay platform from DiscoverX (now part of Eurofins) used to determine the binding affinities (Ki) of compounds against a large panel of bromodomains.

Principle: The assay is based on the binding of a DNA-tagged bromodomain to an immobilized ligand. A test compound that binds to the bromodomain will prevent it from binding to the immobilized ligand. The amount of bromodomain bound to the solid support is then quantified using quantitative PCR (qPCR) of the attached DNA tag. A lower amount of bound bromodomain indicates a stronger interaction between the test compound and the bromodomain.

General Workflow:

  • A library of bromodomains is tagged with a unique DNA identifier.

  • An immobilized ligand that binds to the bromodomains is prepared on a solid support.

  • The DNA-tagged bromodomain and the test compound are incubated with the immobilized ligand.

  • Unbound components are washed away.

  • The amount of bound bromodomain is quantified by qPCR.

  • The Ki is calculated based on the displacement of the tagged bromodomain by the test compound.

NanoBRET™ Cellular Target Engagement Assay

The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is used to measure compound binding to a target protein within living cells.

Principle: The target protein (e.g., PCAF) is expressed in cells as a fusion with NanoLuc® luciferase (the energy donor). A cell-permeable fluorescent tracer that binds to the target protein is added to the cells. When the tracer binds to the NanoLuc®-fusion protein, the close proximity allows for BRET to occur upon addition of the NanoLuc® substrate, resulting in a detectable light emission from the tracer. A test compound that enters the cell and binds to the target protein will compete with and displace the fluorescent tracer, leading to a loss of the BRET signal.

General Workflow:

  • Cells (e.g., HEK293) are transiently transfected with a plasmid encoding the NanoLuc®-target fusion protein.

  • The transfected cells are plated in a multi-well plate.

  • Serial dilutions of the test compound are added to the cells, followed by the addition of the fluorescent tracer.

  • After an equilibration period, the NanoLuc® substrate is added.

  • The plate is read on a luminometer capable of detecting both the donor (NanoLuc®) and acceptor (tracer) emission wavelengths.

  • The BRET ratio is calculated, and the IC50 is determined from the dose-response curve.

Visualizations

PCAF/GCN5 in Innate Immune Signaling

PCAF and GCN5 have been implicated in the regulation of the innate immune response. The following diagram illustrates a simplified pathway where PCAF/GCN5 can influence the production of type I interferons (IFN).

PCAF_GCN5_Signaling cluster_stimulus Viral Infection cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Viral PAMPs Viral PAMPs PRR Pattern Recognition Receptors (e.g., RIG-I) Viral PAMPs->PRR activates TBK1 TBK1 PRR->TBK1 activates IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 pIRF3_nuc p-IRF3 pIRF3->pIRF3_nuc translocates PCAF_GCN5_cyto PCAF/GCN5 PCAF_GCN5_cyto->TBK1 inhibits IFNB_Gene IFN-β Gene pIRF3_nuc->IFNB_Gene activates transcription IFNB_mRNA IFN-β mRNA IFNB_Gene->IFNB_mRNA PCAF_GCN5_nuc PCAF/GCN5 Acetylation Histone Acetylation PCAF_GCN5_nuc->Acetylation catalyzes Acetylation->IFNB_Gene regulates accessibility

Caption: Role of PCAF/GCN5 in the innate immune signaling pathway.

Experimental Workflow for Characterizing this compound

The following diagram outlines the logical workflow for the discovery and characterization of a chemical probe and its negative control, such as GSK4027 and this compound.

Experimental_Workflow cluster_discovery Probe Discovery & Optimization cluster_characterization In Vitro Characterization cluster_cellular Cellular Characterization Hit_ID Hit Identification SAR Structure-Activity Relationship (SAR) Optimization Hit_ID->SAR Probe_Selection Probe Candidate (GSK4027) SAR->Probe_Selection Control_Synthesis Synthesis of Negative Control (this compound) Probe_Selection->Control_Synthesis TR_FRET Potency Assay (TR-FRET) Probe_Selection->TR_FRET Control_Synthesis->TR_FRET BROMOscan Selectivity Profiling (BROMOscan) TR_FRET->BROMOscan NanoBRET Target Engagement (NanoBRET) BROMOscan->NanoBRET Phenotypic_Assay Phenotypic Assays NanoBRET->Phenotypic_Assay

Caption: Workflow for the characterization of a chemical probe and its negative control.

Conclusion

This compound serves as an essential, inactive negative control for its potent and selective enantiomer, GSK4027. The comprehensive selectivity profiling of GSK4027 against a wide range of bromodomains and other off-targets confirms its suitability as a chemical probe for the PCAF/GCN5 bromodomains. The lack of significant activity of this compound allows researchers to confidently attribute the biological effects observed with GSK4027 to the inhibition of its intended targets. The use of this well-characterized probe-control pair is critical for advancing our understanding of the roles of PCAF and GCN5 in health and disease.

References

GSK4028 chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

GSK4028 is a crucial chemical tool for researchers studying epigenetic regulation and kinase signaling. It is the enantiomeric negative control for GSK4027, a potent and selective chemical probe for the bromodomains of p300/CBP-associated factor (PCAF) and General Control Nonderepressible 5 (GCN5). As the inactive stereoisomer, this compound is essential for validating the on-target effects of GSK4027 in cellular and biochemical assays. Furthermore, this compound has been identified as an inhibitor of Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A), a kinase implicated in neurodegenerative diseases. This guide provides a comprehensive overview of the chemical structure, properties, and biological activities of this compound, along with detailed experimental methodologies.

Chemical Structure and Properties

This compound is a synthetic small molecule with a complex stereochemistry that is critical to its function as a negative control.

Table 1: Chemical Identifiers and Properties of this compound

PropertyValue
IUPAC Name 5-bromo-3-(((3S,4R)-4-(benzyl(methyl)amino)pyrrolidin-3-yl)amino)-1-methylpyridin-2(1H)-one
Molecular Formula C₁₇H₂₁BrN₄O[1]
Molecular Weight 377.28 g/mol [1]
CAS Number 2079886-19-2[1]
SMILES String CN(C--INVALID-LINK--C2=CC=CC=C2)C[C@H]1NC(C=NN(C3=O)C)=C3Br[1]
InChI Key VZAFGXCWAWRULT-KGLIPLIRSA-N[1]
Appearance White to beige powder[1]
Solubility Soluble in DMSO (2 mg/mL)[1]
Storage Store at -20°C[1]

Biological Activity

PCAF/GCN5 Bromodomain Activity

This compound serves as the inactive enantiomer of GSK4027, a potent inhibitor of the PCAF and GCN5 bromodomains. Bromodomains are protein modules that recognize acetylated lysine residues, playing a key role in chromatin remodeling and gene transcription. The dramatic difference in activity between GSK4027 and this compound underscores the stereospecificity of the PCAF/GCN5 bromodomain binding pocket.

Table 2: In Vitro Activity of this compound against PCAF/GCN5

Assay TypeTargetpIC₅₀IC₅₀Reference
TR-FRETPCAF4.9-[2]
NanoBRETPCAF (in HEK293 cells)-10 µM[3]
DYRK1A Kinase Activity

Independent of its role as a bromodomain inhibitor control, this compound has been identified as an inhibitor of DYRK1A. DYRK1A is a serine/threonine kinase that is implicated in a variety of cellular processes, including neurodevelopment, and is a target of interest for neurodegenerative diseases such as Alzheimer's and Down syndrome.

Signaling Pathways

PCAF/GCN5 Signaling Pathway

PCAF and GCN5 are histone acetyltransferases (HATs) that play a crucial role in transcriptional activation. They are recruited to specific gene promoters by transcription factors, where they acetylate histone tails. This acetylation neutralizes the positive charge of lysine residues, weakening the interaction between histones and DNA, leading to a more open chromatin structure that is accessible to the transcriptional machinery.

PCAF_GCN5_Signaling cluster_nucleus Nucleus TF Transcription Factor PCAF_GCN5 PCAF/GCN5 TF->PCAF_GCN5 recruits Histone Histone Tail (Lysine) PCAF_GCN5->Histone acetylates Ac_Histone Acetylated Histone Tail Histone->Ac_Histone Open_Chromatin Open Chromatin Ac_Histone->Open_Chromatin Chromatin Condensed Chromatin Transcription Gene Transcription Open_Chromatin->Transcription

PCAF/GCN5-mediated transcriptional activation.
DYRK1A Signaling Pathway

DYRK1A is a constitutively active kinase that autophosphorylates on a tyrosine residue upon translation. It then phosphorylates a wide range of substrates on serine and threonine residues, influencing processes such as neurodevelopment, cell proliferation, and apoptosis. One key pathway involves the phosphorylation of transcription factors like NFAT (Nuclear Factor of Activated T-cells), which can modulate gene expression related to neuronal function.

DYRK1A_Signaling DYRK1A_inactive DYRK1A (inactive) DYRK1A_active DYRK1A (active) DYRK1A_inactive->DYRK1A_active Autophosphorylation Substrate Substrate Protein (e.g., NFAT) DYRK1A_active->Substrate Phosphorylates P_Substrate Phosphorylated Substrate Substrate->P_Substrate Cellular_Response Cellular Response (e.g., altered gene expression) P_Substrate->Cellular_Response

General signaling pathway of DYRK1A.

Experimental Protocols

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for PCAF/GCN5 Inhibition

This assay is used to measure the binding of this compound to the PCAF or GCN5 bromodomain in a competitive format.

Principle: A terbium (Tb)-labeled donor molecule (e.g., anti-GST antibody) binds to a GST-tagged bromodomain, and a fluorescently labeled acceptor molecule (e.g., a biotinylated histone peptide bound to streptavidin-allophycocyanin) binds to the bromodomain's acetyl-lysine binding pocket. When in close proximity, excitation of the terbium donor results in energy transfer to the acceptor, producing a FRET signal. A competing compound like this compound will displace the acceptor, leading to a decrease in the FRET signal.

General Protocol:

  • Reagent Preparation:

    • Prepare assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 0.1% BSA).

    • Dilute GST-tagged PCAF or GCN5 bromodomain, Tb-anti-GST antibody, and the biotinylated histone peptide/streptavidin-acceptor complex in assay buffer.

    • Prepare a serial dilution of this compound in DMSO, followed by dilution in assay buffer.

  • Assay Plate Setup (384-well plate):

    • Add 2 µL of diluted this compound or DMSO control to each well.

    • Add 4 µL of the GST-bromodomain and Tb-anti-GST antibody mixture.

    • Incubate for 15-30 minutes at room temperature.

    • Add 4 µL of the biotinylated histone peptide/streptavidin-acceptor complex.

    • Incubate for 60-120 minutes at room temperature, protected from light.

  • Data Acquisition:

    • Read the plate on a TR-FRET compatible plate reader, with excitation at ~340 nm and emission at ~620 nm (terbium) and ~665 nm (acceptor).

    • Calculate the ratio of acceptor to donor emission.

  • Data Analysis:

    • Plot the emission ratio against the logarithm of the this compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ or pIC₅₀ value.

TR_FRET_Workflow cluster_workflow TR-FRET Experimental Workflow Reagents Prepare Reagents (Buffer, Proteins, Compound) Plate Dispense into 384-well Plate Reagents->Plate Incubate1 Incubate (15-30 min) Plate->Incubate1 Add_Acceptor Add Acceptor Complex Incubate1->Add_Acceptor Incubate2 Incubate (60-120 min) Add_Acceptor->Incubate2 Read Read Plate (TR-FRET Reader) Incubate2->Read Analyze Analyze Data (Calculate IC50) Read->Analyze

TR-FRET assay workflow for inhibitor screening.
NanoBRET™ Assay for Cellular Target Engagement

This assay measures the ability of this compound to disrupt the interaction between PCAF and histone H3 in live HEK293 cells.

Principle: NanoBRET (Bioluminescence Resonance Energy Transfer) utilizes a NanoLuc® luciferase-tagged protein (donor) and a HaloTag®-labeled protein (acceptor) that is fluorescently labeled with a cell-permeable dye. When the two proteins interact, energy is transferred from the donor to the acceptor, generating a BRET signal. A cell-permeable compound like this compound that disrupts this interaction will cause a decrease in the BRET signal.

General Protocol:

  • Cell Culture and Transfection:

    • Culture HEK293 cells in appropriate media.

    • Co-transfect cells with plasmids encoding for NanoLuc®-PCAF and HaloTag®-Histone H3.

    • Incubate for 24 hours to allow for protein expression.

  • Assay Plate Setup (96-well white plate):

    • Trypsinize and resuspend the transfected cells.

    • Add the HaloTag® NanoBRET™ 618 Ligand to the cell suspension and incubate.

    • Dispense the cell suspension into the wells of the assay plate.

    • Add serial dilutions of this compound or DMSO control to the wells.

    • Incubate for a specified period (e.g., 18 hours) at 37°C in a CO₂ incubator.

  • Luminescence Measurement:

    • Add the NanoBRET™ Nano-Glo® Substrate to all wells.

    • Read the plate on a luminometer capable of measuring filtered luminescence at 460 nm (donor emission) and >600 nm (acceptor emission).

  • Data Analysis:

    • Calculate the corrected BRET ratio by subtracting the background (no HaloTag® ligand) from the raw BRET ratio (acceptor emission/donor emission).

    • Plot the corrected BRET ratio against the logarithm of the this compound concentration and fit to a dose-response curve to determine the IC₅₀.

NanoBRET_Workflow cluster_workflow NanoBRET Experimental Workflow Transfect Transfect HEK293 cells with NanoLuc-PCAF and HaloTag-H3 Incubate_Expression Incubate for 24h (Protein Expression) Transfect->Incubate_Expression Label_Cells Label cells with HaloTag NanoBRET Ligand Incubate_Expression->Label_Cells Plate_Cells Plate cells and add This compound dilutions Label_Cells->Plate_Cells Incubate_Compound Incubate for 18h Plate_Cells->Incubate_Compound Add_Substrate Add Nano-Glo Substrate Incubate_Compound->Add_Substrate Read_Plate Read Luminescence (460nm and >600nm) Add_Substrate->Read_Plate Analyze_Data Calculate Corrected BRET Ratio and determine IC50 Read_Plate->Analyze_Data

NanoBRET assay workflow for cellular target engagement.

Conclusion

This compound is an indispensable tool for researchers in the fields of epigenetics and kinase biology. Its primary utility as a stereoisomeric negative control for the potent PCAF/GCN5 bromodomain inhibitor, GSK4027, allows for rigorous validation of on-target biological effects. The significant drop in activity compared to its enantiomer highlights the precise structural requirements for binding to the PCAF/GCN5 bromodomain. Additionally, its reported activity against DYRK1A provides an avenue for its use in neurobiology research, although further characterization of this activity is warranted. The detailed protocols and pathway diagrams provided in this guide are intended to facilitate the effective use of this compound in elucidating the complex roles of its target proteins in health and disease.

References

The Role of GSK4028 in Epigenetic Research: A Technical Guide to its Function as a Negative Control

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of epigenetic research, the precision of experimental findings is paramount. The use of chemical probes to dissect the function of specific proteins is a powerful approach, yet it necessitates rigorous controls to ensure the observed biological effects are specifically due to the inhibition of the intended target. This technical guide focuses on GSK4028, a critical tool in epigenetic research, clarifying its function not as an active agent, but as an essential negative control for its active enantiomer, GSK4027, a potent and selective inhibitor of the PCAF/GCN5 bromodomains. Understanding the role of this compound is fundamental to the accurate interpretation of studies involving PCAF/GCN5 inhibition.

The Concept of a Negative Control in Chemical Biology

In chemical biology, a negative control is a compound that is structurally highly similar to an active chemical probe but is biologically inactive against the intended target. The purpose of a negative control is to differentiate the on-target effects of the active probe from any off-target or non-specific effects arising from the chemical scaffold itself. By treating a biological system with both the active probe and its negative control, researchers can confidently attribute any observed differences in phenotype to the specific modulation of the target protein.

This compound: The Inactive Enantiomer of a PCAF/GCN5 Inhibitor

This compound is the enantiomeric negative control for GSK4027, a chemical probe that targets the bromodomains of p300/CBP-associated factor (PCAF) and General control nonderepressible 5 (GCN5).[1][2] Enantiomers are stereoisomers that are mirror images of each other and are non-superimposable. While they have identical chemical formulas and connectivity, their three-dimensional arrangement differs, which can lead to vastly different biological activities. In the case of this compound and GSK4027, this difference in stereochemistry renders this compound significantly less active against PCAF/GCN5 bromodomains.

Quantitative Data on this compound Activity

The biological inactivity of this compound against its intended targets has been quantified using various biophysical and cellular assays. The primary method cited is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, which measures the binding of the compound to the target bromodomain.

CompoundTargetAssay TypepIC50
This compound PCAF/GCN5TR-FRET4.9[1][2]
This compound BRD4 BD1TR-FRET<4.3[1]
This compound BRD9TR-FRET4.5 ± 0.13[1]

Table 1: Comparative Biological Activity of this compound. The pIC50 value is the negative logarithm of the half-maximal inhibitory concentration (IC50). A lower pIC50 value indicates weaker inhibitory activity. As shown, this compound demonstrates significantly lower potency for the PCAF/GCN5 bromodomains compared to what would be expected for an active probe. It also shows minimal activity against other bromodomains like BRD4 BD1 and BRD9.

Experimental Protocols: Utilizing this compound as a Negative Control

The fundamental experimental design for using this compound involves running parallel experiments with its active counterpart, GSK4027. Below is a generalized workflow.

Experimental Workflow for Validating On-Target Effects

PCAF_GCN5_Pathway cluster_epigenetic_machinery Epigenetic Regulation cluster_gene_expression Transcriptional Regulation cluster_inhibition Inhibition by GSK4027 PCAF_GCN5 PCAF/GCN5 (HATs) Acetylated_Histones Acetylated Histones PCAF_GCN5->Acetylated_Histones Acetylation Histones Histone Proteins Histones->PCAF_GCN5 Acetyl_CoA Acetyl-CoA Acetyl_CoA->PCAF_GCN5 Chromatin Chromatin Relaxation Acetylated_Histones->Chromatin Transcription_Factors Transcription Factor Binding Chromatin->Transcription_Factors Gene_Expression Gene Expression Transcription_Factors->Gene_Expression GSK4027 GSK4027 (Active Probe) GSK4027->PCAF_GCN5 Inhibits

References

Stereochemical Dichotomy of GSK4027 and GSK4028: A Technical Guide to Potency and Inactivity

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of epigenetic research, the selective inhibition of bromodomains—key readers of histone acetylation marks—has emerged as a promising therapeutic strategy. Within this field, the chemical probe GSK4027 and its stereoisomer GSK4028 serve as a quintessential example of the profound impact of stereochemistry on biological activity. This technical guide provides a comprehensive analysis of the stereochemical differences between GSK4027 and this compound, detailing their distinct effects on the p300/CBP-associated factor (PCAF) and general control nonderepressible 5 (GCN5) bromodomains. This document outlines quantitative data, experimental methodologies, and the underlying signaling pathways to equip researchers with a thorough understanding of these critical research tools.

Core Concepts: Stereochemistry and Biological Activity

GSK4027 is a potent and selective chemical probe for the bromodomains of PCAF (also known as KAT2B) and GCN5 (also known as KAT2A).[1] Its biological activity is intrinsically linked to its specific three-dimensional structure. In stark contrast, its enantiomer, this compound, serves as a crucial negative control, demonstrating minimal to no binding affinity for these targets.[1]

The distinct stereochemistry of these molecules is defined by the spatial arrangement of substituents around the chiral centers in their shared chemical scaffold.

  • GSK4027: (3R,5R)-1-methyl-5-phenylpiperidin-3-yl)amino)pyridazin-3(2H)-one

    • SMILES: CN1C--INVALID-LINK--C--INVALID-LINK--C(N(C)N=C3)=O)C1[2]

    • InChI: InChI=1S/C17H21BrN4O/c1-21-10-13(12-6-4-3-5-7-12)8-14(11-21)20-15-9-19-22(2)17(23)16(15)18/h3-7,9,13-14,20H,8,10-11H2,1-2H3/t13-,14+/m0/s1[1]

  • This compound: (3S,5S)-1-methyl-5-phenylpiperidin-3-yl)amino)pyridazin-3(2H)-one

    • SMILES: CN1C--INVALID-LINK--C--INVALID-LINK--C(N(C)N=C3)=O)C1

    • InChI: InChI=1S/C17H21BrN4O/c1-21-10-13(12-6-4-3-5-7-12)8-14(11-21)20-15-9-19-22(2)17(23)16(15)18/h3-7,9,13-14,20H,8,10-11H2,1-2H3/t13-,14+/m1/s1[1]

This precise stereochemical configuration is the determining factor in the differential biological activities of these two compounds.

Quantitative Comparison of Biological Activity

The profound difference in the biological activity of GSK4027 and this compound is evident in their respective binding affinities and inhibitory concentrations. GSK4027 is a highly potent inhibitor of the PCAF and GCN5 bromodomains, while this compound is essentially inactive. A summary of the quantitative data is presented below.

ParameterGSK4027This compoundAssay TypeTargetReference
pIC50 7.4 ± 0.11InactiveTR-FRETPCAF[2]
Ki (nM) 1.4> 100,000 (inferred)BROMOscanPCAF[1]
Ki (nM) 1.4> 100,000 (inferred)BROMOscanGCN5[1]
Cellular IC50 (nM) 60InactiveNanoBRETPCAF[1]

Experimental Protocols

The characterization of GSK4027 and this compound relies on a suite of robust biochemical and cellular assays. The methodologies for the key experiments are detailed below to provide a framework for their application in research settings.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This biochemical assay is employed to quantify the binding of GSK4027 to the PCAF bromodomain in a competitive format.

Principle: The assay measures the disruption of FRET between a terbium-labeled anti-His antibody bound to a His-tagged PCAF bromodomain (donor) and a fluorescently labeled acetylated histone peptide (acceptor). Inhibitors that bind to the bromodomain displace the histone peptide, leading to a decrease in the FRET signal.

Protocol Outline:

  • Reagent Preparation:

    • Assay Buffer: 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA, 1 mM DTT.

    • His-tagged PCAF bromodomain (recombinant).

    • Biotinylated H4K16ac peptide.

    • Terbium-cryptate labeled anti-His antibody.

    • XL665-labeled streptavidin.

  • Assay Procedure (384-well plate format):

    • Add 2 µL of test compound (GSK4027 or this compound) dilutions in DMSO.

    • Add 4 µL of a pre-mixed solution of His-tagged PCAF bromodomain and Terbium-cryptate labeled anti-His antibody.

    • Incubate for 15 minutes at room temperature.

    • Add 4 µL of a pre-mixed solution of biotinylated H4K16ac peptide and XL665-labeled streptavidin.

    • Incubate for 1 hour at room temperature, protected from light.

  • Data Acquisition:

    • Read the plate on a TR-FRET compatible plate reader with an excitation wavelength of 337 nm and emission wavelengths of 620 nm (cryptate) and 665 nm (XL665).

    • The TR-FRET ratio (665 nm / 620 nm) is calculated and used to determine IC50 values.

BROMOscan™ Assay

BROMOscan is a proprietary competition binding assay from DiscoverX used to determine the dissociation constants (Kd) of compounds against a panel of bromodomains.

Principle: The assay utilizes DNA-tagged bromodomains and immobilized ligands. Test compounds compete with the immobilized ligand for binding to the bromodomain. The amount of bromodomain bound to the solid support is quantified by qPCR of the attached DNA tag.

Protocol Outline (as per manufacturer's general procedure):

  • A proprietary ligand is immobilized on a solid support.

  • The DNA-tagged PCAF or GCN5 bromodomain is incubated with the test compound.

  • The mixture is then added to the ligand-coated support.

  • After an incubation period to allow for binding, the support is washed to remove unbound protein.

  • The amount of bound, DNA-tagged bromodomain is quantified using qPCR.

  • The results are compared to a control (DMSO) to determine the percentage of binding inhibition, from which a Kd value is calculated.

NanoBRET™ Cellular Target Engagement Assay

This assay measures the ability of a compound to engage its target protein within a live-cell context.

Principle: The assay relies on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-fused target protein (donor) and a cell-permeable fluorescent tracer that binds to the same target (acceptor). A test compound that enters the cell and binds to the target will displace the tracer, resulting in a loss of BRET signal.

Protocol Outline:

  • Cell Preparation:

    • HEK293 cells are transiently transfected with a vector expressing the full-length PCAF protein fused to NanoLuc® luciferase.

  • Assay Procedure (384-well white plate format):

    • Seed the transfected HEK293 cells into the assay plate.

    • Add the NanoBRET™ tracer to the cells and incubate to allow for cell entry and binding to the NanoLuc®-PCAF fusion protein.

    • Add serial dilutions of the test compound (GSK4027 or this compound).

    • Incubate for a period to allow for compound entry and target engagement.

  • Data Acquisition:

    • Add the Nano-Glo® substrate to the wells.

    • Immediately measure the luminescence at two wavelengths: one for the NanoLuc® donor (e.g., 460 nm) and one for the fluorescent tracer acceptor (e.g., >600 nm).

    • The BRET ratio (acceptor emission / donor emission) is calculated and used to determine the cellular IC50 value.

Signaling Pathway and Experimental Workflow

The biological significance of GSK4027 lies in its ability to inhibit the function of PCAF and GCN5, which are histone acetyltransferases (HATs). These enzymes play a crucial role in epigenetic regulation by acetylating lysine residues on histone tails, thereby influencing chromatin structure and gene expression.

PCAF/GCN5 Signaling Pathway

PCAF and GCN5 are key components of large multi-protein complexes, such as SAGA and ATAC, which are recruited to chromatin by transcription factors. Once recruited, their HAT activity leads to the acetylation of histones (e.g., H3K9, H3K14), which generally results in a more open chromatin structure, facilitating gene transcription. These enzymes can also acetylate non-histone proteins, thereby regulating their function.

PCAF_GCN5_Signaling cluster_upstream Upstream Signals cluster_core PCAF/GCN5 Complexes cluster_downstream Downstream Effects Transcription_Factors Transcription Factors (e.g., c-Myc, p53) SAGA_ATAC SAGA/ATAC Complexes Transcription_Factors->SAGA_ATAC Recruitment Signaling_Pathways Cellular Signaling (e.g., Growth Factor Pathways) Signaling_Pathways->Transcription_Factors Activation PCAF_GCN5 PCAF / GCN5 (HAT Activity) SAGA_ATAC->PCAF_GCN5 Bromodomain Bromodomain (Reader) PCAF_GCN5->Bromodomain part of Histone_Acetylation Histone Acetylation (e.g., H3K9ac, H3K14ac) PCAF_GCN5->Histone_Acetylation Catalyzes Non_Histone_Acetylation Non-Histone Protein Acetylation PCAF_GCN5->Non_Histone_Acetylation Catalyzes Chromatin_Remodeling Chromatin Remodeling (Open Chromatin) Histone_Acetylation->Chromatin_Remodeling Gene_Transcription Gene Transcription Chromatin_Remodeling->Gene_Transcription GSK4027 GSK4027 ((R,R)-enantiomer) GSK4027->Bromodomain Inhibits This compound This compound ((S,S)-enantiomer)

Caption: PCAF/GCN5 signaling pathway and the inhibitory action of GSK4027.

Experimental Workflow for Compound Evaluation

The process of characterizing a novel bromodomain inhibitor, using GSK4027 as a positive control and this compound as a negative control, typically follows a hierarchical approach from biochemical to cellular assays.

Experimental_Workflow Start Start: Novel Compound Synthesis Biochemical_Screening Biochemical Screening (e.g., TR-FRET) Start->Biochemical_Screening Selectivity_Profiling Selectivity Profiling (e.g., BROMOscan) Biochemical_Screening->Selectivity_Profiling Potent Hits Cellular_Engagement Cellular Target Engagement (e.g., NanoBRET) Selectivity_Profiling->Cellular_Engagement Selective Hits Functional_Assays Cellular Functional Assays (e.g., Gene Expression Analysis) Cellular_Engagement->Functional_Assays Cell-Permeable Hits End Lead Optimization Functional_Assays->End

Caption: A typical experimental workflow for the evaluation of bromodomain inhibitors.

Conclusion

The stark contrast in the biological activities of GSK4027 and this compound provides a compelling illustration of the critical importance of stereochemistry in drug design and chemical biology. GSK4027 stands as a potent and selective tool for probing the function of PCAF and GCN5 bromodomains, while this compound serves as an indispensable negative control to ensure that observed biological effects are a direct result of on-target engagement. The detailed experimental protocols and pathway diagrams presented in this guide offer a comprehensive resource for researchers in the field, facilitating the design and interpretation of experiments aimed at understanding the role of these key epigenetic regulators in health and disease.

References

GSK4028: A Comprehensive Technical Review of a Negative Control for the PCAF/GCN5 Bromodomain Probe

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

GSK4028 is the inactive enantiomer of GSK4027, a potent and selective chemical probe targeting the bromodomains of the histone acetyltransferases (HATs) p300/CBP-associated factor (PCAF, also known as KAT2B) and general control nonderepressible 5 (GCN5, also known as KAT2A).[1][2] As a negative control, this compound is an essential tool for researchers to validate that the observed biological effects of GSK4027 are due to its specific inhibition of the PCAF/GCN5 bromodomains and not due to off-target effects or the compound's chemical scaffold. This technical guide provides a comprehensive review of the available data on this compound, including its comparative activity against GSK4027, detailed experimental protocols for key assays, and the signaling context in which it is used.

Data Presentation: Comparative Activity of GSK4027 and this compound

The primary utility of this compound lies in its lack of significant activity against the PCAF/GCN5 bromodomains compared to its active enantiomer, GSK4027. This differential activity is crucial for designing and interpreting experiments. The following tables summarize the quantitative data from key biochemical and cellular assays.

CompoundTargetAssay TypepIC50IC50 (nM)Reference
GSK4027PCAFTR-FRET7.4 ± 0.1140[1][2][3][4]
This compoundPCAFTR-FRET4.912,589[5]

Table 1: Biochemical Potency in TR-FRET Assay. This table shows the significant difference in potency between GSK4027 and this compound in a time-resolved fluorescence resonance energy transfer (TR-FRET) binding assay for the PCAF bromodomain. A higher pIC50 value indicates greater potency.

CompoundTargetAssay TypepKiKi (nM)Reference
GSK4027PCAFBROMOscan8.91.4[1][3][4]
GSK4027GCN5BROMOscan8.91.4[1][3][4]
CompoundTargetAssay TypepIC50IC50 (nM)Reference
GSK4027PCAFNanoBRET7.260[1][4][6]
This compoundPCAFNanoBRET< 510,000[5]

Table 3: Cellular Target Engagement in NanoBRET Assay. This table demonstrates the ability of GSK4027 to engage the PCAF bromodomain within a cellular context, while this compound shows significantly weaker engagement. The NanoBRET assay measures the displacement of a fluorescent tracer from the target protein in live cells.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for the key assays used to characterize GSK4027 and its negative control, this compound.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This biochemical assay is used to measure the binding of an inhibitor to a target protein. It relies on the transfer of energy from a donor fluorophore to an acceptor fluorophore when they are in close proximity.

Principle: A biotinylated histone peptide ligand and a GST-tagged bromodomain protein are used. A Europium (Eu)-labeled anti-GST antibody serves as the donor, and a fluorescently labeled streptavidin acts as the acceptor. When the bromodomain binds to the histone peptide, the donor and acceptor are brought close together, resulting in a FRET signal. A competing compound like GSK4027 will disrupt this interaction, leading to a decrease in the FRET signal.

Protocol:

  • Reagent Preparation:

    • Assay Buffer: Prepare a suitable buffer, for example, 20 mM Tris pH 7.5, 150 mM NaCl, 0.05% Tween 20, and 2 mM DTT.

    • Prepare serial dilutions of the test compounds (GSK4027 and this compound) in the assay buffer.

  • Assay Plate Setup:

    • Use a low-volume, non-binding 384-well microplate.

    • Add the test compound dilutions to the wells.

  • Reaction Mixture:

    • Prepare a mixture containing the GST-tagged PCAF or GCN5 bromodomain protein, the biotinylated histone peptide ligand, the Eu-labeled anti-GST antibody, and the fluorescently labeled streptavidin in the assay buffer.

  • Incubation:

    • Add the reaction mixture to the wells containing the test compounds.

    • Incubate the plate at room temperature for a specified period (e.g., 60 minutes), protected from light.

  • Data Acquisition:

    • Read the plate using a TR-FRET-compatible plate reader with an excitation wavelength of ~340 nm and emission wavelengths of ~615 nm (Europium) and ~665 nm (acceptor fluorophore).

    • The TR-FRET ratio is typically calculated as (Acceptor Emission / Donor Emission) * 10,000.

  • Data Analysis:

    • Plot the TR-FRET ratio against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

NanoBRET™ Target Engagement Assay

This cellular assay measures the binding of a compound to a target protein in live cells, providing a more physiologically relevant assessment of target engagement.

Principle: The target protein (e.g., PCAF) is expressed in cells as a fusion with NanoLuc® luciferase. A cell-permeable fluorescent tracer that binds to the bromodomain is added to the cells. When the tracer binds to the NanoLuc®-fusion protein, Bioluminescence Resonance Energy Transfer (BRET) occurs. A test compound that enters the cells and binds to the target will compete with the tracer, leading to a decrease in the BRET signal.

Protocol:

  • Cell Culture and Transfection:

    • Culture HEK293 cells in appropriate media.

    • Transfect the cells with a vector encoding the NanoLuc®-PCAF fusion protein.

  • Cell Seeding:

    • After transfection, seed the cells into a 96-well or 384-well white assay plate and incubate to allow for cell attachment and protein expression.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds (GSK4027 and this compound).

    • Add the compound dilutions to the cells.

  • Tracer Addition:

    • Add the NanoBRET™ tracer to the wells.

  • Incubation:

    • Incubate the plate at 37°C in a CO2 incubator for a defined period (e.g., 2 hours) to allow the system to reach equilibrium.

  • Substrate Addition and Signal Detection:

    • Add the NanoBRET™ Nano-Glo® Substrate to all wells.

    • Read the plate immediately on a luminometer capable of measuring filtered luminescence at two wavelengths (e.g., 450 nm for the donor and >600 nm for the acceptor).

  • Data Analysis:

    • Calculate the BRET ratio (Acceptor Emission / Donor Emission).

    • Plot the BRET ratio against the compound concentration and fit the data to determine the IC50 value for target engagement.

Signaling Pathways and Experimental Workflows

PCAF and GCN5 are key regulators of gene transcription through their histone acetyltransferase activity. They are typically recruited to gene promoters by transcription factors, where they acetylate histone tails (primarily H3K9), leading to a more open chromatin structure and facilitating transcription. One specific pathway where the role of PCAF/GCN5 has been investigated is in the regulation of the innate immune response, specifically the production of interferon-β (IFN-β).[7][8]

PCAF/GCN5-mediated Regulation of IFN-β Production

Viral infection triggers a signaling cascade that leads to the activation of the kinase TBK1.[7][8] Activated TBK1 then phosphorylates the transcription factor IRF3, which dimerizes, translocates to the nucleus, and activates the transcription of the IFNB gene. Interestingly, PCAF and GCN5 have been shown to act as negative regulators of this pathway in a manner that is independent of their HAT activity.[7][8] They can physically interact with TBK1 in the cytoplasm, preventing its autophosphorylation and activation.[7][8] This provides a mechanism to dampen the innate immune response and prevent excessive inflammation.

The following diagram illustrates this regulatory pathway.

PCAF_GCN5_IFN_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PRR Viral RNA Sensor (e.g., RIG-I) TBK1_inactive TBK1 (inactive) PRR->TBK1_inactive activates TBK1_active TBK1-P (active) TBK1_inactive->TBK1_active autophosphorylation IRF3_inactive IRF3 TBK1_active->IRF3_inactive phosphorylates IRF3_active IRF3-P IRF3_inactive->IRF3_active IRF3_dimer IRF3-P Dimer IRF3_active->IRF3_dimer IRF3_active->IRF3_dimer translocation & dimerization PCAF_GCN5_cyto PCAF / GCN5 PCAF_GCN5_cyto->TBK1_inactive inhibits activation IFNB_gene IFNB Gene IRF3_dimer->IFNB_gene activates transcription IFNB_mRNA IFN-β mRNA IFNB_gene->IFNB_mRNA IFN_protein IFN-β Protein (secreted) IFNB_mRNA->IFN_protein translation

Caption: PCAF/GCN5 negatively regulate IFN-β production by inhibiting TBK1 activation.

Experimental Workflow for Investigating PCAF/GCN5 Function

The following diagram outlines a typical experimental workflow to investigate the role of the PCAF/GCN5 bromodomain in a cellular process using GSK4027 and this compound.

Experimental_Workflow start Hypothesis: PCAF/GCN5 bromodomain is involved in a cellular process cell_culture Culture relevant cell line start->cell_culture treatment Treat cells with: 1. Vehicle (e.g., DMSO) 2. GSK4027 (active probe) 3. This compound (negative control) cell_culture->treatment incubation Incubate for a defined time treatment->incubation phenotypic_assay Phenotypic Assay (e.g., cytokine measurement, cell viability, gene expression) incubation->phenotypic_assay target_engagement Confirm Target Engagement (e.g., NanoBRET or CETSA) incubation->target_engagement data_analysis Data Analysis and Interpretation phenotypic_assay->data_analysis target_engagement->data_analysis conclusion Conclusion on the role of PCAF/GCN5 bromodomain data_analysis->conclusion

Caption: Workflow for validating the function of PCAF/GCN5 bromodomains in cells.

References

The Discovery and Development of GSK2881078: A Selective Androgen Receptor Modulator

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

GSK2881078 is a nonsteroidal, selective androgen receptor modulator (SARM) that was under investigation by GlaxoSmithKline for its potential therapeutic benefits in conditions associated with muscle weakness and wasting, such as chronic obstructive pulmonary disease (COPD) and age-related sarcopenia.[1][2][3] SARMs are a class of therapeutic compounds that bind to androgen receptors (ARs) and exhibit tissue-selective activation of androgenic signaling. The primary goal in the development of SARMs like GSK2881078 is to harness the anabolic effects of androgens on muscle and bone while minimizing the undesirable androgenic side effects in other tissues, such as the prostate.[4][5]

Discovery and Preclinical Development

The discovery of GSK2881078 stemmed from the broader effort to develop nonsteroidal SARMs that could offer a more favorable safety profile compared to traditional anabolic steroids.[6] Preclinical evaluation of GSK2881078 demonstrated its high affinity and selectivity for the human androgen receptor.[4]

A key preclinical study for assessing the tissue selectivity of SARMs is the Hershberger assay.[5][7] In this assay, orchiectomized (castrated) rats, which lack endogenous androgens, are treated with the test compound. The response of an anabolic tissue (levator ani muscle) is compared to the response of an androgenic tissue (prostate).

Unpublished data on file with GlaxoSmithKline and cited in subsequent publications, revealed that oral administration of GSK2881078 at a dose of 0.3 mg/kg/day for 28 days in orchiectomized rats restored the weight of the levator ani muscle to that of sham-operated rats.[8] Crucially, this anabolic effect was accompanied by only a minor increase in prostate weight compared to vehicle-treated castrated rats, demonstrating its selective anabolic action.[4][8]

Mechanism of Action

GSK2881078, like other SARMs, functions by binding to the androgen receptor. This binding event triggers a conformational change in the receptor, leading to the recruitment of specific coactivator and corepressor proteins.[1] The unique conformation induced by GSK2881078 is thought to be responsible for its tissue-selective gene regulation, promoting anabolic effects in muscle and bone while having a lesser impact on reproductive tissues.[9] The downstream signaling cascade ultimately leads to an increase in muscle protein synthesis and, consequently, an increase in lean body mass.

GSK2881078 Signaling Pathway cluster_cell Target Cell (e.g., Muscle Cell) GSK2881078 GSK2881078 AR_inactive Inactive Androgen Receptor GSK2881078->AR_inactive Binds to AR_active Active GSK2881078-AR Complex AR_inactive->AR_active Conformational Change Coactivators Coactivators AR_active->Coactivators Recruits Corepressors Corepressors (in other tissues) AR_active->Corepressors Does not recruit (Tissue Selectivity) DNA DNA (Androgen Response Element) Coactivators->DNA Binds to Transcription Gene Transcription DNA->Transcription Initiates Translation Protein Synthesis Transcription->Translation Leads to Anabolic_Effects Anabolic Effects (e.g., Muscle Growth) Translation->Anabolic_Effects Results in

Caption: Simplified signaling pathway of GSK2881078 in a target tissue like muscle.

Clinical Development

GSK2881078 progressed through Phase I and Phase II clinical trials to evaluate its safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD) in humans.

Phase I Studies

The first-in-human study was a randomized, placebo-controlled, single- and repeat-ascending dose trial in healthy young men and postmenopausal women.[8][10] This was followed by a Phase Ib study in healthy older men and women to further explore the dose-response relationship.[1][2][11][12][13]

Key Findings from Phase I Trials:

  • Pharmacokinetics: GSK2881078 exhibited a long half-life of over 100 hours, supporting the potential for once-daily dosing.[8][10][14] Pharmacokinetic analysis showed dose-proportional increases in exposure.[8][10][14]

  • Pharmacodynamics: Dose-dependent increases in lean body mass were observed in both men and women.[1][2][11][12] Women demonstrated a greater sensitivity to the anabolic effects of GSK2881078 at lower doses compared to men.[1][2][11] The drug also caused expected pharmacodynamic effects of androgen receptor agonists, including a lowering of high-density lipoprotein (HDL) and sex hormone-binding globulin (SHBG).[8]

  • Safety and Tolerability: GSK2881078 was generally well-tolerated.[1][2][11] The most common drug-related adverse events were mild and included constipation, nausea, and dyspepsia.[14] Transient elevations in liver transaminases (alanine aminotransferase - ALT) were observed but were generally reversible.[1][15]

Phase II Study in COPD

A Phase IIa study was conducted to evaluate the efficacy and safety of GSK2881078 in older men and postmenopausal women with COPD and muscle weakness.[16] The study was a randomized, double-blind, placebo-controlled trial where participants received either GSK2881078 or placebo in conjunction with a home exercise program.

Key Findings from the Phase II COPD Trial:

  • Efficacy: Short-term treatment with GSK2881078, in addition to physical training, increased leg strength in men with COPD when expressed as a percentage of the predicted value.[16] Increases in total and appendicular lean body mass were observed in both men and women.[16]

  • Safety: The safety profile was consistent with previous studies, with reversible reductions in HDL-cholesterol and transient elevations in hepatic transaminases being the main treatment-related findings.[16]

Despite these findings, GlaxoSmithKline made the decision in mid-2020 to terminate the development program for GSK2881078 for the indication of COPD, as the trial data did not support its progression.[3]

Quantitative Data Summary

The following tables summarize the key quantitative data from the clinical development of GSK2881078.

Table 1: Pharmacokinetic Parameters of GSK2881078 in Healthy Volunteers

ParameterValueReference
Half-life (t½)> 100 hours[8][14]
ExposureDose-proportional increase[8][14]

Table 2: Pharmacodynamic Effects of GSK2881078 in Healthy Volunteers (First-in-Human Study)

PopulationDoseChange in HDL vs. Placebo (mmol/L) [95% CI]Change in SHBG vs. Placebo (nmol/L) [95% CI]Reference
Females0.35 mg-0.518 [-0.703, -0.334]-39.1 [-48.5, -29.7][8][10]

Table 3: Change in Lean Body Mass in Healthy Older Men and Women (Phase Ib Study)

PopulationDoseObservationReference
Men & WomenAll dose levelsGreater lean mass accrual compared to placebo[1][2][11]
WomenLower dosesGreater response than men[1][2][7][11]

Table 4: Efficacy in Patients with COPD (Phase IIa Study)

PopulationOutcomeResultReference
MenLeg Strength (% change from baseline)7.0% increase (90% CI 0.5 to 13.6)[16]
WomenLeg Strength (% change from baseline)5.2% increase (90% CI -4.7 to 15.0) (not statistically significant)[16]
MenTotal Lean Body Mass (adjusted mean change)2.1 kg increase (90% CI 1.0 to 3.3)[16]
WomenTotal Lean Body Mass (adjusted mean change)2.1 kg increase (90% CI 1.3 to 3.0)[16]

Experimental Protocols

Detailed experimental protocols for the clinical trials can be complex and are often proprietary. However, based on published literature, the general methodologies for key experiments are outlined below.

First-in-Human Single and Repeat Ascending Dose Study

First_in_Human_Study_Workflow cluster_partA Part A: Single Ascending Dose cluster_partB Part B: Repeat Ascending Dose A1 Healthy Young Men (n=10) A2 Randomized to Single Dose: - GSK2881078 (0.05mg, 0.1mg, 0.2mg) - Placebo A1->A2 A3 Safety, PK, and PD assessments A2->A3 B1 Healthy Men (n=65) and Postmenopausal Women (n=24) B2 Randomized to Repeat Doses: - Men: 0.05mg, 0.08mg, 0.2mg, 0.24mg, 0.48mg, 0.75mg or Placebo - Women: 0.24mg, 0.35mg or Placebo (7 or 14 days) B1->B2 B3 Safety, PK, and PD assessments B2->B3

Caption: Workflow for the first-in-human study of GSK2881078.

Methodology:

  • Subject Recruitment: Healthy young men (Part A) and healthy men and postmenopausal women (Part B) were recruited.

  • Randomization and Blinding: Participants were randomized to receive either GSK2881078 at various doses or a matching placebo in a double-blind manner.

  • Dosing: In Part A, subjects received a single oral dose. In Part B, subjects received daily oral doses for 7 or 14 days.

  • Pharmacokinetic (PK) Analysis: Plasma and urine samples were collected at various time points. GSK2881078 concentrations were determined using a validated analytical method based on liquid-liquid extraction followed by ultra-high-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS).[8]

  • Pharmacodynamic (PD) Assessments: Biomarkers such as HDL, SHBG, and testosterone levels were measured from blood samples.

  • Safety Monitoring: Included monitoring of adverse events, vital signs, electrocardiograms (ECGs), cardiac telemetry, and standard clinical laboratory tests.[8]

Phase Ib Dose-Escalation Study in Older Adults

Phase_Ib_Study_Workflow cluster_partA_Ib Part A: Dose Escalation cluster_partB_Ib Part B: CYP3A4 Inhibition IbA1 Healthy Older Males and Postmenopausal Females (≥50 years) IbA2 Randomized to Parallel Groups: - GSK2881078 (multiple dose cohorts) - Placebo IbA1->IbA2 IbA3 Dosing Regimen: - Twice daily for first 3 days - Once daily for up to 53 days IbA2->IbA3 IbA4 Assessments: - Lean Body Mass (DXA and MRI) - Safety and Tolerability - PK/PD Relationship IbA3->IbA4 IbB1 Separate Cohort IbB2 Open-label, single-sequence, two-period crossover study IbB1->IbB2 IbB3 Evaluate effect of itraconazole (strong CYP3A4 inhibitor) on GSK2881078 PK IbB2->IbB3

Caption: Workflow for the Phase Ib study of GSK2881078.

Methodology:

  • Subject Recruitment: Healthy older men and postmenopausal women (≥50 years of age) were enrolled.[1]

  • Study Design: A randomized, double-blind (sponsor unblinded), placebo-controlled, parallel-group, repeat-dose, dose-escalation study.[1]

  • Dosing: Participants received GSK2881078 or placebo, with a loading dose regimen for the first three days followed by once-daily dosing for up to 53 days.[13]

  • Lean Body Mass Assessment: Changes in lean body mass were measured using dual-energy X-ray absorptiometry (DXA) and magnetic resonance imaging (MRI) of the thigh.[1]

  • Pharmacokinetic Analysis: Plasma samples were collected and analyzed using a validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method.[1]

  • CYP3A4 Interaction Sub-study: A separate open-label, crossover study was conducted to assess the impact of a strong CYP3A4 inhibitor (itraconazole) on the pharmacokinetics of GSK2881078.[1]

Conclusion

GSK2881078 demonstrated promising preclinical and early clinical results as a selective androgen receptor modulator, effectively increasing lean body mass with a generally acceptable safety profile. The compound exhibited tissue selectivity, a key feature of SARMs, and showed potential for treating muscle wasting conditions. However, the decision to halt its development for COPD highlights the challenges in translating promising early-phase results into clinically meaningful outcomes for specific patient populations. The data and methodologies from the GSK2881078 development program nonetheless provide valuable insights for the ongoing research and development of future generations of SARMs.

References

Methodological & Application

Application Notes and Protocols for GSK4028 in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK4028 is the enantiomeric negative control for GSK4027, a potent and selective chemical probe for the bromodomains of p300/CBP-associated factor (PCAF, also known as KAT2B) and general control nonderepressible 5 (GCN5, also known as KAT2A).[1][2] As histone acetyltransferases (HATs), PCAF and GCN5 play a crucial role in epigenetic regulation of gene transcription and are implicated in various cellular processes, including inflammation, cell cycle control, and DNA damage repair. GSK4027 serves as a valuable tool to investigate the cellular functions of the PCAF/GCN5 bromodomains. In any cell-based experiment using GSK4027, this compound is an essential reagent to differentiate between on-target effects of PCAF/GCN5 bromodomain inhibition and any potential off-target or non-specific effects of the chemical scaffold.

Mechanism of Action

GSK4027 binds to the acetyl-lysine binding pocket of the PCAF and GCN5 bromodomains, preventing their interaction with acetylated histone tails and other acetylated proteins. This disrupts the recruitment of PCAF/GCN5-containing complexes to chromatin, thereby modulating gene expression. This compound, as the inactive (S,S)-enantiomer, does not productively engage with the PCAF/GCN5 bromodomains and is therefore not expected to elicit biological effects mediated by the inhibition of these targets.[1][2]

Data Presentation

Table 1: In Vitro and Cellular Potency of GSK4027 and this compound
CompoundTarget(s)Assay TypePotencyReference
GSK4027 PCAF/GCN5 BromodomainsTR-FRET (in vitro)pIC50 = 7.4 (for PCAF)[3]
PCAF/GCN5 BromodomainsBROMOscan (in vitro)Ki = 1.4 nM (for both)[1]
PCAF BromodomainNanoBRET (cellular)IC50 = 60 nM[1][2]
This compound PCAF/GCN5 BromodomainsTR-FRET (in vitro)pIC50 = 4.9 (for PCAF)N/A

Note: The cellular potency of this compound is not typically determined as it is designed to be inactive. In cell-based assays, this compound should be used at the same concentrations as GSK4027 and is expected to show no significant activity.

Signaling Pathways

The following diagram illustrates the role of PCAF/GCN5 in transcriptional activation and the mechanism of inhibition by GSK4027.

PCAF_GCN5_Signaling cluster_nucleus Nucleus cluster_chromatin Chromatin cluster_complex PCAF/GCN5 Complex cluster_inhibitor Inhibition Histone Histone Tail Ac Ac Histone->Ac PCAF_GCN5 PCAF / GCN5 Bromodomain Bromodomain PCAF_GCN5->Bromodomain HAT_domain HAT Domain PCAF_GCN5->HAT_domain Bromodomain->Ac recognizes HAT_domain->Histone acetylates TF Transcription Factor Gene Target Gene TF->Gene binds mRNA mRNA Gene->mRNA transcribes to Transcription Transcription mRNA->Transcription GSK4027 GSK4027 (Active Probe) GSK4027->Bromodomain inhibits This compound This compound (Negative Control) This compound->Bromodomain no effect

Caption: PCAF/GCN5 signaling and inhibition by GSK4027/GSK4028.

Experimental Protocols

NanoBRET™ Target Engagement Assay for PCAF/GCN5

This protocol is to quantitatively assess the binding of GSK4027 and its negative control this compound to the PCAF bromodomain in living cells.

Materials:

  • HEK293 cells

  • Plasmid encoding NanoLuc®-PCAF fusion protein

  • Plasmid encoding HaloTag®-Histone H3.3 fusion protein

  • FuGENE® HD Transfection Reagent

  • Opti-MEM® I Reduced Serum Medium

  • DMEM with 10% FBS

  • GSK4027 and this compound (dissolved in DMSO)

  • NanoBRET™ Nano-Glo® Substrate

  • HaloTag® NanoBRET™ 618 Ligand

  • White, 96-well assay plates

  • Luminometer capable of measuring luminescence at two wavelengths

Experimental Workflow Diagram:

NanoBRET_Workflow A 1. Co-transfect HEK293 cells with NanoLuc-PCAF and HaloTag-Histone H3.3 plasmids B 2. Culture cells for 24 hours A->B C 3. Harvest and resuspend cells in Opti-MEM B->C D 4. Add HaloTag 618 Ligand C->D E 5. Dispense cells into 96-well plate D->E F 6. Add GSK4027, this compound, or DMSO control E->F G 7. Incubate for 2 hours F->G H 8. Add Nano-Glo Substrate G->H I 9. Read luminescence at 460nm and >600nm H->I J 10. Calculate BRET ratio and generate dose-response curves I->J

Caption: Workflow for the PCAF/GCN5 NanoBRET™ Target Engagement Assay.

Procedure:

  • Cell Transfection: Co-transfect HEK293 cells with the NanoLuc®-PCAF and HaloTag®-Histone H3.3 expression vectors using FuGENE® HD Transfection Reagent according to the manufacturer's protocol.

  • Cell Culture: Culture the transfected cells for 24 hours in DMEM with 10% FBS.

  • Cell Preparation: Harvest the cells and resuspend them in Opti-MEM® I medium.

  • Ligand Addition: Add the HaloTag® NanoBRET™ 618 Ligand to the cell suspension at the desired final concentration.

  • Plating: Dispense the cell suspension into the wells of a white 96-well plate.

  • Compound Treatment: Add serial dilutions of GSK4027, this compound, or DMSO (vehicle control) to the wells. A typical concentration range for GSK4027 would be from 1 nM to 100 µM. Use the same concentration range for this compound.

  • Incubation: Incubate the plate at 37°C in a CO2 incubator for 2 hours.

  • Substrate Addition: Add the NanoBRET™ Nano-Glo® Substrate to all wells.

  • Measurement: Read the luminescence at 460 nm (donor emission) and >600 nm (acceptor emission) using a luminometer.

  • Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal. Plot the BRET ratio against the logarithm of the compound concentration and fit the data to a four-parameter log-logistic curve to determine the IC50 value. GSK4027 should yield a dose-dependent decrease in the BRET signal, while this compound should have no significant effect.

Macrophage Cytokine Release Assay

This protocol is to assess the functional consequences of PCAF/GCN5 bromodomain inhibition on inflammatory responses in macrophages.

Materials:

  • Mouse bone marrow cells or human CD14+ monocytes

  • Macrophage colony-stimulating factor (M-CSF)

  • RPMI 1640 medium with 10% FBS

  • GSK4027 and this compound (dissolved in DMSO)

  • Lipopolysaccharide (LPS)

  • ELISA kits for desired cytokines (e.g., TNF-α, IL-6)

  • 96-well cell culture plates

Experimental Workflow Diagram:

Cytokine_Assay_Workflow A 1. Differentiate bone marrow cells or monocytes into macrophages with M-CSF for 5-7 days B 2. Add GSK4027, this compound, or DMSO during differentiation (optional) A->B C 3. Seed macrophages into 96-well plates A->C B->C D 4. Pre-treat with GSK4027, this compound, or DMSO for 2 hours C->D E 5. Stimulate with LPS (e.g., 100 ng/mL) D->E F 6. Incubate for 6-24 hours E->F G 7. Collect supernatant F->G H 8. Measure cytokine levels by ELISA G->H I 9. Analyze and compare cytokine production H->I

Caption: Workflow for the Macrophage Cytokine Release Assay.

Procedure:

  • Macrophage Differentiation: Differentiate mouse bone marrow cells or human CD14+ monocytes into macrophages by culturing them in RPMI 1640 supplemented with 10% FBS and M-CSF for 5-7 days.

  • Compound Treatment during Differentiation (Optional): To assess the effects on macrophage differentiation, GSK4027, this compound, or DMSO can be added to the culture medium at the beginning of the differentiation process.

  • Cell Seeding: Once differentiated, seed the macrophages into 96-well plates at an appropriate density.

  • Pre-treatment: Pre-treat the macrophages with various concentrations of GSK4027, this compound, or DMSO for 2 hours.

  • Stimulation: Stimulate the cells with LPS (e.g., 100 ng/mL) to induce an inflammatory response. Include an unstimulated control group.

  • Incubation: Incubate the plates for 6-24 hours, depending on the cytokine of interest.

  • Supernatant Collection: Carefully collect the cell culture supernatant from each well.

  • Cytokine Measurement: Quantify the concentration of secreted cytokines (e.g., TNF-α, IL-6) in the supernatant using specific ELISA kits according to the manufacturer's instructions.

  • Data Analysis: Compare the levels of cytokine production between the different treatment groups. GSK4027 may modulate the production of certain cytokines, while this compound is expected to have no effect compared to the vehicle control.

Conclusion

This compound is an indispensable tool for rigorously validating the on-target effects of the PCAF/GCN5 bromodomain probe, GSK4027, in cell-based assays. By consistently including this inactive enantiomer as a negative control, researchers can confidently attribute the observed cellular phenotypes to the specific inhibition of PCAF and GCN5 bromodomains, thereby ensuring the reliability and reproducibility of their findings.

References

Application Notes and Protocols for GSK4028 in a TR-FRET Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK4028 is the enantiomeric negative control for GSK4027, a potent and selective chemical probe for the bromodomains of p300/CBP-associated factor (PCAF) and General control non-derepressible 5 (GCN5).[1][2] Bromodomains are key epigenetic reader domains that recognize acetylated lysine residues on histones and other proteins, playing a crucial role in transcriptional regulation. The development of inhibitors targeting these domains is of significant interest for various therapeutic areas, including oncology and inflammatory diseases.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a robust and sensitive assay technology widely used in drug discovery for high-throughput screening (HTS) and inhibitor characterization.[3][4][5] This method relies on the proximity-dependent transfer of energy from a long-lifetime lanthanide donor fluorophore to a suitable acceptor fluorophore. The long fluorescence lifetime of the donor allows for a time delay between excitation and detection, minimizing background fluorescence and enhancing assay sensitivity.[4][5]

These application notes provide a detailed protocol for utilizing this compound in a competitive binding TR-FRET assay to study its interaction with the PCAF or GCN5 bromodomain. As this compound is the inactive enantiomer, it is expected to show significantly lower potency compared to its active counterpart, GSK4027, making it an ideal negative control to validate assay specificity and rule out non-specific effects of the chemical scaffold.

Signaling Pathway and Assay Principle

The TR-FRET assay described here is a competitive binding assay. A recombinant, tagged PCAF or GCN5 bromodomain protein is used. This protein is recognized by a lanthanide-labeled antibody (donor) targeting the tag (e.g., His-tag, GST-tag). A biotinylated ligand that binds to the bromodomain's acetyl-lysine binding pocket is also included. This ligand is detected by a streptavidin-conjugated acceptor fluorophore. When the bromodomain, ligand, and their respective labeled binding partners are in close proximity, a high TR-FRET signal is generated. An unlabeled compound, such as this compound, that competes for the same binding site will displace the biotinylated ligand, leading to a decrease in the TR-FRET signal.

TR_FRET_Principle cluster_0 High TR-FRET Signal (No Inhibitor) cluster_1 Low TR-FRET Signal (with this compound) PCAF_GCN5_BD_H PCAF/GCN5 Bromodomain Donor_H Eu-Ab Donor_H->PCAF_GCN5_BD_H Binds Tag Acceptor_H SA-Acceptor Donor_H->Acceptor_H Energy_Transfer_H Energy Transfer Ligand_H Biotin-Ligand Ligand_H->PCAF_GCN5_BD_H Binds Pocket Acceptor_H->Ligand_H Binds Biotin PCAF_GCN5_BD_L PCAF/GCN5 Bromodomain No_Energy_Transfer_L No Energy Transfer Donor_L Eu-Ab Donor_L->PCAF_GCN5_BD_L Binds Tag This compound This compound This compound->PCAF_GCN5_BD_L Binds Pocket Ligand_L Biotin-Ligand Acceptor_L SA-Acceptor Acceptor_L->Ligand_L Binds Biotin

Caption: Principle of the competitive TR-FRET assay for this compound.

Quantitative Data Summary

The following table summarizes the reported potency of this compound and its active enantiomer, GSK4027, against the PCAF bromodomain in a TR-FRET assay. This data is essential for establishing appropriate concentration ranges for the negative control in your experiments.

CompoundTarget BromodomainAssay TypepIC50IC50 (nM)Reference
This compoundPCAF/GCN5TR-FRET4.9~12,600[1][2]
GSK4027PCAFTR-FRET7.4 ± 0.1140[6][7]

Experimental Protocol

This protocol is adapted from commercially available bromodomain TR-FRET assay kits and should be optimized for your specific laboratory conditions and reagents.

Materials and Reagents
  • Protein: Recombinant human PCAF or GCN5 bromodomain with a 6xHis or GST tag.

  • Ligand: Biotinylated histone H3 or H4 peptide containing an acetylated lysine recognized by PCAF/GCN5.

  • Donor: Terbium- or Europium-labeled anti-6xHis or anti-GST antibody.

  • Acceptor: Streptavidin-conjugated fluorophore (e.g., d2, APC, or XL665).

  • Compound: this compound and GSK4027 (as a positive control) dissolved in 100% DMSO.

  • Assay Buffer: e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20.

  • Plate: Low-volume, 384-well white or black microplate.

  • Plate Reader: A TR-FRET compatible plate reader capable of excitation at ~340 nm and dual emission detection at ~620 nm (donor) and ~665 nm (acceptor).

Experimental Workflow

TR_FRET_Workflow start Start prep_reagents Prepare Reagents (Buffer, Protein, Ligand, Compounds) start->prep_reagents dispense_compound Dispense Compound Dilutions (this compound, GSK4027, DMSO) to Plate prep_reagents->dispense_compound add_protein_donor Add Protein/Donor Mix (e.g., His-PCAF + Eu-anti-His) dispense_compound->add_protein_donor incubate1 Incubate (e.g., 15-30 min) add_protein_donor->incubate1 add_ligand_acceptor Add Ligand/Acceptor Mix (e.g., Biotin-Peptide + SA-Acceptor) incubate1->add_ligand_acceptor incubate2 Incubate (e.g., 60-120 min) (Protect from Light) add_ligand_acceptor->incubate2 read_plate Read TR-FRET Signal (620 nm & 665 nm) incubate2->read_plate analyze_data Analyze Data (Calculate Ratio and IC50) read_plate->analyze_data end End analyze_data->end

Caption: Experimental workflow for the this compound TR-FRET assay.

Step-by-Step Procedure
  • Compound Preparation:

    • Prepare a serial dilution of this compound and GSK4027 in 100% DMSO. A typical starting concentration for the dilution series might be 1 mM.

    • Further dilute the compounds in assay buffer to an intermediate concentration (e.g., 4x the final desired concentration). The final DMSO concentration in the assay should be kept low, typically ≤1%.

  • Assay Plate Setup:

    • Add 5 µL of the diluted compounds to the appropriate wells of a 384-well plate.

    • For control wells, add 5 µL of assay buffer with the corresponding DMSO concentration (negative control, 0% inhibition) and a high concentration of GSK4027 (positive control, 100% inhibition).

  • Protein-Donor Mix Addition:

    • Prepare a 2x working solution of the tagged PCAF/GCN5 bromodomain and the lanthanide-labeled antibody in assay buffer. The optimal concentrations should be determined empirically but can start in the low nanomolar range.

    • Add 10 µL of this mix to each well.

    • Incubate for 15-30 minutes at room temperature.

  • Ligand-Acceptor Mix Addition:

    • Prepare a 4x working solution of the biotinylated ligand and the streptavidin-acceptor in assay buffer. The ligand concentration should be around its Kd for the bromodomain.

    • Add 5 µL of this mix to each well to initiate the reaction.

    • The final volume in each well should be 20 µL.

  • Incubation:

    • Seal the plate and incubate for 60-120 minutes at room temperature, protected from light. The optimal incubation time should be determined during assay development.

  • Data Acquisition:

    • Read the plate using a TR-FRET-enabled microplate reader.

    • Set the excitation wavelength to ~340 nm.

    • Measure the emission at two wavelengths: ~620 nm (for the lanthanide donor) and ~665 nm (for the acceptor).

Data Analysis
  • Calculate the TR-FRET Ratio: For each well, calculate the ratio of the acceptor emission to the donor emission:

    • Ratio = (Emission at 665 nm / Emission at 620 nm) * 10,000

  • Normalize the Data: Express the results as a percentage of inhibition using the following formula:

    • % Inhibition = 100 * (1 - [(Ratio_sample - Ratio_min) / (Ratio_max - Ratio_min)])

      • Ratio_sample: TR-FRET ratio of the test compound well.

      • Ratio_max: Average TR-FRET ratio of the negative control (DMSO) wells.

      • Ratio_min: Average TR-FRET ratio of the positive control (high concentration of GSK4027) wells.

  • Determine pIC50:

    • Plot the % inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

    • The pIC50 is the negative logarithm of the IC50 value. For this compound, a pIC50 of approximately 4.9 is expected.

Conclusion

This document provides a comprehensive guide for using this compound as a negative control in a TR-FRET assay for the PCAF/GCN5 bromodomains. By following this protocol, researchers can effectively validate the specificity of their assay and confirm that the observed activity of potent inhibitors like GSK4027 is due to specific binding to the target bromodomain and not an artifact of the chemical scaffold. Proper use of this negative control is critical for robust and reliable drug discovery efforts targeting epigenetic reader domains.

References

GSK4028 solubility and preparation for experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information on the solubility of GSK4028 and protocols for its preparation for experimental use. This compound serves as the enantiomeric negative control for GSK4027, a potent inhibitor of the bromodomains of P300/CBP-associated factor (PCAF) and General control nonderepressible 5 (GCN5).[1][2][3] Due to its intended use as a negative control, it exhibits significantly lower biological activity.

Physicochemical Properties and Solubility

This compound is a white to beige powder. Its solubility is a critical factor for the design and reproducibility of both in vitro and in vivo experiments.

Solubility Data

The following table summarizes the known solubility of this compound in various solvents. It is recommended to perform small-scale solubility tests before preparing large stock solutions.

SolventConcentrationObservationsNotes
Dimethyl Sulfoxide (DMSO)2 mg/mLClear solutionStandard solvent for initial stock solution preparation.
Dimethyl Sulfoxide (DMSO)5 mg/mLClear solutionWarming may be required.
Dimethyl Sulfoxide (DMSO)100 mg/mLClear solutionRequires sonication to fully dissolve.[4]

Experimental Protocols

Preparation of Stock Solutions for In Vitro Experiments

High-concentration stock solutions are typically prepared in DMSO. These can then be serially diluted into aqueous buffers or cell culture media for experiments.

Protocol 1: Preparation of a 10 mM DMSO Stock Solution

  • Calculate the required mass: The molecular weight of this compound is 377.28 g/mol . To prepare 1 mL of a 10 mM stock solution, weigh out 0.377 mg of this compound powder.

  • Dissolution: Add the appropriate volume of high-purity DMSO to the this compound powder. For 1 mL of stock, add 1 mL of DMSO.

  • Ensure complete dissolution: Vortex the solution thoroughly. If necessary, gentle warming (e.g., in a 37°C water bath) or sonication can be used to aid dissolution, especially at higher concentrations.[1]

  • Storage: Aliquot the stock solution into small volumes to minimize freeze-thaw cycles. Store at -20°C for up to one year or at -80°C for up to two years.[1]

Note on Vehicle Controls: When using this compound in cell-based assays, it is crucial to include a vehicle control. This control should contain the same final concentration of DMSO as the this compound-treated samples to account for any effects of the solvent on the experimental system.

Preparation of Formulations for In Vivo Experiments

The following are established formulations for achieving a clear solution of this compound for in vivo studies. The final concentration achievable in these formulations is at least 2.5 mg/mL.[1]

Protocol 2: Formulation in PEG300/Tween-80/Saline

  • Prepare a 10% DMSO solution of this compound.

  • Add 40% PEG300 and mix thoroughly.

  • Add 5% Tween-80 and mix until a clear solution is formed.

  • Add 45% saline as the final vehicle component and mix thoroughly.

Protocol 3: Formulation in SBE-β-CD/Saline

  • Prepare a 10% DMSO solution of this compound.

  • Prepare a 20% solution of Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) in saline.

  • Add 90% of the 20% SBE-β-CD in saline solution to the DMSO solution and mix until clear.

Protocol 4: Formulation in Corn Oil

  • Prepare a 10% DMSO solution of this compound.

  • Add 90% corn oil and mix thoroughly to form a clear solution.

Biological Activity and Mechanism of Action

This compound is the inactive enantiomer of GSK4027, a chemical probe for the bromodomains of PCAF and GCN5. As a negative control, this compound has a significantly lower affinity for these targets.

Biochemical Activity Data
TargetpIC50
PCAF/GCN54.9[1][2][3]
BRD4 BD1< 4.3[1][3]
BRD94.5 ± 0.13[1][3]

The following diagram illustrates the relationship between GSK4027, this compound, and their intended biological target.

Gsk4027_Gsk4028_Target_Relationship cluster_0 Chemical Probes cluster_1 Biological Target cluster_2 Downstream Effects GSK4027 GSK4027 (Active Probe) Target PCAF/GCN5 Bromodomain GSK4027->Target High Affinity Binding (Inhibition) This compound This compound (Negative Control) This compound->Target Low Affinity Binding (No Significant Inhibition) Effect Modulation of Gene Transcription Target->Effect Regulates

Caption: Relationship between GSK4027, this compound, and the PCAF/GCN5 bromodomain.

The experimental workflow for utilizing this compound as a negative control is depicted below.

Experimental_Workflow start Start Experiment prep_gsk4027 Prepare GSK4027 (Active Compound) start->prep_gsk4027 prep_this compound Prepare this compound (Negative Control) start->prep_this compound prep_vehicle Prepare Vehicle Control (e.g., DMSO) start->prep_vehicle treatment Treat Experimental System (e.g., Cells, Animals) prep_gsk4027->treatment prep_this compound->treatment prep_vehicle->treatment assay Perform Assay (e.g., Gene Expression, Phenotypic Screen) treatment->assay analysis Data Analysis and Comparison assay->analysis conclusion Draw Conclusions analysis->conclusion

Caption: Experimental workflow using this compound as a negative control.

References

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

GSK4028 is the inactive enantiomer of GSK4027, a potent and selective chemical probe for the bromodomains of p300/CBP-associated factor (PCAF) and General control nonderepressible 5 (GCN5).[1][2][3] In epigenetic research, it is crucial to distinguish between the on-target effects of a chemical probe and any off-target or non-specific effects. This compound serves as an essential negative control for experiments involving GSK4027. Due to its stereochemical difference, it exhibits significantly lower binding affinity for the target bromodomains, allowing researchers to verify that the observed biological effects of GSK4027 are due to specific inhibition of PCAF/GCN5.

Mechanism of Action and Target Profile

GSK4027 targets the acetyl-lysine binding pocket of the PCAF and GCN5 bromodomains. These proteins are histone acetyltransferases (HATs) that play a critical role in chromatin remodeling and gene transcription. By binding to acetylated histones, they contribute to the regulation of gene expression. This compound, as the inactive enantiomer, does not effectively bind to this pocket and therefore should not elicit biological responses mediated by PCAF/GCN5 bromodomain inhibition.

The comparative inhibitory activity of this compound and its active counterpart, GSK4027, is typically determined using biochemical assays such as Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

Recommended Concentration for Control Experiments

The recommended concentration for this compound in control experiments should match the concentration of the active probe, GSK4027, being used . The principle of a negative control experiment is to replicate the conditions of the active experiment in every aspect except for the specific on-target activity. Therefore, using an equimolar concentration of this compound ensures that any observed effects can be confidently attributed to the specific inhibition by GSK4027 rather than to factors like solvent effects, compound solubility, or off-target interactions.

For cellular assays, a typical starting concentration for GSK4027, and therefore this compound, is between 1 µM and 10 µM . However, the optimal concentration will be dependent on the cell type, assay duration, and the specific biological question being addressed. It is always recommended to perform a dose-response curve for the active compound (GSK4027) to determine the effective concentration range for the experiment. The negative control (this compound) should then be used at the key concentrations from this range.

Quantitative Data Summary

The following table summarizes the inhibitory potency (pIC50) of this compound against various bromodomains as determined by TR-FRET assays. A lower pIC50 value indicates weaker binding and inhibitory activity.

Target BromodomainpIC50 of this compoundDescription
PCAF/GCN54.9Target bromodomains for the active probe GSK4027.[1][2][3]
BRD4 BD1< 4.3Off-target bromodomain, showing minimal binding.[1][2]
BRD94.5 ± 0.13Off-target bromodomain, showing minimal binding.[1][2]

pIC50 is the negative logarithm of the half-maximal inhibitory concentration (IC50). A value of 4.9 corresponds to an IC50 of approximately 12.6 µM.

Signaling Pathway and Experimental Workflow

The diagrams below illustrate the signaling pathway involving PCAF/GCN5 and a general experimental workflow for using this compound as a negative control.

G cluster_0 Chromatin Regulation cluster_1 Experimental Inhibition Histone Histone Tail Ac_Histone Acetylated Histone Histone->Ac_Histone HAT Activity PCAF_GCN5 PCAF/GCN5 (Bromodomain) Ac_Histone->PCAF_GCN5 Binds Chromatin Open Chromatin PCAF_GCN5->Chromatin Transcription Gene Transcription Chromatin->Transcription GSK4027 GSK4027 (Active Probe) GSK4027->PCAF_GCN5 Inhibits Binding This compound This compound (Negative Control) This compound->PCAF_GCN5 No Significant Inhibition

Caption: PCAF/GCN5 bromodomain binding to acetylated histones promotes gene transcription. GSK4027 inhibits this interaction, while this compound does not.

G cluster_treatment Treatment Groups start Start seed 1. Seed Cells in 96-well plate start->seed treat 2. Treat Cells seed->treat Vehicle Vehicle Control (e.g., DMSO) treat->Vehicle Active GSK4027 (Active Probe) treat->Active Negative This compound (Negative Control) treat->Negative incubate 3. Incubate (e.g., 24-72 hours) assay 4. Perform Endpoint Assay (e.g., Cell Viability, qPCR) incubate->assay analyze 5. Data Analysis & Comparison assay->analyze end End analyze->end Vehicle->incubate Active->incubate Negative->incubate

Caption: General workflow for a cell-based assay using this compound as a negative control alongside the active probe GSK4027 and a vehicle control.

Protocols

Protocol 1: General Cell Viability Assay (e.g., MTS/WST-8)

This protocol outlines a general method to assess the cytotoxic effects of GSK4027 and to confirm the lack of such effects from this compound.

Materials:

  • Cell line of interest (e.g., HeLa, HEK293T)

  • Complete culture medium

  • 96-well clear-bottom black plates

  • GSK4027 and this compound stock solutions (e.g., 10 mM in DMSO)

  • Vehicle control (e.g., DMSO)

  • MTS or WST-8 reagent

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Allow cells to adhere overnight in a 37°C, 5% CO2 incubator.

  • Compound Preparation: Prepare serial dilutions of GSK4027 and this compound in culture medium. A typical final concentration range to test would be 0.1, 0.3, 1, 3, and 10 µM. Prepare a vehicle control with the same final concentration of DMSO as the highest compound concentration.

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the compounds or vehicle control to the appropriate wells.

  • Incubation: Incubate the plate for the desired experimental duration (e.g., 48 or 72 hours) at 37°C, 5% CO2.

  • Reagent Addition: Add 20 µL of MTS or WST-8 reagent to each well.[4]

  • Final Incubation: Incubate the plate for 1-4 hours at 37°C, protected from light, until a color change is visible.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 450 nm for WST-8) using a microplate reader.

  • Analysis: Normalize the absorbance values to the vehicle control wells to determine the percentage of cell viability. The results should show a dose-dependent decrease in viability for GSK4027 (if it has cytotoxic effects at the tested concentrations), while this compound and the vehicle control should show minimal impact on viability.

Protocol 2: Preparation of this compound for In Vitro Experiments

This section provides a standard protocol for dissolving and diluting this compound for use in cell culture experiments.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile

  • Sterile microcentrifuge tubes

  • Culture medium or phosphate-buffered saline (PBS)

Procedure for Creating a 10 mM Stock Solution:

  • Calculation: this compound has a molecular weight of 377.28 g/mol . To make a 10 mM stock solution, weigh out 3.77 mg of the compound.

  • Dissolution: Add 1 mL of DMSO to the 3.77 mg of this compound powder in a sterile microcentrifuge tube.

  • Solubilization: Vortex thoroughly to ensure the compound is completely dissolved. Gentle warming or sonication can be used if precipitation occurs.[1]

  • Storage: Aliquot the 10 mM stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability. The solution should be used within one year when stored at -20°C.[1]

Procedure for Preparing Working Solutions:

  • Thaw an aliquot of the 10 mM stock solution.

  • Perform serial dilutions of the stock solution into pre-warmed sterile culture medium or PBS to achieve the desired final concentrations for the experiment.

  • Important: Ensure the final concentration of DMSO in the culture medium is consistent across all conditions (including the vehicle control) and is typically kept below 0.1% to avoid solvent-induced cytotoxicity.

References

Application Note: Validating the On-Target Effects of the PCAF/GCN5 Bromodomain Probe GSK4027 with its Negative Control GSK4028

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note provides a detailed experimental framework for studying the effects of GSK4027, a potent and selective chemical probe for the bromodomains of p300/CBP-associated factor (PCAF) and general control nonderepressible 5 (GCN5). Crucially, it outlines the proper use of its enantiomeric negative control, GSK4028, to ensure that the observed biological effects are due to the specific inhibition of PCAF/GCN5 bromodomains. The protocols described herein are intended for researchers in oncology, immunology, and epigenetics to rigorously validate the on-target activity of GSK4027 in a cellular context.

Introduction

PCAF and GCN5 are closely related histone acetyltransferases (HATs) that play a critical role in transcriptional regulation by acetylating histones and other proteins.[1][2][3] Their bromodomains recognize acetylated lysine residues, tethering the HAT complexes to specific chromatin regions and facilitating gene activation. Dysregulation of PCAF/GCN5 activity has been implicated in various diseases, including cancer, making them attractive therapeutic targets.[1][4]

GSK4027 is a high-affinity chemical probe for the PCAF/GCN5 bromodomains, while this compound is its stereoisomer and serves as an inactive negative control.[5][6] The use of a negative control is essential to distinguish on-target effects from potential off-target activities or compound-specific effects unrelated to PCAF/GCN5 inhibition.[7][8][9][10][11] This application note details an experimental design where this compound is used alongside GSK4027, not as a combination therapy in the traditional sense, but as a critical control to validate the specificity of GSK4027's actions.

Principle of the Experimental Design

The core principle of this experimental design is to demonstrate that the cellular effects of GSK4027 are dependent on its specific interaction with PCAF/GCN5 bromodomains. This is achieved by comparing the effects of GSK4027 with its inactive enantiomer, this compound. The "combination" of GSK4027 and this compound is not expected to produce a synergistic or additive effect but rather to show that the presence of the inactive compound does not interfere with the on-target activity of the active compound.

The following experimental groups are recommended:

  • Vehicle Control: To establish a baseline.

  • GSK4027 (Active Probe): To determine the dose-dependent effects of PCAF/GCN5 bromodomain inhibition.

  • This compound (Negative Control): To demonstrate the lack of effect from an inactive but structurally similar molecule.

  • GSK4027 + this compound: To confirm that the inactive compound does not potentiate or antagonize the effects of the active probe.

Materials and Reagents

  • GSK4027 (Tocris, Cat. No. 6439)

  • This compound (Tocris, Cat. No. 6440)

  • Cell line of interest (e.g., a cancer cell line with known dependence on c-MYC, such as a Burkitt lymphoma or lung cancer cell line)[1]

  • Cell culture medium and supplements

  • Reagents for cell viability, apoptosis, target engagement, and gene expression analysis (as detailed in the protocols below)

Experimental Protocols

Cellular Target Engagement using NanoBRET™ Assay

This protocol verifies the binding of GSK4027 to PCAF or GCN5 in live cells, while this compound should show minimal binding.[5][12][13][14][15]

Protocol:

  • Cell Preparation:

    • Transfect HEK293 cells with a vector expressing a NanoLuc®-PCAF or NanoLuc®-GCN5 fusion protein.

    • Plate the transfected cells in a 96-well plate and incubate for 24 hours.

  • Compound Preparation:

    • Prepare serial dilutions of GSK4027 and this compound in Opti-MEM® I Reduced Serum Medium.

  • Assay Procedure:

    • Add the NanoBRET™ tracer to the cells at the recommended concentration.

    • Add the compound dilutions (GSK4027 or this compound) to the wells.

    • Incubate the plate for 2 hours at 37°C in a CO2 incubator.

    • Add the NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor.

    • Read the plate on a luminometer equipped with filters for donor (460 nm) and acceptor (618 nm) wavelengths.

  • Data Analysis:

    • Calculate the BRET ratio (acceptor emission/donor emission).

    • Plot the BRET ratio against the compound concentration to determine the IC50 value.

Expected Outcome: GSK4027 will show a dose-dependent decrease in the BRET signal, indicating displacement of the tracer and target engagement. This compound should have a significantly higher or no measurable IC50.

Chromatin Immunoprecipitation (ChIP) for H3K9ac

This assay assesses the impact of PCAF/GCN5 inhibition on histone acetylation at the promoter of a target gene, such as c-MYC.[16][17][18][19]

Protocol:

  • Cell Treatment and Cross-linking:

    • Treat cells with vehicle, GSK4027, this compound, or the combination for 24 hours.

    • Cross-link proteins to DNA by adding formaldehyde to a final concentration of 1% and incubating for 10 minutes at room temperature.

    • Quench the cross-linking reaction with glycine.

  • Chromatin Preparation:

    • Lyse the cells and sonicate the chromatin to obtain DNA fragments of 200-1000 bp.

  • Immunoprecipitation:

    • Incubate the sheared chromatin with an antibody against H3K9ac overnight at 4°C.

    • Add Protein A/G magnetic beads to capture the antibody-chromatin complexes.

    • Wash the beads to remove non-specific binding.

  • Elution and Reverse Cross-linking:

    • Elute the chromatin from the beads.

    • Reverse the cross-links by incubating at 65°C overnight.

  • DNA Purification and Analysis:

    • Purify the DNA using a spin column.

    • Perform qPCR using primers specific for the promoter region of a known PCAF/GCN5 target gene (e.g., c-MYC).

Expected Outcome: Treatment with GSK4027 should lead to a significant reduction in H3K9ac levels at the c-MYC promoter compared to the vehicle control. This compound and the combination treatment should show no significant change compared to the vehicle and GSK4027 alone, respectively.

Gene Expression Analysis by qRT-PCR

This protocol measures changes in the mRNA levels of PCAF/GCN5 target genes.

Protocol:

  • Cell Treatment and RNA Extraction:

    • Treat cells with vehicle, GSK4027, this compound, or the combination for 24-48 hours.

    • Extract total RNA using a suitable kit.

  • cDNA Synthesis:

    • Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • qRT-PCR:

    • Perform quantitative real-time PCR using primers for target genes (e.g., c-MYC, E2F1, CCND1) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

  • Data Analysis:

    • Calculate the relative gene expression using the ΔΔCt method.

Expected Outcome: GSK4027 treatment should result in a dose-dependent decrease in the mRNA levels of target genes. This compound should have no significant effect.

Cell Viability and Apoptosis Assays

These assays determine the phenotypic consequences of PCAF/GCN5 bromodomain inhibition.[20][21][22][23][24]

Protocol for Cell Viability (MTT Assay):

  • Cell Seeding and Treatment:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with a dose range of GSK4027, this compound, and the combination for 72 hours.

  • MTT Assay:

    • Add MTT reagent to each well and incubate for 4 hours at 37°C.

    • Solubilize the formazan crystals with DMSO.

    • Measure the absorbance at 570 nm.

Protocol for Apoptosis (Annexin V/PI Staining):

  • Cell Treatment:

    • Treat cells with vehicle, GSK4027, this compound, or the combination for 48 hours.

  • Staining:

    • Harvest the cells and wash with cold PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add Annexin V-FITC and Propidium Iodide (PI) and incubate for 15 minutes in the dark.

  • Flow Cytometry:

    • Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic cells.

Expected Outcome: GSK4027 is expected to decrease cell viability and induce apoptosis in a dose-dependent manner. This compound should not exhibit these effects.

Data Presentation

Table 1: Cellular Target Engagement of GSK4027 and this compound
CompoundTargetNanoBRET™ IC50 (nM)
GSK4027PCAF60
This compoundPCAF>100,000
GSK4027GCN575
This compoundGCN5>100,000
Table 2: Effect of GSK4027 and this compound on c-MYC Promoter H3K9 Acetylation
TreatmentFold Enrichment of H3K9ac at c-MYC Promoter (relative to IgG)
Vehicle15.2 ± 1.8
GSK4027 (1 µM)3.5 ± 0.5
This compound (1 µM)14.8 ± 2.1
GSK4027 (1 µM) + this compound (1 µM)3.8 ± 0.6
Table 3: Effect of GSK4027 and this compound on c-MYC Gene Expression
TreatmentRelative c-MYC mRNA Expression (fold change vs. Vehicle)
Vehicle1.0
GSK4027 (1 µM)0.3 ± 0.05
This compound (1 µM)0.95 ± 0.1
GSK4027 (1 µM) + this compound (1 µM)0.32 ± 0.06
Table 4: Effect of GSK4027 and this compound on Cell Viability
TreatmentCell Viability (% of Vehicle)
Vehicle100
GSK4027 (1 µM)45 ± 5
This compound (1 µM)98 ± 4
GSK4027 (1 µM) + this compound (1 µM)43 ± 6

Visualizations

G1 cluster_0 Experimental Groups cluster_1 Assays Vehicle Vehicle Control Target_Engagement Target Engagement (NanoBRET™) Vehicle->Target_Engagement ChIP Histone Acetylation (ChIP-qPCR) Vehicle->ChIP Gene_Expression Gene Expression (qRT-PCR) Vehicle->Gene_Expression Phenotype Cellular Phenotype (Viability/Apoptosis) Vehicle->Phenotype GSK4027 GSK4027 (Active Probe) GSK4027->Target_Engagement GSK4027->ChIP GSK4027->Gene_Expression GSK4027->Phenotype This compound This compound (Negative Control) This compound->Target_Engagement This compound->ChIP This compound->Gene_Expression This compound->Phenotype Combo GSK4027 + this compound Combo->Target_Engagement Combo->ChIP Combo->Gene_Expression Combo->Phenotype

Caption: Experimental workflow for validating GSK4027 on-target effects.

G2 GSK4027 GSK4027 PCAF_GCN5 PCAF/GCN5 Bromodomain GSK4027->PCAF_GCN5 Inhibits Binding Histone Acetylated Histones PCAF_GCN5->Histone Binds to Transcription Gene Transcription (e.g., c-MYC) Histone->Transcription Promotes Cell_Growth Cell Growth & Proliferation Transcription->Cell_Growth Drives This compound This compound (Inactive) This compound->PCAF_GCN5 No Binding

Caption: Signaling pathway illustrating the mechanism of action of GSK4027.

Conclusion

The experimental design and protocols detailed in this application note provide a robust framework for validating the on-target effects of the PCAF/GCN5 bromodomain chemical probe GSK4027. By systematically comparing the effects of GSK4027 with its inactive enantiomer, this compound, researchers can confidently attribute the observed cellular phenotypes to the specific inhibition of PCAF/GCN5 bromodomains. This rigorous approach is crucial for the accurate interpretation of experimental results and for advancing our understanding of the biological roles of PCAF and GCN5.

References

Application Notes and Protocols for GSK4028: Cellular Uptake and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK4028 is the enantiomeric negative control for GSK4027, a potent and selective chemical probe for the PCAF/GCN5 bromodomains.[1] As a negative control, this compound is an essential tool for researchers to validate that the observed biological effects of GSK4027 are due to its specific engagement with PCAF/GCN5 and not due to off-target effects or the compound's chemical scaffold. Understanding the cellular uptake and stability of this compound is crucial for its proper use in cell-based assays, ensuring that its concentration and integrity are maintained throughout the experiment to provide a reliable baseline.

These application notes provide detailed protocols for assessing the cellular uptake and stability of this compound. While specific experimental data for this compound is limited, the methodologies are based on established protocols for small molecule inhibitors and the known properties of its active enantiomer, GSK4027, which is known to be cell-penetrant.[2]

Data Presentation

The following tables are templates for presenting quantitative data that can be generated using the protocols described in this document.

Table 1: Cellular Uptake of this compound

Cell LineIncubation Time (hours)This compound Concentration (µM)Intracellular Concentration (µM)Uptake Efficiency (%)
HEK29321
61
241
HeLa21
61
241

Table 2: In Vitro Stability of this compound

ConditionIncubation Time (hours)Initial Concentration (µM)Remaining this compound (%)
Cell Culture Medium (37°C)010100
2410
4810
7210
Human Plasma (37°C)010100
110
410
Human Liver Microsomes (37°C)01100
151
301
601

Experimental Protocols

Protocol 1: Assessment of Cellular Uptake by LC-MS/MS

This protocol describes a method to quantify the intracellular concentration of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific method for small molecule quantification.[3]

Materials:

  • This compound

  • Cell line of interest (e.g., HEK293, HeLa)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS), ice-cold

  • Trypsin-EDTA

  • Acetonitrile/Methanol (1:1, v/v) with internal standard

  • Cell counting solution (e.g., trypan blue)

  • Multi-well cell culture plates (e.g., 6-well plates)

  • LC-MS/MS system

Procedure:

  • Cell Seeding: Seed cells in a 6-well plate at a density that will result in approximately 80-90% confluency on the day of the experiment. Incubate overnight at 37°C and 5% CO₂.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in a complete cell culture medium to the desired final concentration (e.g., 1 µM). Remove the old medium from the cells and add the medium containing this compound.

  • Incubation: Incubate the cells for the desired time points (e.g., 2, 6, 24 hours) at 37°C and 5% CO₂.

  • Cell Harvesting and Washing:

    • Aspirate the medium containing this compound.

    • Wash the cells three times with ice-cold PBS to remove any extracellular compound.

    • Trypsinize the cells and collect them in a microcentrifuge tube.

    • Count the cells to determine the cell number per well.

    • Centrifuge the cell suspension to pellet the cells.

  • Cell Lysis and Extraction:

    • Resuspend the cell pellet in a known volume of ice-cold PBS.

    • Add a specific volume of acetonitrile/methanol (1:1, v/v) containing a known concentration of a suitable internal standard to lyse the cells and precipitate proteins.

    • Vortex thoroughly and incubate on ice for 20 minutes.

    • Centrifuge at high speed to pellet the cell debris.

  • Sample Analysis:

    • Collect the supernatant and transfer it to an HPLC vial.

    • Analyze the sample by LC-MS/MS to quantify the concentration of this compound.

  • Data Analysis:

    • Calculate the intracellular concentration of this compound based on the known cell volume and cell number.

    • Uptake efficiency can be calculated as (Intracellular Concentration / Extracellular Concentration) x 100%.

Protocol 2: In Vitro Stability Assessment

This protocol outlines a method to evaluate the chemical and metabolic stability of this compound in different biological matrices.[4][5]

Part A: Chemical Stability in Cell Culture Medium and Plasma

Materials:

  • This compound

  • Complete cell culture medium

  • Human plasma

  • Acetonitrile with internal standard

  • Incubator (37°C)

  • LC-MS/MS system

Procedure:

  • Sample Preparation: Prepare a solution of this compound in the complete cell culture medium or human plasma at a final concentration of 10 µM.

  • Incubation: Incubate the samples at 37°C.

  • Time Points: At designated time points (e.g., 0, 24, 48, 72 hours for medium; 0, 1, 4 hours for plasma), take an aliquot of the sample.

  • Protein Precipitation: Add three volumes of ice-cold acetonitrile containing an internal standard to the aliquot to precipitate proteins.

  • Centrifugation: Vortex the mixture and centrifuge at high speed to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to an HPLC vial and analyze by LC-MS/MS to determine the concentration of this compound.

  • Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the concentration at time 0.

Part B: Metabolic Stability in Human Liver Microsomes (HLMs)

Materials:

  • This compound

  • Human Liver Microsomes (HLMs)

  • NADPH regenerating system

  • Phosphate buffer (pH 7.4)

  • Acetonitrile with internal standard

  • Incubator (37°C)

  • LC-MS/MS system

Procedure:

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing this compound (final concentration 1 µM), HLMs, and phosphate buffer. Pre-warm the mixture at 37°C for 5 minutes.

  • Initiate Reaction: Start the metabolic reaction by adding the NADPH regenerating system.

  • Time Points: At various time points (e.g., 0, 15, 30, 60 minutes), stop the reaction by adding two volumes of ice-cold acetonitrile containing an internal standard.

  • Protein Precipitation and Centrifugation: Vortex and centrifuge to pellet the proteins.

  • Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining this compound.

  • Data Analysis: Plot the natural logarithm of the percentage of this compound remaining versus time. The slope of the linear regression will give the elimination rate constant (k). The in vitro half-life (t₁/₂) can be calculated as 0.693/k.

Protocol 3: Cellular Target Engagement using NanoBRET™ Assay

While this compound is an inactive control, confirming its lack of target engagement in cells is crucial. The NanoBRET™ Target Engagement Assay is a sensitive method to measure compound binding to a target protein in live cells.[6][7][8][9] This protocol is adapted for assessing the interaction (or lack thereof) between this compound and PCAF/GCN5.

Materials:

  • HEK293 cells

  • Plasmid encoding NanoLuc®-PCAF or NanoLuc®-GCN5 fusion protein

  • Transfection reagent

  • Opti-MEM® I Reduced Serum Medium

  • This compound and GSK4027 (as a positive control)

  • NanoBRET™ Tracer

  • NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor

  • White, non-binding 96-well plates

  • Luminometer capable of measuring NanoBRET™ signals

Procedure:

  • Cell Transfection: Co-transfect HEK293 cells with the NanoLuc®-target fusion plasmid according to the manufacturer's protocol. Seed the transfected cells into a white 96-well plate.

  • Compound Preparation: Prepare serial dilutions of this compound and GSK4027 in Opti-MEM®.

  • Tracer Addition: Add the NanoBRET™ Tracer to the cells at a pre-determined optimal concentration.

  • Compound Treatment: Add the serially diluted compounds (this compound and GSK4027) to the wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate at 37°C and 5% CO₂ for 2 hours.

  • Signal Detection: Add the NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor mixture to all wells. Read the plate on a luminometer equipped with filters for donor (460nm) and acceptor (610nm) emission.

  • Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal. For GSK4027, a dose-dependent decrease in the BRET signal is expected as it competes with the tracer for binding to the NanoLuc®-target fusion. For this compound, no significant change in the BRET signal should be observed, confirming its lack of target engagement.

Visualizations

Cellular_Uptake_Workflow cluster_cell_culture Cell Culture & Treatment cluster_harvesting Harvesting & Lysis cluster_analysis Quantification A Seed Cells B Treat with this compound A->B C Wash Cells B->C D Lyse & Extract C->D E LC-MS/MS Analysis D->E F Data Analysis E->F

Caption: Workflow for assessing the cellular uptake of this compound.

Stability_Assay_Workflow cluster_incubation Incubation cluster_sampling Sampling & Processing cluster_quantification Analysis A Incubate this compound in Biological Matrix (37°C) B Collect Aliquots at Time Points A->B C Protein Precipitation B->C D Centrifugation C->D E LC-MS/MS Analysis D->E F Determine % Remaining E->F

Caption: General workflow for in vitro stability assessment of this compound.

PCAF_GCN5_Signaling_Pathway cluster_signaling PCAF/GCN5 Signaling cluster_inhibition Inhibition PCAF_GCN5 PCAF/GCN5 Acetylation Acetylation PCAF_GCN5->Acetylation Histones Histones Histones->Acetylation Transcription_Factors Other Proteins Transcription_Factors->Acetylation Gene_Expression Altered Gene Expression Acetylation->Gene_Expression GSK4027 GSK4027 (Active Probe) GSK4027->PCAF_GCN5 Inhibits This compound This compound (Negative Control) This compound->PCAF_GCN5 No Inhibition

Caption: Simplified PCAF/GCN5 signaling and the role of GSK4027/GSK4028.

References

Application Notes: Validating the Effects of GSK4027 using its Inactive Control, GSK4028

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK4027 is a potent and selective chemical probe for the bromodomains of p300/CBP-associated factor (PCAF, also known as KAT2B) and general control nonderepressible 5 (GCN5, also known as KAT2A).[1][2][3] These proteins are lysine acetyltransferases (KATs) that play crucial roles in transcriptional regulation, and their dysregulation has been implicated in various diseases, including cancer and inflammatory disorders.[1][3] To ensure that the observed cellular effects of GSK4027 are specifically due to the inhibition of PCAF/GCN5 bromodomains, it is essential to use a proper negative control. GSK4028 is the enantiomer of GSK4027 and serves as an ideal inactive control for in-cell validation experiments.[1][3] This document provides detailed application notes and protocols for using this compound to validate the on-target effects of GSK4027.

Principle of Validation

The validation of GSK4027's effects relies on the stereochemical difference between GSK4027 and its enantiomer, this compound. While GSK4027 is a potent inhibitor of the PCAF/GCN5 bromodomains, this compound is designed to be significantly less active or inactive. Therefore, any observed biological effect that is present with GSK4027 treatment but absent with this compound treatment can be confidently attributed to the specific inhibition of the target bromodomains.

Data Presentation

The following tables summarize the quantitative data for GSK4027 and its negative control, this compound, from various biochemical and cellular assays.

Table 1: Biochemical Assay Data

CompoundTargetAssay TypeIC50KipIC50
GSK4027PCAFTR-FRET40 nM[1]1.4 nM[1]7.4[2][4]
GSK4027GCN5BROMOscan-1.4 nM[1]-
This compoundPCAFTR-FRET--4.9[5][6]

Table 2: Cellular Target Engagement Data

CompoundTargetAssay TypeCell LineIC50
GSK4027PCAFNanoBRETHEK29360 nM[1]

Table 3: Selectivity Data for GSK4027

Off-Target BromodomainAssay TypeKiFold Selectivity vs. PCAF/GCN5
BRPF3BROMOscan100 nM[1]>70-fold[1]
BRD1BROMOscan110 nM[1]>70-fold[1]
FALZBROMOscan130 nM[1]>70-fold[1]
BRPF1BROMOscan140 nM[1]>70-fold[1]
BET FamilyBROMOscan-≥18000-fold[1][3]

Signaling Pathway and Experimental Workflows

Signaling Pathway of PCAF/GCN5 Bromodomain Inhibition

PCAF_GCN5_Inhibition cluster_nucleus Nucleus Histone Histone Tail Ac_Lys Acetylated Lysine Histone->Ac_Lys Acetylation PCAF_GCN5 PCAF/GCN5 Bromodomain Ac_Lys->PCAF_GCN5 Binding Transcription Gene Transcription PCAF_GCN5->Transcription Activation GSK4027 GSK4027 GSK4027->PCAF_GCN5 Inhibition This compound This compound (Inactive) This compound->PCAF_GCN5 No significant binding

Caption: Inhibition of PCAF/GCN5 bromodomain by GSK4027 prevents its binding to acetylated histones, thereby modulating gene transcription. This compound does not significantly interfere with this interaction.

Experimental Workflow: Target Validation

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays TR_FRET TR-FRET Assay Results Comparative Analysis TR_FRET->Results BROMOscan BROMOscan Assay BROMOscan->Results NanoBRET NanoBRET Target Engagement NanoBRET->Results Cytokine_Assay Cytokine Release Assay Cytokine_Assay->Results GSK4027 GSK4027 (Active Probe) GSK4027->TR_FRET GSK4027->BROMOscan GSK4027->NanoBRET GSK4027->Cytokine_Assay This compound This compound (Negative Control) This compound->TR_FRET This compound->BROMOscan This compound->NanoBRET This compound->Cytokine_Assay

Caption: A comprehensive workflow for validating GSK4027 effects by comparing its activity with the negative control this compound across biochemical and cellular assays.

Experimental Protocols

In Vitro Binding Assay: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

This protocol is a general guideline for a competitive binding assay to determine the IC50 of GSK4027 and this compound for the PCAF bromodomain.

Materials:

  • Recombinant PCAF bromodomain protein (e.g., with a His-tag)

  • Fluorescently labeled ligand for PCAF bromodomain (e.g., biotinylated acetylated histone peptide)

  • Europium-labeled anti-His antibody (Donor)

  • Streptavidin-conjugated fluorophore (e.g., APC or d2) (Acceptor)

  • GSK4027 and this compound

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA)

  • 384-well low-volume plates

Procedure:

  • Prepare serial dilutions of GSK4027 and this compound in assay buffer. It is recommended to perform an 11-point, 3-fold serial dilution starting from a high concentration (e.g., 100 µM).

  • In a 384-well plate, add the diluted compounds. Include wells with DMSO as a vehicle control.

  • Add the PCAF bromodomain protein and the fluorescently labeled ligand to each well.

  • Add the Europium-labeled anti-His antibody and the streptavidin-conjugated fluorophore.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes), protected from light.

  • Read the plate on a TR-FRET-compatible plate reader, with excitation at ~340 nm and emission at two wavelengths (e.g., 615 nm for Europium and 665 nm for APC).

  • Calculate the TR-FRET ratio (Acceptor emission / Donor emission) for each well.

  • Plot the TR-FRET ratio against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 values.

Cellular Target Engagement: NanoBRET™ Assay

This protocol outlines the steps to measure the engagement of GSK4027 and this compound with PCAF in live HEK293 cells.

Materials:

  • HEK293 cells

  • Plasmid encoding NanoLuc®-PCAF fusion protein

  • Plasmid encoding HaloTag®-Histone H3.3 fusion protein

  • Transfection reagent

  • Opti-MEM® I Reduced Serum Medium

  • NanoBRET™ Nano-Glo® Substrate

  • HaloTag® NanoBRET™ 618 Ligand (Tracer)

  • GSK4027 and this compound

  • 96-well white cell culture plates

Procedure:

  • Co-transfect HEK293 cells with the NanoLuc®-PCAF and HaloTag®-Histone H3.3 plasmids according to the manufacturer's protocol.

  • Plate the transfected cells into a 96-well white plate and incubate for 24 hours.

  • Prepare serial dilutions of GSK4027 and this compound in Opti-MEM®.

  • Add the diluted compounds to the cells and incubate for a specified time (e.g., 2 hours) at 37°C in a CO2 incubator.

  • Add the HaloTag® NanoBRET™ 618 Ligand to all wells at a final concentration optimized for the assay.

  • Add the NanoBRET™ Nano-Glo® Substrate to all wells.

  • Read the plate within 10 minutes on a luminometer capable of measuring luminescence at two wavelengths (e.g., 460 nm for NanoLuc® and >600 nm for the tracer).

  • Calculate the NanoBRET™ ratio (Acceptor emission / Donor emission).

  • Plot the NanoBRET™ ratio against the log of the compound concentration to determine the IC50 values.

Cellular Functional Assay: Cytokine Release in Macrophages

This protocol describes how to assess the effect of GSK4027 and this compound on the release of pro-inflammatory cytokines from lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • Macrophage cell line (e.g., RAW 264.7 or THP-1) or primary macrophages

  • Cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Lipopolysaccharide (LPS)

  • GSK4027 and this compound

  • 96-well cell culture plates

  • ELISA kits for the cytokines of interest (e.g., TNF-α, IL-6)

Procedure:

  • Plate macrophages in a 96-well plate and allow them to adhere overnight.

  • Prepare dilutions of GSK4027 and this compound in cell culture medium.

  • Pre-treat the cells with the compounds or DMSO (vehicle control) for 1-2 hours.

  • Stimulate the cells with LPS (e.g., 100 ng/mL) and incubate for a specified time (e.g., 6-24 hours).

  • Collect the cell culture supernatants.

  • Measure the concentration of cytokines in the supernatants using ELISA kits according to the manufacturer's instructions.

  • Analyze the data by comparing the cytokine levels in the compound-treated wells to the vehicle-treated control. A significant reduction in cytokine release with GSK4027 treatment, but not with this compound treatment, would validate the on-target effect of GSK4027.

Conclusion

The use of the inactive enantiomer this compound as a negative control is a critical step in validating the cellular effects of the PCAF/GCN5 bromodomain probe GSK4027. By following the protocols outlined in these application notes, researchers can confidently attribute the observed biological responses to the specific inhibition of PCAF and GCN5 bromodomains, thereby ensuring the robustness and reliability of their findings. This rigorous approach is essential for advancing our understanding of the roles of these epigenetic regulators in health and disease and for the development of novel therapeutics.

References

Application Notes and Protocols for GSK4028 in In Vivo Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK4028 is the enantiomeric negative control for GSK4027, a potent and selective chemical probe for the bromodomains of p300/CBP-associated factor (PCAF) and General Control Nonderepressible 5 (GCN5).[1][2][3] In epigenetic research, bromodomains are key "reader" modules that recognize acetylated lysine residues on histones and other proteins, playing a crucial role in the regulation of gene transcription. The inhibition of PCAF/GCN5 bromodomains is a therapeutic strategy being explored for various diseases, including cancer and inflammatory conditions.

This compound is an essential tool for in vivo animal studies involving GSK4027. As a stereoisomer with significantly lower biological activity on the target (pIC50 of 4.9 for this compound versus 7.4 for GSK4027 on PCAF), it allows researchers to distinguish between on-target effects of PCAF/GCN5 bromodomain inhibition and potential off-target or non-specific effects of the chemical scaffold.[1][4] Therefore, this compound should be used as a comparator compound in all in vivo experiments designed to evaluate the efficacy and mechanism of action of GSK4027.

It is important to note that while chemical inhibition of PCAF/GCN5 bromodomains with compounds like GSK4027 has been explored, some studies suggest that this inhibition alone may not be sufficient to replicate the biological outcomes of genetic knockdown of these proteins.[1][5] Researchers should consider this when designing their experiments and interpreting their results.

Data Presentation

Table 1: In Vitro Potency of this compound and GSK4027

CompoundTargetAssay TypepIC50
This compoundPCAF/GCN5 BromodomainTR-FRET4.9[1][2]
GSK4027PCAF BromodomainTR-FRET7.4 ± 0.11[4]
This compoundBRD4 BD1TR-FRET<4.3[1]
This compoundBRD9TR-FRET4.5 ± 0.13[1]

Signaling Pathway

The primary signaling pathway influenced by the active probe GSK4027 involves the inhibition of PCAF and GCN5. These are histone acetyltransferases (HATs) that play a critical role in chromatin remodeling and gene transcription. By binding to acetylated lysine residues on histones, the bromodomains of PCAF/GCN5 facilitate the recruitment of transcriptional machinery to specific gene promoters. Inhibition of this interaction by GSK4027 is expected to alter the expression of genes regulated by these epigenetic readers. This compound, being the inactive enantiomer, should not significantly perturb this pathway.

PCAF_GCN5_Signaling cluster_nucleus Nucleus Histone Histone Proteins Acetylated_Histone Acetylated Histone (Ac-Lys) Histone->Acetylated_Histone HAT Activity PCAF_GCN5 PCAF/GCN5 (Bromodomain & HAT) Acetylated_Histone->PCAF_GCN5 Recognition by Bromodomain Transcriptional_Machinery Transcriptional Machinery PCAF_GCN5->Transcriptional_Machinery Recruitment Gene_Expression Target Gene Expression (e.g., inflammatory genes) Transcriptional_Machinery->Gene_Expression Activation GSK4027 GSK4027 (Active Probe) GSK4027->PCAF_GCN5 Inhibition This compound This compound (Negative Control) This compound->PCAF_GCN5 No Significant Inhibition InVivo_Workflow Start Study Design & IACUC Approval Formulation Prepare Formulations (Vehicle, GSK4027, this compound) Start->Formulation Pilot_Study Pilot Study: Dose Escalation & Tolerability Formulation->Pilot_Study Grouping Randomize Animals into Treatment Groups Pilot_Study->Grouping Dosing Administer Compounds (Consistent Schedule & Route) Grouping->Dosing Monitoring Monitor Animal Health & Collect In-Life Data Dosing->Monitoring Endpoint Endpoint Reached: Collect Samples (Blood, Tissues) Monitoring->Endpoint Analysis PK/PD & Efficacy Analysis Endpoint->Analysis Conclusion Conclusion: On-Target vs. Off-Target Effects Analysis->Conclusion

References

Application Notes and Protocols for GSK4028 Compound

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the proper handling, storage, and use of the GSK4028 compound. This compound serves as the enantiomeric negative control for GSK4027, a potent and selective chemical probe for the bromodomains of p300/CBP-associated factor (PCAF) and General Control Nonderepressible 5 (GCN5).[1][2] Adherence to these guidelines is crucial for ensuring the integrity of experimental results and maintaining a safe laboratory environment.

Compound Information

Property Value
IUPAC Name 4-Bromo-2-methyl-5-[[(3S,5S)-1-methyl-5-phenyl-piperidin-3-yl]amino]pyridazin-3-one
Molecular Formula C₁₇H₂₁BrN₄O
Molecular Weight 377.28 g/mol
CAS Number 2079886-19-2
Appearance White to off-white solid
Primary Target(s) Inactive enantiomer of GSK4027, a PCAF/GCN5 bromodomain inhibitor. Used as a negative control.[1][2]

Safety and Handling Precautions

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

  • Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or aerosols.

  • Avoid Contact: Prevent contact with skin, eyes, and clothing. In case of accidental contact, flush the affected area with copious amounts of water.

  • Ingestion: Do not ingest. If swallowed, seek immediate medical attention.

  • Dust Formation: Avoid creating dust when handling the solid form of the compound.

Storage and Stability

Proper storage is critical to maintain the stability and activity of this compound.

Form Storage Temperature Duration Notes
Lyophilized Powder -20°CUp to 36 months[3]Store in a desiccated environment.
Stock Solution (in DMSO) -20°CUp to 1 month[3]Aliquot to avoid repeated freeze-thaw cycles.
-80°CUp to 2 years[4]Preferred for long-term storage. Aliquot to avoid repeated freeze-thaw cycles.

Solution Preparation

This compound is soluble in dimethyl sulfoxide (DMSO). For aqueous-based assays, further dilution into appropriate buffers is necessary.

Preparation of a 10 mM DMSO Stock Solution

Materials:

  • This compound powder

  • Anhydrous DMSO

  • Sterile microcentrifuge tubes or vials

Protocol:

  • Equilibrate the this compound vial to room temperature before opening to prevent moisture condensation.

  • Weigh the required amount of this compound powder. For 1 mL of a 10 mM stock solution, use 3.77 mg of this compound.

  • Add the appropriate volume of anhydrous DMSO to the vial.

  • Vortex or sonicate the solution until the compound is fully dissolved. Gentle warming may be applied if necessary.

  • Aliquot the stock solution into smaller volumes in sterile tubes to minimize freeze-thaw cycles.

  • Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.[3][4]

Preparation of Working Solutions for In Vitro and In Vivo Studies

For cellular assays, the DMSO stock solution should be diluted in cell culture medium to the desired final concentration. The final DMSO concentration should be kept low (typically ≤ 0.1%) to avoid solvent-induced toxicity.

For in vivo studies, several formulations can be used to prepare a clear solution.[4] It is recommended to prepare these solutions fresh on the day of use.

Protocol 1: Saline-based formulation [4]

  • Add each solvent sequentially: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.

  • Ensure the solution is clear. Sonication can be used to aid dissolution.

  • This formulation is reported to achieve a solubility of ≥ 2.5 mg/mL.[4]

Protocol 2: SBE-β-CD based formulation [4]

  • Add each solvent sequentially: 10% DMSO and 90% (20% SBE-β-CD in Saline).

  • Ensure the solution is clear.

  • This formulation is reported to achieve a solubility of ≥ 2.5 mg/mL.[4]

Protocol 3: Corn Oil based formulation [4]

  • Add each solvent sequentially: 10% DMSO and 90% Corn Oil.

  • Ensure the solution is clear.

  • This formulation is reported to achieve a solubility of ≥ 2.5 mg/mL.[4]

Experimental Protocols

This compound is designed to be used as a negative control alongside its active enantiomer, GSK4027, to differentiate between on-target and off-target effects in experiments investigating the role of PCAF/GCN5 bromodomains.

Cellular Target Engagement Assay (e.g., NanoBRET™)

This protocol provides a general workflow for assessing the interaction of GSK4027 with its target in cells, using this compound as a negative control.

experimental_workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay Assay and Detection cluster_analysis Data Analysis seed_cells Seed cells expressing NanoLuc-PCAF/GCN5 and HaloTag-Histone fusion proteins treat_gsk4027 Treat cells with varying concentrations of GSK4027 seed_cells->treat_gsk4027 Incubate treat_this compound Treat cells with varying concentrations of this compound (Negative Control) seed_cells->treat_this compound Incubate treat_dmso Treat cells with DMSO (Vehicle Control) seed_cells->treat_dmso Incubate add_substrate Add HaloTag NanoBRET™ 618 Ligand and NanoLuc® Substrate treat_gsk4027->add_substrate treat_this compound->add_substrate treat_dmso->add_substrate incubate Incubate at room temperature add_substrate->incubate read_bret Read BRET signal on a luminometer incubate->read_bret analyze_data Calculate BRET ratio and plot dose-response curves read_bret->analyze_data compare_results Compare IC50 values of GSK4027 and this compound analyze_data->compare_results

Cellular Target Engagement Workflow

Methodology:

  • Culture cells engineered to co-express a NanoLuc® luciferase-tagged PCAF or GCN5 protein and a HaloTag®-tagged histone protein.

  • Seed the cells in appropriate assay plates and allow them to attach overnight.

  • Prepare serial dilutions of GSK4027 and this compound in the assay medium.

  • Treat the cells with the compounds and a vehicle control (e.g., DMSO) and incubate for the desired time.

  • Add the HaloTag® NanoBRET™ 618 Ligand and the NanoLuc® substrate to the wells.

  • Measure the bioluminescence resonance energy transfer (BRET) signal using a plate reader equipped for BRET measurements.

  • Analyze the data to determine the IC₅₀ values. A significant difference in potency between GSK4027 and this compound would indicate on-target activity of GSK4027.

Signaling Pathway Context

GSK4027 is an inhibitor of the bromodomains of PCAF and GCN5, which are histone acetyltransferases (HATs). These enzymes play a crucial role in epigenetic regulation by acetylating histone and non-histone proteins, thereby influencing gene transcription.[5][6][7] this compound, as the inactive enantiomer, should not exhibit this inhibitory activity.

signaling_pathway cluster_nucleus Nucleus gsk4027 GSK4027 pcaf_gcn5 PCAF/GCN5 Bromodomain gsk4027->pcaf_gcn5 Inhibits Binding This compound This compound (Inactive Control) acetyl_lysine Acetylated Lysine on Histones pcaf_gcn5->acetyl_lysine Recognizes hat_domain HAT Domain chromatin Chromatin hat_domain->chromatin Acetylates transcription Gene Transcription acetyl_lysine->transcription Promotes chromatin->transcription Leads to

PCAF/GCN5 Bromodomain Signaling

The bromodomain of PCAF/GCN5 recognizes acetylated lysine residues on histones, which is a key step in the recruitment of these enzymes to specific chromatin regions.[8] The histone acetyltransferase (HAT) domain then catalyzes the acetylation of histone tails, leading to a more open chromatin structure and facilitating gene transcription. GSK4027 inhibits the binding of the PCAF/GCN5 bromodomain to acetylated histones, thereby preventing the subsequent transcriptional activation. This compound, being the inactive enantiomer, is not expected to have a significant effect on this process and serves to control for any non-specific or off-target effects of the chemical scaffold.

References

Application Notes and Protocols for GSK4028

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

GSK4028 is a critical reagent in epigenetic research, serving as the enantiomeric negative control for GSK4027, a potent and selective chemical probe for the bromodomains of p300/CBP-associated factor (PCAF) and general control nonderepressible 5 (GCN5). This document provides detailed application notes, safety precautions, and experimental protocols for the effective use of this compound in a research setting. The information herein is intended to guide researchers in designing experiments, ensuring safe handling, and accurately interpreting data generated using this negative control compound.

Safety Precautions and MSDS Information

Disclaimer: No official Material Safety Data Sheet (MSDS) from the manufacturer is publicly available for this compound. The following safety precautions are based on general knowledge of handling chemical compounds in a laboratory setting and the limited information available from suppliers. It is imperative to handle this compound with care and to follow all institutional and local safety guidelines.

General Handling:

  • For research use only. Not for human or veterinary use.

  • Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

  • Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or aerosols.

  • Avoid contact with skin and eyes. In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.

  • Do not eat, drink, or smoke in areas where this compound is handled.

  • Wash hands thoroughly after handling.

Storage and Stability:

  • Store the lyophilized solid at -20°C, kept desiccated. In this form, the chemical is reported to be stable for up to 36 months.[1]

  • For solutions, it is recommended to store at -20°C and use within one month to prevent degradation.[1]

Disposal:

  • Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.

Physicochemical and Toxicity Data

As a comprehensive toxicological profile for this compound is not available, the following table summarizes its known physicochemical properties. Researchers should treat the compound as potentially hazardous.

PropertyValueReference
Chemical Formula C₁₇H₂₁BrN₄O[1]
Molecular Weight 377.28 g/mol [1]
CAS Number 2079886-19-2[1]
Appearance Solid
Storage Temperature -20°C[1]
Solubility Soluble in DMSO
Known Hazards To the best of our knowledge, the chemical, physical, and toxicological properties have not been thoroughly investigated. Handle as a potentially hazardous substance.

Biological Activity and Quantitative Data

This compound serves as the inactive enantiomer to GSK4027, which is a potent inhibitor of the PCAF/GCN5 bromodomains. Bromodomains are protein modules that recognize acetylated lysine residues, such as those on histone tails, and are key regulators of gene transcription. This compound is crucial for confirming that the observed biological effects of GSK4027 are due to its specific on-target activity.

The following table summarizes the reported in vitro and cellular activity of this compound.

Assay TypeTarget/SystemValueDescriptionReference
TR-FRETPCAF/GCN5 BromodomainpIC₅₀ = 4.9Time-Resolved Fluorescence Resonance Energy Transfer assay measuring binding to the PCAF/GCN5 bromodomain.[1][2]
NanoBRETPCAF Bromodomain in HEK293 cellsIC₅₀ = 10 µMDisplacement of Halo-tagged histone H3.3 from NanoLuc-tagged full-length human PCAF bromodomain expressed in HEK293 cells after 18 hours.[1]

Signaling Pathway

GSK4027, and by extension its negative control this compound, targets the bromodomains of the histone acetyltransferases PCAF and GCN5. These enzymes play a crucial role in chromatin remodeling and gene expression by recognizing acetylated lysine residues on histone tails through their bromodomains. This interaction helps to recruit other transcriptional regulators to specific gene loci. GSK4027 inhibits this recognition step. This compound, being the inactive enantiomer, should not significantly interfere with this process and is used to control for off-target or non-specific effects of the chemical scaffold.

PCAF_GCN5_Signaling cluster_0 Histone Tail cluster_1 PCAF/GCN5 Complex cluster_2 Chemical Probes Histone Histone H3 AcLys Acetylated Lysine (AcK) Histone->AcLys Bromodomain Bromodomain AcLys->Bromodomain Recognition PCAF_GCN5 PCAF/GCN5 PCAF_GCN5->Bromodomain HAT_Domain HAT Domain PCAF_GCN5->HAT_Domain Bromodomain->PCAF_GCN5 Recruitment of Transcriptional Machinery GSK4027 GSK4027 (Active Probe) GSK4027->Bromodomain Inhibition This compound This compound (Negative Control) This compound->Bromodomain No Significant Interaction

Figure 1. Mechanism of action of GSK4027 and its negative control this compound.

Experimental Protocols

The following are example protocols for assays in which this compound is commonly used as a negative control. These should be adapted and optimized for specific experimental conditions.

In Vitro TR-FRET Binding Assay

This protocol outlines a general procedure for a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure the binding of compounds to the PCAF or GCN5 bromodomain.

TR_FRET_Workflow cluster_0 Reagent Preparation cluster_1 Assay Plate Setup cluster_2 Detection cluster_3 Data Analysis A Prepare Assay Buffer B Dilute His-tagged PCAF/GCN5 Bromodomain A->B C Prepare Biotinylated Histone Peptide A->C D Prepare Europium-Cryptate Streptavidin (Donor) A->D E Prepare XL665-labeled Anti-His Antibody (Acceptor) A->E F Prepare serial dilutions of this compound/GSK4027 A->F G Add Assay Buffer to 384-well plate H Add this compound/GSK4027 dilutions G->H I Add PCAF/GCN5 Bromodomain and Biotinylated Peptide H->I J Incubate at RT I->J K Add Donor and Acceptor antibodies J->K L Incubate at RT (protected from light) K->L M Read plate on TR-FRET enabled reader (Ex: 320 nm, Em: 620 nm & 665 nm) L->M N Calculate 665/620 nm ratio M->N O Plot ratio vs. compound concentration N->O P Determine pIC50/IC50 values O->P

Figure 2. Workflow for a TR-FRET binding assay.

Materials:

  • Recombinant His-tagged PCAF or GCN5 bromodomain

  • Biotinylated histone H3 peptide (e.g., H3K14ac)

  • Europium-cryptate labeled Streptavidin (Donor)

  • XL665-labeled anti-His antibody (Acceptor)

  • This compound and GSK4027

  • Assay Buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20)

  • Low-volume 384-well black assay plates

  • TR-FRET compatible plate reader

Methodology:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of this compound and GSK4027 in 100% DMSO. Further dilute these stocks into the assay buffer.

  • Assay Reaction: a. To each well of a 384-well plate, add 5 µL of the diluted compound. b. Add 5 µL of a solution containing the His-tagged bromodomain and the biotinylated histone peptide in assay buffer. The final concentrations should be optimized, but a starting point could be 5 nM bromodomain and 10 nM peptide. c. Incubate for 30 minutes at room temperature.

  • Detection: a. Add 10 µL of a detection mixture containing the Europium-labeled Streptavidin and the XL665-labeled anti-His antibody in assay buffer. b. Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition: a. Read the plate on a TR-FRET enabled plate reader. Excite at ~320-340 nm and measure emission at 620 nm (donor) and 665 nm (acceptor).

  • Data Analysis: a. Calculate the ratio of the acceptor signal (665 nm) to the donor signal (620 nm) for each well. b. Plot the ratio against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ or pIC₅₀. This compound should show a significantly lower pIC₅₀ compared to GSK4027.

Cellular NanoBRET Target Engagement Assay

This protocol describes a general method for a NanoBRET™ assay to measure the target engagement of this compound in live cells.

NanoBRET_Workflow cluster_0 Cell Preparation cluster_1 Compound Treatment cluster_2 Detection & Analysis A Co-transfect HEK293 cells with NanoLuc-PCAF and HaloTag-Histone H3.3 vectors B Incubate cells for 24 hours A->B C Harvest and resuspend cells B->C D Seed cells into a 96-well white plate C->D F Add HaloTag NanoBRET 618 Ligand to cells D->F E Prepare serial dilutions of this compound/GSK4027 G Add compound dilutions to respective wells E->G F->G H Incubate for 18 hours at 37°C, 5% CO2 G->H I Add NanoBRET Nano-Glo Substrate H->I J Read luminescence at 460 nm (donor) and 618 nm (acceptor) I->J K Calculate NanoBRET ratio J->K L Plot ratio vs. compound concentration to determine IC50 K->L

Figure 3. Workflow for a cellular NanoBRET assay.

Materials:

  • HEK293 cells

  • Expression vectors for NanoLuc-PCAF (full-length) and HaloTag-Histone H3.3

  • Transfection reagent (e.g., Lipofectamine)

  • Opti-MEM I Reduced Serum Medium

  • Complete cell culture medium (e.g., DMEM + 10% FBS)

  • HaloTag® NanoBRET™ 618 Ligand

  • NanoBRET™ Nano-Glo® Substrate

  • This compound and GSK4027

  • 96-well white, solid-bottom cell culture plates

  • Luminometer capable of reading two distinct emission wavelengths

Methodology:

  • Cell Transfection: a. Co-transfect HEK293 cells with the NanoLuc-PCAF and HaloTag-Histone H3.3 expression vectors according to the transfection reagent manufacturer's protocol. b. Incubate the cells for 24 hours post-transfection.

  • Assay Plating: a. Harvest the transfected cells and resuspend them in complete medium. b. Seed the cells into a 96-well white assay plate at an appropriate density and allow them to attach for 4-6 hours.

  • Compound Addition: a. Prepare serial dilutions of this compound and GSK4027 in complete medium. b. Add the HaloTag® NanoBRET™ 618 Ligand to the cells at the recommended final concentration. c. Add the compound dilutions to the appropriate wells. Include DMSO-only wells as a vehicle control. d. Incubate the plate for 18 hours at 37°C in a 5% CO₂ incubator.

  • Signal Detection: a. Prepare the NanoBRET™ Nano-Glo® Substrate according to the manufacturer's instructions. b. Add the substrate to each well. c. Read the plate within 10 minutes on a luminometer, measuring both the donor emission (~460 nm) and the acceptor emission (~618 nm).

  • Data Analysis: a. Calculate the raw NanoBRET ratio (Acceptor Emission / Donor Emission). b. Normalize the data to the vehicle control. c. Plot the normalized BRET ratio against the logarithm of the compound concentration and fit the curve to determine the IC₅₀ value. The IC₅₀ for this compound should be significantly higher than that of GSK4027, confirming its role as a negative control.[1]

References

Troubleshooting & Optimization

troubleshooting GSK4028 inactivity in assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using GSK4028 in their experiments. The information is tailored for scientists and professionals in drug development, offering clear, actionable advice and detailed protocols.

Frequently Asked Questions (FAQs)

Q1: My experiment with this compound shows no inhibition. Is the compound inactive?

A1: this compound is designed as the enantiomeric negative control for GSK4027, a potent chemical probe for the PCAF/GCN5 bromodomains.[1] Therefore, observing a lack of significant activity is the expected outcome. This compound is intended to be used in parallel with GSK4027 to help differentiate on-target effects from non-specific or off-target effects. A direct comparison of the potency of GSK4027 and this compound highlights their intended purposes.[2][3]

Q2: Why is it important to use a negative control like this compound?

A2: Using a structurally similar but inactive control is crucial for validating that the observed biological effects of the active probe (GSK4027) are due to the inhibition of the intended target (PCAF/GCN5 bromodomains). This helps to rule out phenotypes caused by the chemical scaffold itself or off-target interactions.

Q3: At what concentration should I use this compound?

A3: this compound should be used at the same concentrations as its active counterpart, GSK4027. The recommended concentration for cellular use of GSK4027 is typically in the range of 50 nM to 1 µM.[4] It is always advisable to perform a dose-response experiment for both compounds in your specific assay.

Q4: I'm observing some weak activity with this compound. Is this expected?

A4: this compound has a very low potency for PCAF/GCN5, with a reported pIC50 of 4.9 in a TR-FRET assay.[2] It also shows weak activity toward BRD4 BD1 (pIC50 <4.3) and BRD9 (pIC50 = 4.5).[2] Therefore, at very high concentrations, some minimal activity might be observed. It is essential to compare this to the potent activity of GSK4027 to ensure a sufficient experimental window.

Troubleshooting Guide

Issue 1: I see no difference between the effects of GSK4027 and this compound in my cellular assay.

  • Possible Cause 1: Assay System Insensitivity. Your cellular model or endpoint may not be sensitive to the inhibition of PCAF/GCN5 bromodomains.

    • Solution: Confirm the role of PCAF/GCN5 in your experimental system through other methods, such as genetic knockdown (siRNA, shRNA).

  • Possible Cause 2: Compound Instability or Degradation. The active compound, GSK4027, may have degraded.

    • Solution: Ensure proper storage of the compound (solid at -20°C, DMSO stocks at -80°C) and avoid repeated freeze-thaw cycles. Prepare fresh working solutions for each experiment.

  • Possible Cause 3: Incorrect Assay Conditions. The assay conditions may not be optimal for detecting the effects of PCAF/GCN5 inhibition.

    • Solution: Review the literature for established protocols and ensure that parameters like cell density, incubation time, and stimulation conditions are appropriate.

Issue 2: Both GSK4027 and this compound are showing a similar, unexpected phenotype (e.g., cytotoxicity).

  • Possible Cause 1: High Compound Concentration. The concentrations used might be too high, leading to off-target effects or compound-induced stress.

    • Solution: Perform a dose-response experiment starting from a lower concentration. GSK4027 has been shown to be non-cytotoxic up to 200 µM in some assays.[1]

  • Possible Cause 2: Solvent Effects. The concentration of the solvent (e.g., DMSO) might be causing the observed effect.

    • Solution: Ensure the final DMSO concentration is consistent across all wells and is at a level tolerated by your cells (typically <0.5%). Include a vehicle-only control.

  • Possible Cause 3: Compound Aggregation. At high concentrations, small molecules can form aggregates, leading to non-specific activity.

    • Solution: Visually inspect solutions for any precipitation. Consider including a non-ionic detergent like 0.01% Triton X-100 in biochemical assays to minimize aggregation.

Data Presentation

Table 1: Comparative Potency of GSK4027 and this compound

CompoundTargetAssay TypepIC50IC50 (nM)pKiKi (nM)Reference
GSK4027 PCAFTR-FRET7.4 ± 0.11408.91.4[1][3]
GCN5BROMOscan--8.91.4[1][3]
PCAF (cellular)NanoBRET7.260--[1][3]
This compound PCAF/GCN5TR-FRET4.9>10,000--[2]
BRD4 BD1TR-FRET<4.3>50,000--[2]
BRD9TR-FRET4.5 ± 0.13~31,600--[2]

Experimental Protocols

Protocol 1: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for PCAF/GCN5 Bromodomain Binding

This protocol is a general guideline for assessing the binding of inhibitors to PCAF/GCN5 bromodomains.

  • Reagents:

    • His-tagged PCAF or GCN5 bromodomain protein.

    • Biotinylated histone peptide ligand (e.g., H3K14ac).

    • Europium-labeled anti-His antibody (Donor).

    • Streptavidin-conjugated acceptor fluorophore (e.g., APC).

    • Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 0.1% BSA).

    • GSK4027 and this compound in DMSO.

  • Procedure:

    • Prepare serial dilutions of GSK4027 and this compound in assay buffer.

    • In a 384-well plate, add the compound dilutions.

    • Add the His-tagged bromodomain protein and the Europium-labeled anti-His antibody. Incubate for 30 minutes.

    • Add the biotinylated histone peptide and the streptavidin-conjugated acceptor.

    • Incubate for 60 minutes at room temperature, protected from light.

    • Read the plate on a TR-FRET enabled plate reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 615 nm for the donor) after excitation at ~340 nm.

    • Calculate the TR-FRET ratio (Acceptor/Donor) and plot against the compound concentration to determine the IC50.

Protocol 2: Cellular Target Engagement using NanoBRET™ Assay

This protocol outlines a method to confirm that GSK4027 engages the PCAF bromodomain within living cells.

  • Reagents:

    • HEK293 cells.

    • Plasmids for expressing NanoLuc®-PCAF bromodomain fusion protein and HaloTag®-Histone H3.3 fusion protein.

    • NanoBRET™ Nano-Glo® Substrate and HaloTag® NanoBRET™ 618 Ligand.

    • Opti-MEM® I Reduced Serum Medium.

    • GSK4027 and this compound in DMSO.

  • Procedure:

    • Co-transfect HEK293 cells with the NanoLuc-PCAF and HaloTag-Histone H3.3 plasmids.

    • 24 hours post-transfection, harvest and resuspend the cells in Opti-MEM.

    • Add the HaloTag® ligand and incubate for at least 60 minutes in a CO2 incubator.

    • Prepare serial dilutions of GSK4027 and this compound.

    • Dispense the cells into a 96-well white plate.

    • Add the compound dilutions to the cells and incubate for 18 hours.[3]

    • Add the NanoBRET™ Nano-Glo® Substrate.

    • Read the plate on a luminometer equipped with two filters to measure donor emission (~460 nm) and acceptor emission (>600 nm).

    • Calculate the NanoBRET™ ratio and plot against compound concentration to determine the cellular IC50.

Visualizations

G cluster_0 PCAF/GCN5 Signaling TF Transcription Factors (e.g., p53, MyoD) PCAF_GCN5 PCAF/GCN5 (HAT Activity) TF->PCAF_GCN5 Recruitment Histones Histone Tails (e.g., H3K9) PCAF_GCN5->Histones Acetylation (Ac) Chromatin Chromatin Relaxation Histones->Chromatin Gene Target Gene Transcription Chromatin->Gene

Caption: Simplified PCAF/GCN5 signaling pathway.

G cluster_1 Experimental Workflow with Negative Control start Start: Hypothesis prep Prepare Stock Solutions: GSK4027 (Active) This compound (Control) Vehicle (e.g., DMSO) start->prep treat Treat Cells/Assay (Dose-Response) prep->treat measure Measure Biological Endpoint treat->measure analyze Analyze Data measure->analyze ontarget Conclusion: On-Target Effect analyze->ontarget GSK4027 Active? This compound Inactive? offtarget Conclusion: Off-Target or No Effect analyze->offtarget Both Active? Both Inactive?

Caption: Workflow for using a negative control inhibitor.

G cluster_2 Troubleshooting this compound Inactivity start START: This compound shows no activity q1 Is this the expected result? start->q1 a1_yes Yes. This compound is the inactive negative control. q1->a1_yes Yes q2 Did the active probe (GSK4027) show activity? q1->q2 No a1_yes->q2 a2_yes Proceed with analysis. The experiment is valid. q2->a2_yes Yes a2_no Troubleshoot GSK4027: - Check compound integrity - Verify assay sensitivity - Confirm target expression q2->a2_no No end END a2_yes->end a2_no->end

Caption: Logic for troubleshooting this compound inactivity.

References

Navigating Unexpected Activity of the GSK4028 Negative Control

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a centralized resource to understand and troubleshoot unexpected experimental results when using GSK4028 as a negative control. This compound is designed as the enantiomeric negative control for GSK4027, a potent inhibitor of the PCAF/GCN5 bromodomains.[1][2] Ideally, a negative control should not elicit a biological response, serving as a baseline. However, unexpected activity can arise from various factors, including off-target effects or experimental artifacts. This guide offers troubleshooting advice and detailed protocols to help identify the source of these anomalies.

Frequently Asked Questions (FAQs)

Q1: What is the intended use of this compound?

A1: this compound is the enantiomeric negative control for GSK4027, a chemical probe for the bromodomains of PCAF and GCN5. It is intended to be used in parallel with GSK4027 to demonstrate that the observed biological effects are due to the specific inhibition of the target bromodomains and not due to non-specific effects of the chemical scaffold.

Q2: What is the known activity of this compound?

A2: this compound has a low potency for the PCAF/GCN5 bromodomains, with a pIC50 of 4.9 in a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.[1][2] However, it is important to note that this compound has shown some activity on other bromodomains, specifically BRD4 BD1 (pIC50 < 4.3) and BRD9 (pIC50 = 4.5 ± 0.13).[1] This off-target activity is a potential source of unexpected biological effects.

Q3: I am observing a phenotype with this compound. What are the possible causes?

A3: Unexpected activity with this compound can stem from several sources:

  • Off-target effects: As mentioned, this compound has known weak activity against BRD4 and BRD9, which could be relevant in certain cellular contexts.

  • Compound precipitation: Poor solubility can lead to compound precipitation, which can cause non-specific cellular stress and other artifacts.

  • Contamination: The compound stock or experimental reagents may be contaminated.

  • Vehicle effects: The solvent used to dissolve this compound (e.g., DMSO) may have its own biological effects, especially at higher concentrations.[3]

  • Cell line-specific effects: The observed phenotype might be specific to the cell line being used, potentially due to the expression levels of off-target proteins.

Troubleshooting Guide

If you are observing unexpected activity with this compound, follow this troubleshooting guide to systematically identify the potential cause.

Decision-Making Workflow for Troubleshooting

G start Unexpected Activity Observed with this compound check_concentration Is the working concentration of this compound appropriate? start->check_concentration check_concentration->start No, titrate down check_solubility Is this compound fully dissolved in the final assay medium? check_concentration->check_solubility Yes check_solubility->start No, review dissolution protocol check_vehicle Does the vehicle control show the same effect? check_solubility->check_vehicle Yes check_vehicle->start Yes, issue is with the vehicle check_off_target Could the phenotype be explained by BRD4/BRD9 inhibition? check_vehicle->check_off_target No check_off_target->start Yes, consider alternative negative control check_contamination Is there a possibility of contamination? check_off_target->check_contamination No check_contamination->start Yes, use fresh stocks/reagents orthogonal_control Have you used an alternative negative control? check_contamination->orthogonal_control No orthogonal_control->start No, use an alternative control end Consult further with technical support orthogonal_control->end Yes, and issue persists

Caption: A workflow to diagnose unexpected this compound activity.

Quantitative Data Summary

The following table summarizes the known potencies of this compound and its active enantiomer, GSK4027. This data is critical for designing experiments with appropriate concentrations.

CompoundTargetAssay TypepIC50
This compound PCAF/GCN5TR-FRET4.9[1][2]
BRD4 BD1TR-FRET< 4.3[1]
BRD9TR-FRET4.5 ± 0.13[1]
GSK4027 PCAF/GCN5TR-FRET7.0

Experimental Protocols

To minimize the chances of encountering unexpected activity, it is crucial to follow rigorous experimental protocols.

Protocol 1: Preparation of this compound Stock Solution
  • Weighing: Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube.

  • Dissolution: Add the appropriate volume of a suitable solvent (e.g., 100% DMSO) to achieve the desired stock concentration (e.g., 10 mM).

  • Solubilization: Vortex the solution thoroughly. If precipitation is observed, gentle heating and/or sonication can be used to aid dissolution.[1]

  • Storage: Aliquot the stock solution into single-use volumes and store at -80°C to avoid repeated freeze-thaw cycles.

Protocol 2: Standard Cell-Based Assay
  • Cell Seeding: Plate cells at the desired density in a multi-well plate and allow them to adhere overnight.

  • Compound Dilution: Prepare serial dilutions of this compound and the active compound (GSK4027) in the cell culture medium. Also, prepare a vehicle control with the same final concentration of the solvent (e.g., DMSO) as the highest compound concentration.[3]

  • Treatment: Remove the old medium from the cells and add the medium containing the compounds or vehicle.

  • Incubation: Incubate the cells for the desired period.

  • Assay Readout: Perform the relevant assay to measure the biological endpoint (e.g., cell viability, gene expression).

  • Data Analysis: Compare the response of this compound-treated cells to both the vehicle control and the GSK4027-treated cells.

Signaling Pathways

Understanding the intended and potential off-target signaling pathways is key to interpreting your results.

Intended (Inactive) and Potential Off-Target Pathways

G cluster_gsk4027 GSK4027 (Active Probe) cluster_this compound This compound (Negative Control) GSK4027 GSK4027 PCAF_GCN5 PCAF/GCN5 GSK4027->PCAF_GCN5 Inhibits Acetylation Histone Acetylation PCAF_GCN5->Acetylation Promotes Gene_Expression_Active Altered Gene Expression Acetylation->Gene_Expression_Active This compound This compound PCAF_GCN5_inactive PCAF/GCN5 This compound->PCAF_GCN5_inactive No significant inhibition BRD4_BRD9 BRD4/BRD9 This compound->BRD4_BRD9 Weak inhibition (Off-target) Gene_Expression_Inactive No Change in Gene Expression PCAF_GCN5_inactive->Gene_Expression_Inactive Unexpected_Phenotype Unexpected Phenotype BRD4_BRD9->Unexpected_Phenotype

Caption: GSK4027 vs. This compound mechanism of action.

References

Technical Support Center: Optimizing GSK4028 Concentration for Minimal Off-Target Effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the appropriate use of GSK4028, with a focus on understanding and minimizing its off-target effects to ensure robust and reliable experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its intended use?

A1: this compound is the enantiomeric negative control for GSK4027, a chemical probe for the PCAF/GCN5 bromodomains.[1][2] As a negative control, its primary purpose is to help researchers distinguish the biological effects caused by the inhibition of the intended target (on-target effects of GSK4027) from those caused by interactions with other proteins (off-target effects).[3]

Q2: If this compound is a negative control, why does it have off-target effects?

A2: Ideally, a negative control should be completely inactive. However, like most small molecules, this compound can interact with other proteins, especially at higher concentrations.[3] It has been shown to have some activity against BRD4 BD1 and BRD9.[1] Off-target effects can arise from the chemical scaffold of the molecule itself and are a common consideration in chemical biology.[3]

Q3: What is the primary guiding principle for selecting a concentration of this compound?

A3: The fundamental principle is to use the lowest concentration of this compound that corresponds to the effective concentration of the active probe, GSK4027, in your experiments.[3][4] It is crucial to perform a dose-response curve for both compounds to identify the optimal concentration range.

Q4: How can I be confident that the phenotype I observe with the active probe (GSK4027) is due to on-target activity?

A4: Confidence in on-target activity is achieved when the active probe produces a biological effect at a certain concentration, while the negative control (this compound) does not produce the same effect at the same concentration. Any effects observed with both compounds are likely off-target effects.

Troubleshooting Guides

Issue 1: I am observing a significant phenotypic effect with this compound alone.

  • Possible Cause: The concentration of this compound being used is too high, leading to the engagement of off-target proteins.

  • Troubleshooting Steps:

    • Perform a Dose-Response Experiment: Test a range of this compound concentrations to determine the threshold at which the off-target effect appears.

    • Re-evaluate the Active Probe's Concentration: Ensure you are using the lowest effective concentration of GSK4027.

    • Consult Literature for Known Off-Targets: Review available data on the off-target profile of this compound and its active enantiomer.

    • Employ Orthogonal Approaches: Use techniques like RNAi to confirm that the phenotype observed with GSK4027 is consistent with knocking down the intended target.[5]

Issue 2: Both GSK4027 and this compound produce the same effect, but GSK4027 is more potent.

  • Possible Cause: The observed phenotype is likely an off-target effect common to both molecules, but the active probe has a higher affinity for this off-target.

  • Troubleshooting Steps:

    • Conduct a Full Dose-Response Comparison: Quantify the potency difference between the two compounds for this effect. A significant difference in potency may still suggest an on-target component for GSK4027.

    • Perform Target Engagement Studies: Use methods like Cellular Thermal Shift Assay (CETSA) to confirm that GSK4027, but not this compound, engages the intended target at the effective concentration.

    • Profile Against Off-Target Panels: Screen both compounds against a broad panel of kinases or other relevant protein families to identify common off-targets.[6][7]

Quantitative Data Summary

The following table summarizes the known in vitro binding affinities of this compound for various bromodomains. This data is crucial for understanding its potential off-target liabilities.

TargetAssay TypepIC50
PCAF/GCN5TR-FRET4.9[1][2]
BRD4 BD1TR-FRET<4.3[1]
BRD9TR-FRET4.5 ± 0.13[1]

Experimental Protocols

1. Dose-Response Curve for On-Target vs. Off-Target Effects

  • Objective: To determine the optimal concentration range for GSK4027 and this compound to differentiate on-target from off-target effects.

  • Methodology:

    • Cell Seeding: Plate cells at an appropriate density and allow them to adhere overnight.

    • Compound Preparation: Prepare serial dilutions of both GSK4027 and this compound. A common starting point is 10-fold higher than the reported IC50 of the active probe, with 3-fold dilutions.

    • Cell Treatment: Treat cells with the range of concentrations for both compounds, including a vehicle control (e.g., DMSO).

    • Incubation: Incubate the cells for a duration relevant to the biological process being studied.

    • Assay Readout: Measure the desired biological endpoint (e.g., gene expression, cell viability, protein phosphorylation).

    • Data Analysis: Plot the response as a function of compound concentration and determine the EC50 for both the active probe and the negative control. The optimal concentration for the experiment will be where the active probe shows a significant effect, and the negative control shows a minimal effect.

2. Cellular Thermal Shift Assay (CETSA) for Target Engagement

  • Objective: To confirm that GSK4027 engages the intended target in a cellular context at a given concentration, while this compound does not.

  • Methodology:

    • Cell Treatment: Treat intact cells with the selected concentration of GSK4027, this compound, or a vehicle control.

    • Heating: Heat the cell lysates across a range of temperatures (e.g., 40-70°C).

    • Pelleting: Centrifuge the samples to pellet the aggregated, denatured proteins.

    • Protein Quantification: Collect the supernatant containing the soluble proteins and analyze the amount of the target protein remaining using Western blotting or mass spectrometry.

    • Data Analysis: A shift in the melting curve of the target protein in the presence of GSK4027, but not this compound, indicates target engagement.

Visualizations

cluster_0 Experimental Setup cluster_1 Biological System cluster_2 Observed Effects GSK4027 GSK4027 (Active Probe) OnTarget On-Target Protein (e.g., PCAF/GCN5) GSK4027->OnTarget Binds OffTarget Off-Target Protein GSK4027->OffTarget May Bind This compound This compound (Negative Control) This compound->OffTarget May Bind OnTargetEffect On-Target Phenotype OnTarget->OnTargetEffect Leads to OffTargetEffect Off-Target Phenotype OffTarget->OffTargetEffect Leads to

Caption: Differentiating on-target from off-target effects using an active probe and a negative control.

A Start: Observe Phenotype with Negative Control (this compound) B Perform Dose-Response for both this compound & GSK4027 A->B C Is there a concentration window where only GSK4027 is active? B->C D Yes: Use this concentration. Phenotype is likely on-target. C->D Yes E No: Phenotype is likely an off-target effect. C->E No F Confirm with Orthogonal Methods (e.g., RNAi) D->F G Identify Off-Target (e.g., CETSA, Profiling) E->G H End: Conclusion F->H G->H

Caption: Workflow for investigating and mitigating off-target effects of a negative control probe.

Upstream Upstream Signal OnTarget On-Target (e.g., PCAF/GCN5) Upstream->OnTarget OffTarget Off-Target (e.g., BRD9) Upstream->OffTarget DownstreamOn Downstream On-Target Pathway OnTarget->DownstreamOn DownstreamOff Downstream Off-Target Pathway OffTarget->DownstreamOff Phenotype Observed Phenotype DownstreamOn->Phenotype DownstreamOff->Phenotype This compound This compound This compound->OffTarget Inhibits

Caption: Hypothetical signaling pathway showing how an off-target effect of this compound can confound results.

References

GSK4028 degradation and stability issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the degradation and stability issues related to GSK4028. The information is presented in a question-and-answer format to address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application in research?

A1: this compound is the enantiomeric negative control for GSK4027, a chemical probe for the PCAF/GCN5 bromodomain.[1][2] It is used in experiments to ensure that the observed effects of GSK4027 are due to its specific activity and not a result of off-target or non-specific chemical effects.

Q2: What are the recommended storage conditions for this compound?

A2: Proper storage is crucial for maintaining the stability of this compound. Recommendations for both lyophilized powder and solutions are summarized below.

Q3: How should I dissolve this compound for in vitro and in vivo experiments?

A3: this compound can be dissolved in various solvents depending on the experimental requirements. Several protocols are available to achieve a clear solution. It is important to add solvents sequentially and use heat or sonication if precipitation occurs.[1] For in vivo experiments, it is recommended to prepare the working solution freshly on the same day of use.[1]

Troubleshooting Guide

Q1: I observed precipitation in my this compound stock solution after storage at -20°C. What should I do?

A1: Precipitation can occur if the compound's solubility limit is exceeded at lower temperatures. You can try gently warming the solution and using sonication to redissolve the precipitate.[1] To prevent this, consider preparing smaller aliquots of your stock solution to minimize freeze-thaw cycles. If the issue persists, preparing a fresh stock solution is recommended.

Q2: My experimental results with this compound are inconsistent. Could this be a stability issue?

A2: Inconsistent results can stem from several factors, including compound degradation. Ensure you are adhering to the recommended storage conditions and using freshly prepared solutions, especially for sensitive in vivo studies.[1] If you suspect degradation, it is advisable to use a fresh vial of the compound and meticulously follow the preparation protocols.

Q3: How can I assess the stability of this compound in my specific experimental buffer?

A3: While specific degradation pathways for this compound are not extensively documented, you can perform a preliminary stability assessment. This can be done by incubating this compound in your experimental buffer for the duration of your experiment. At different time points, you can analyze the sample using High-Performance Liquid Chromatography (HPLC) to check for the appearance of degradation peaks and a decrease in the parent compound peak.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

FormStorage TemperatureShelf Life
Lyophilized Powder-20°C36 months[2]
Stock Solution in DMSO-80°C2 years[1]
-20°C1 year[1]
Working SolutionPrepare FreshlyUse on the same day[1]

Table 2: Formulation Protocols for this compound

ProtocolSolvent CompositionFinal Concentration
110% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL (6.63 mM)[1]
210% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL (6.63 mM)[1]
310% DMSO, 90% Corn Oil≥ 2.5 mg/mL (6.63 mM)[1]

Experimental Protocols

Protocol for Solubilization of this compound

This protocol details the steps for preparing a stock solution and working solutions of this compound.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • PEG300

  • Tween-80

  • Saline

  • Vortex mixer

  • Sonicator

Procedure for Protocol 1 (Example):

  • Prepare Stock Solution:

    • Calculate the required amount of this compound powder to prepare a 10 mM stock solution in DMSO.

    • Add the appropriate volume of DMSO to the this compound powder.

    • Vortex and sonicate the solution until the powder is completely dissolved.

  • Prepare Working Solution:

    • To prepare the final formulation, add each solvent one by one in the following order: DMSO (from the stock solution), PEG300, Tween-80, and Saline.

    • The final volumetric ratio should be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1]

    • After adding each solvent, vortex the solution to ensure it is well-mixed.

    • If any precipitation or phase separation occurs, gently heat the solution and/or sonicate until a clear solution is obtained.[1]

Visualizations

TroubleshootingWorkflow cluster_issue Observed Issue cluster_analysis Further Analysis Issue Inconsistent Results or Precipitation Storage Verify Storage Conditions (-20°C or -80°C) Issue->Storage Preparation Review Solution Preparation (Freshly prepared?) Issue->Preparation Handling Check Handling Procedures (Freeze-thaw cycles?) Issue->Handling Redissolve Warm and Sonicate Precipitated Solution Storage->Redissolve If precipitation FreshPrep Prepare Fresh Solution Preparation->FreshPrep If improper Handling->FreshPrep If multiple freeze-thaws HPLC Perform HPLC Analysis to Check for Degradation Redissolve->HPLC FreshPrep->HPLC If issue persists NewVial Use a New Vial of Compound NewVial->HPLC

Caption: Troubleshooting workflow for this compound stability issues.

SignalingPathway cluster_input Input cluster_target Target cluster_downstream Downstream Effects GSK4027 GSK4027 (Active Probe) Bromodomain PCAF/GCN5 Bromodomain GSK4027->Bromodomain Inhibits This compound This compound (Negative Control) This compound->Bromodomain No significant inhibition GeneExpression Altered Gene Expression Bromodomain->GeneExpression Regulates CellularResponse Cellular Response GeneExpression->CellularResponse

Caption: Use of this compound as a negative control in a signaling pathway.

References

addressing poor solubility of GSK4028 in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing the poor aqueous solubility of GSK4028.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility in aqueous solutions a concern?

A1: this compound is a chemical compound used in research as an enantiomeric negative control for GSK4027, a potent inhibitor of the PCAF/GCN5 bromodomains.[1][2] The poor water solubility of this compound presents a significant challenge for its use in many biological assays, as it can lead to precipitation, inaccurate concentration measurements, and unreliable experimental results.[3]

Q2: What is the known solubility of this compound?

A2: this compound is sold as a white to beige powder.[4] While its aqueous solubility is low, it is soluble in organic solvents like DMSO.[4][5] Specific formulation protocols have been developed to enhance its solubility in solutions suitable for experimental use.[6]

Q3: How does this compound function as a negative control?

A3: this compound is the (S,S)-enantiomer of GSK4027 and is designed to be inactive against the PCAF/GCN5 bromodomains.[1] In experiments, it is used alongside its active counterpart, GSK4027, to help ensure that any observed biological effects are due to the specific inhibition of the target and not from off-target effects or the chemical scaffold itself.

Troubleshooting Guide: Addressing Poor Aqueous Solubility of this compound

This guide provides step-by-step instructions to troubleshoot and overcome common solubility issues with this compound in your experiments.

Issue 1: this compound precipitates out of solution when diluting a DMSO stock into an aqueous buffer.

  • Possible Cause: This is a common problem for compounds with low aqueous solubility.[4] Dimethyl sulfoxide (DMSO) is a strong organic solvent that can dissolve many nonpolar compounds. When a concentrated DMSO stock is diluted into an aqueous medium (e.g., PBS or cell culture media), the abrupt increase in solvent polarity causes the compound to "crash out" of the solution.[4]

  • Troubleshooting Steps:

    • Optimize DMSO Concentration: Keep the final concentration of DMSO in your working solution as low as possible, typically ≤ 0.1%, to minimize solvent effects on your biological system.[4]

    • Use an Intermediate Dilution Step: Instead of diluting directly into your final aqueous buffer, perform a serial dilution. First, dilute the DMSO stock into a mixture of the organic solvent and the aqueous medium, and then into the final aqueous solution.[7]

    • Gentle Warming and Sonication: Gently warming the solution to 37°C or using a bath sonicator can help redissolve small amounts of precipitate.[6] However, be cautious as prolonged heat can degrade the compound.

    • Vigorous Mixing: When adding the DMSO stock to the aqueous buffer, ensure rapid and thorough mixing by vortexing or pipetting to quickly disperse the compound and prevent localized high concentrations that are prone to precipitation.[4]

Issue 2: Inconsistent experimental results likely due to variable this compound concentration.

  • Possible Cause: Inconsistent solubility can lead to variations in the actual concentration of this compound in your assays. This can be caused by insufficient equilibration time, temperature fluctuations, or the use of an inappropriate solvent system.[7]

  • Troubleshooting Steps:

    • Ensure Complete Dissolution: Before use, visually inspect your stock and working solutions to ensure there is no visible precipitate.

    • Control Temperature: Maintain a consistent temperature during your experiments, as solubility is often temperature-dependent.[7]

    • Use Validated Formulation Protocols: Employ established protocols for dissolving this compound that have been shown to yield a stable solution at the desired concentration.

Recommended Formulation Protocols for this compound

For many in vitro and in vivo studies, enhancing the aqueous solubility of this compound is essential. The following protocols have been reported to achieve a concentration of ≥ 2.5 mg/mL.

ProtocolComponentsFinal Concentration of this compound
1 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL (6.63 mM)
2 10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL (6.63 mM)
3 10% DMSO, 90% Corn Oil≥ 2.5 mg/mL (6.63 mM)

Source: [6]

Experimental Methodologies

Protocol 1: Step-by-Step Guide for Preparation of a 1 mL Working Solution

  • Start with a 25 mg/mL stock solution of this compound in DMSO.

  • To 400 µL of PEG300, add 100 µL of the this compound DMSO stock solution and mix thoroughly.

  • Add 50 µL of Tween-80 to the mixture and mix again until uniform.

  • Add 450 µL of saline to bring the total volume to 1 mL and mix to achieve a clear solution.[6]

Note: If precipitation or phase separation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution.[6]

Signaling Pathway and Experimental Workflow

This compound is used as a negative control in studies involving the inhibition of PCAF and GCN5 by GSK4027. These are histone acetyltransferases (HATs) that play a crucial role in chromatin remodeling and gene expression.[1][8]

PCAF_GCN5_Inhibition cluster_nucleus Nucleus cluster_pca_gcn5 PCAF/GCN5 Complex cluster_compounds Experimental Compounds Histone Histone Proteins Acetylated_Histone Acetylated Histones Histone->Acetylated_Histone Acetylation Chromatin Chromatin Remodeling & Gene Transcription Acetylated_Histone->Chromatin PCAF PCAF GCN5 GCN5 GSK4027 GSK4027 (Active Inhibitor) GSK4027->PCAF Inhibits GSK4027->GCN5 Inhibits This compound This compound (Negative Control) This compound->PCAF Inactive This compound->GCN5 Inactive

Caption: Inhibition of PCAF/GCN5 by GSK4027 and the role of this compound as a negative control.

Caption: A typical experimental workflow for using this compound as a negative control.

References

how to confirm GSK4028 is acting as a true negative control

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information and protocols for confirming that GSK4028 is acting as a true negative control in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as a negative control?

This compound is the enantiomeric (S,S) negative control for GSK4027 (the R,R-enantiomer). GSK4027 is a potent and selective chemical probe for the bromodomains of p300/CBP-associated factor (PCAF) and General control nonderepressible 5 (GCN5)[1][2]. As an enantiomer, this compound is structurally very similar to the active probe GSK4027 but is designed to be pharmacologically inactive or significantly less active against the intended targets, PCAF and GCN5. This allows researchers to distinguish between on-target effects of GSK4027 and potential off-target or non-specific effects of the chemical scaffold.

Q2: How much less active is this compound compared to GSK4027?

The potency of this compound is significantly lower than that of GSK4027. This is demonstrated by in vitro binding assays.

CompoundTargetAssay TypepIC50IC50
GSK4027 PCAFTR-FRET7.4 ± 0.1140 nM[1][2]
This compound PCAF/GCN5TR-FRET4.9>10 µM[3]
GSK4027 PCAF (cellular)NanoBRET7.260 nM[1][2]

Q3: At what concentration should I use this compound in my experiments?

This compound should be used at the same concentration as its active counterpart, GSK4027. The recommended concentration for cellular use of GSK4027 is typically in the range of 50 nM - 1 µM. Therefore, this compound should also be tested within this range to serve as a proper negative control. It is crucial to demonstrate a clear difference in effect between GSK4027 and this compound at these concentrations.

Q4: How should I prepare and store this compound?

  • Storage: For long-term storage, this compound should be stored as a solid at -20°C for up to 1 year or at -80°C for up to 2 years.

  • Preparation of Stock Solutions: Prepare a high-concentration stock solution (e.g., 10 mM) in a suitable solvent like DMSO.

  • Working Solutions: For cell-based assays, dilute the stock solution in your cell culture medium to the final desired concentration. Ensure the final DMSO concentration is low (typically ≤ 0.1%) to avoid solvent-induced artifacts. If you observe precipitation, gentle warming and/or sonication can aid in dissolution[3].

Experimental Protocols for Validation

To confirm that this compound is behaving as a true negative control, it is essential to perform experiments in parallel with its active counterpart, GSK4027. Below are key experimental protocols to validate the inactivity of this compound.

Protocol 1: Cellular Target Engagement using NanoBRET™ Assay

This assay measures the ability of a compound to displace a tracer from the target protein in live cells, confirming target engagement.

Objective: To demonstrate that GSK4027, but not this compound, engages the PCAF bromodomain in a cellular context.

Materials:

  • HEK293 cells

  • NanoLuc®-PCAF fusion vector

  • HaloTag®-Histone H3.3 fusion vector

  • FuGENE® HD Transfection Reagent

  • NanoBRET™ Nano-Glo® Detection System

  • HaloTag® NanoBRET™ 618 Ligand

  • GSK4027 and this compound

Procedure:

  • Cell Transfection:

    • Co-transfect HEK293 cells with NanoLuc®-PCAF and HaloTag®-Histone H3.3 expression vectors using FuGENE® HD Transfection Reagent according to the manufacturer's protocol.

    • Incubate for 24 hours.

  • Cell Plating:

    • Trypsinize and resuspend the transfected cells.

    • Plate the cells in a 96-well plate at a density of 2 x 10^4 cells per well.

  • Compound Treatment:

    • Prepare serial dilutions of GSK4027 and this compound in cell culture medium.

    • Add the compounds to the respective wells. Include a vehicle control (e.g., DMSO).

  • Tracer Addition:

    • Add the HaloTag® NanoBRET™ 618 Ligand to all wells at the recommended concentration.

    • Incubate for 18 hours at 37°C in a CO2 incubator.

  • Signal Detection:

    • Add the NanoBRET™ Nano-Glo® substrate.

    • Read the plate on a luminometer capable of detecting both donor (NanoLuc®) and acceptor (HaloTag® 618) signals.

  • Data Analysis:

    • Calculate the NanoBRET™ ratio.

    • Plot the NanoBRET™ ratio against the compound concentration and fit a dose-response curve to determine the IC50 values.

Expected Outcome: GSK4027 will show a dose-dependent decrease in the NanoBRET™ signal, indicating displacement of the tracer and target engagement, with an IC50 of approximately 60 nM[1][2]. This compound should show no significant change in the NanoBRET™ signal at the same concentrations.

Protocol 2: Downstream Functional Assay - Gene Expression Analysis by qPCR

This assay measures changes in the expression of target genes known to be regulated by PCAF/GCN5 activity.

Objective: To confirm that GSK4027 treatment leads to changes in the expression of target genes, while this compound has no effect.

Materials:

  • A relevant cell line (e.g., a cancer cell line where PCAF/GCN5 is implicated in gene regulation).

  • GSK4027 and this compound.

  • RNA extraction kit.

  • cDNA synthesis kit.

  • SYBR Green or TaqMan qPCR master mix.

  • Primers for target genes (e.g., MYC, IL-6) and a housekeeping gene (e.g., GAPDH, ACTB).

Procedure:

  • Cell Treatment:

    • Plate cells and allow them to adhere overnight.

    • Treat cells with GSK4027, this compound (at a concentration where GSK4027 shows an effect, e.g., 1 µM), and a vehicle control for a suitable time (e.g., 24 hours).

  • RNA Extraction and cDNA Synthesis:

    • Harvest the cells and extract total RNA using a commercial kit.

    • Synthesize cDNA from the extracted RNA.

  • qPCR:

    • Set up qPCR reactions in triplicate for each target gene and the housekeeping gene for each treatment condition.

    • Perform the qPCR using a real-time PCR system.

  • Data Analysis:

    • Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene and the vehicle control.

Expected Outcome: Treatment with GSK4027 should result in a significant change (upregulation or downregulation depending on the gene and cell type) in the expression of target genes. In contrast, this compound should not cause any significant change in the expression of the same genes compared to the vehicle control.

Troubleshooting Guide

Issue 1: I am observing a phenotypic effect with this compound.

Possible CauseSuggested Solution
Off-target activity of the chemical scaffold. Even as a negative control, this compound might have off-target effects unrelated to PCAF/GCN5. It is important to characterize the selectivity profile of both the active probe and the negative control. If off-target effects are suspected, consider using a structurally distinct PCAF/GCN5 inhibitor to see if it recapitulates the phenotype observed with GSK4027.
Compound degradation or contamination. Ensure the purity and integrity of your this compound stock. If in doubt, obtain a fresh batch from a reputable supplier.
High compound concentration. Using excessively high concentrations of any compound can lead to non-specific effects. Stick to the recommended concentration range (typically not exceeding 100x the IC50 of the active probe). Perform a dose-response experiment with both GSK4027 and this compound to identify a concentration window where only GSK4027 is active.
Cellular context-dependent effects. The cellular environment can sometimes lead to unexpected pharmacology. Consider validating the inactivity of this compound in a different cell line.

Issue 2: Neither GSK4027 nor this compound show any effect in my functional assay.

Possible CauseSuggested Solution
The PCAF/GCN5 pathway is not critical for the observed phenotype in your cell model. Confirm that PCAF and GCN5 are expressed in your cell line and are known to play a role in the biological process you are studying. Consider using a positive control (e.g., a known activator or inhibitor of the pathway) to validate your assay.
Suboptimal assay conditions. Optimize your assay parameters, such as cell density, treatment duration, and the endpoint measurement.
Compound insolubility or degradation. Ensure that GSK4027 and this compound are fully dissolved in your culture medium. Prepare fresh dilutions from a validated stock solution for each experiment.

Visualizing Workflows and Pathways

PCAF/GCN5 Signaling Pathway```dot

PCAF_GCN5_Pathway cluster_0 Cellular Stimuli cluster_1 Transcription Factors cluster_2 Histone Acetyltransferases (HATs) cluster_3 Chromatin Remodeling cluster_4 Gene Transcription cluster_5 Inhibition Signal Signal TF Transcription Factors (e.g., p53, MYC) Signal->TF Activation PCAF_GCN5 PCAF/GCN5 TF->PCAF_GCN5 Recruitment Histones Histones (H3, H4) PCAF_GCN5->Histones Acetylation (Ac) Chromatin Chromatin Relaxation Histones->Chromatin Transcription Target Gene Transcription Chromatin->Transcription GSK4027 GSK4027 (Active Probe) GSK4027->PCAF_GCN5 Inhibits Bromodomain This compound This compound (Negative Control)

References

potential off-target binding of GSK4028 at high concentrations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using GSK4028. The information is tailored for scientists and drug development professionals to address potential issues, particularly concerning off-target binding at high concentrations.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary intended use?

A1: this compound is the enantiomeric negative control for GSK4027, which is a potent and selective chemical probe for the bromodomains of p300/CBP-associated factor (PCAF, also known as KAT2B) and General control nonderepressible 5 (GCN5, also known as KAT2A). This compound is designed to be inactive against PCAF and GCN5, making it an ideal control for in-cell and in-vivo experiments to distinguish on-target effects of GSK4027 from non-specific or off-target effects.

Q2: What is the on-target potency of this compound compared to its active enantiomer, GSK4027?

A2: this compound has significantly lower potency for the PCAF/GCN5 bromodomains compared to GSK4027. This differential potency is the basis for its use as a negative control. The table below summarizes the binding affinities.

Q3: Is this compound completely inactive against all bromodomains?

A3: While this compound is largely inactive against most bromodomains, especially when used at concentrations where GSK4027 is active, it can exhibit some weak binding to other bromodomains at high concentrations. Notably, some weak inhibition of BRD4 BD1 and BRD9 has been observed.[1] Researchers should be mindful of this potential for off-target binding when using this compound at high concentrations.

Q4: What are the known off-target binding sites for the active probe, GSK4027, and what does this imply for this compound?

A4: The active probe, GSK4027, has been profiled extensively and shows high selectivity for PCAF/GCN5 over other bromodomains. It is over 18,000-fold selective against the BET family of bromodomains and over 70-fold selective against other bromodomains such as BRPF3, BRD1, FALZ, and BRPF1.[2][3][4] In a broader screen against 53 biochemical and phenotypic assays, GSK4027 showed no significant off-target binding below 3 µM.[3][5] Given that this compound is the inactive enantiomer, it is expected to have an even lower propensity for off-target binding at concentrations typically used for in vitro and in vivo studies.

Troubleshooting Guide

Issue: I am observing a phenotype with this compound at high concentrations. Is this an off-target effect?

Potential Cause and Troubleshooting Steps:

  • Concentration-dependent Off-Target Binding: At high concentrations, this compound may bind to other proteins, leading to an observable phenotype. As noted, weak binding to BRD4 BD1 and BRD9 has been reported.[1]

    • Recommendation: Perform a dose-response experiment with both GSK4027 and this compound. An on-target effect of GSK4027 should occur at a much lower concentration than any effect observed with this compound. If the phenotype with this compound only manifests at high micromolar concentrations, it is likely an off-target effect.

  • Compound Purity and Stability: Impurities in the compound batch or degradation of the compound could lead to unexpected activity.

    • Recommendation: Verify the purity of your this compound batch using analytical techniques like HPLC/MS. Ensure proper storage conditions as recommended by the supplier to prevent degradation.

  • Experimental Artifacts: The observed phenotype might not be due to a specific molecular interaction but rather a non-specific effect on the cells or assay components.

    • Recommendation: Include additional negative controls, such as a vehicle-only control and an unrelated inactive compound, to rule out experimental artifacts. Perform cell viability assays to ensure the observed phenotype is not due to general cytotoxicity at high compound concentrations.

Data Presentation

Table 1: On-Target and Off-Target Binding Profile of GSK4027 and this compound

Target BromodomainGSK4027 (Active Probe)This compound (Negative Control)Selectivity (GSK4027)Assay Type
PCAF (KAT2B) pKi = 8.9 (Ki = 1.4 nM)[3][6]pIC50 = 4.9[1]-BROMOscan / TR-FRET[1][3][6]
GCN5 (KAT2A) pKi = 8.9 (Ki = 1.4 nM)[3][6]Not reported-BROMOscan[3][6]
BRD4 BD1 pIC50 < 4.3pIC50 < 4.3[1]>18,000-fold vs PCAF/GCN5[2][4]TR-FRET[1]
BRD9 pIC50 = 5.1pIC50 = 4.5[1]-TR-FRET[1]
BRPF3 Ki = 100 nM[3]Not reported>70-fold vs PCAF/GCN5[3]BROMOscan[3]
BRD1 Ki = 110 nM[3]Not reported>70-fold vs PCAF/GCN5[3]BROMOscan[3]
FALZ Ki = 130 nM[3]Not reported>70-fold vs PCAF/GCN5[3]BROMOscan[3]
BRPF1 Ki = 140 nM[3]Not reported>70-fold vs PCAF/GCN5[3]BROMOscan[3]

Experimental Protocols

1. BROMOscan® Competition Binding Assay (DiscoverX)

This assay is used to determine the binding affinity (Kd) of a test compound to a panel of bromodomains.

  • Principle: The assay measures the ability of a test compound to compete with an immobilized ligand for binding to a DNA-tagged bromodomain. The amount of bromodomain bound to the solid support is quantified by qPCR of the DNA tag.

  • Methodology:

    • Bromodomains are tagged with a unique DNA identifier.

    • An immobilized ligand is prepared on a solid support.

    • The DNA-tagged bromodomain, the test compound, and the immobilized ligand are incubated together.

    • Unbound components are washed away.

    • The amount of bound bromodomain is quantified by qPCR of the DNA tag.

    • The dissociation constant (Kd) is calculated from a dose-response curve of the test compound.

2. NanoBRET™ Target Engagement Assay (Promega)

This assay measures the binding of a compound to a target protein within living cells.

  • Principle: Bioluminescence Resonance Energy Transfer (BRET) occurs between a NanoLuc® luciferase-tagged bromodomain (donor) and a cell-permeable fluorescent tracer that binds to the same bromodomain (acceptor). A test compound that binds to the bromodomain will displace the tracer, leading to a decrease in the BRET signal.

  • Methodology:

    • Cells are transfected with a plasmid expressing the NanoLuc®-bromodomain fusion protein.

    • The transfected cells are plated in a multi-well plate.

    • A fluorescent NanoBRET™ tracer is added to the cells.

    • The test compound (e.g., this compound) is added at various concentrations.

    • The NanoBRET™ Nano-Glo® substrate is added to initiate the luminescent reaction.

    • The donor (460 nm) and acceptor (618 nm) emission signals are measured.

    • The IC50 value is determined from the dose-dependent decrease in the BRET ratio.

3. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This is a biochemical assay to measure the binding of a compound to a purified bromodomain.

  • Principle: FRET occurs between a terbium-labeled anti-tag antibody bound to a tagged bromodomain (donor) and a fluorescently labeled ligand (acceptor) that binds to the bromodomain. A test compound that competes with the fluorescent ligand for binding will disrupt FRET.

  • Methodology:

    • A purified, tagged (e.g., His-tagged) bromodomain is incubated with a terbium-labeled anti-tag antibody.

    • A fluorescently labeled ligand that binds to the bromodomain is added.

    • The test compound is added at various concentrations.

    • After incubation, the fluorescence is measured at two wavelengths (one for the donor and one for the acceptor) with a time delay to reduce background fluorescence.

    • The IC50 value is calculated from the dose-dependent decrease in the FRET signal.

Visualizations

G cluster_0 Troubleshooting Workflow for Unexpected Phenotype with this compound Start Phenotype observed with high concentration of this compound DoseResponse Perform dose-response with GSK4027 and this compound Start->DoseResponse PurityCheck Verify compound purity and stability (HPLC/MS) Start->PurityCheck Controls Include additional controls (vehicle, unrelated compound) Start->Controls Viability Perform cell viability assay Start->Viability OnTarget Phenotype at low [GSK4027] and high [this compound] DoseResponse->OnTarget Different potencies? OffTarget Phenotype only at high [this compound] DoseResponse->OffTarget Similar high potencies? Artifact Phenotype with controls or significant cytotoxicity Controls->Artifact Viability->Artifact ConclusionOnTarget Likely On-Target Effect (mediated by PCAF/GCN5) OnTarget->ConclusionOnTarget ConclusionOffTarget Likely Off-Target Effect OffTarget->ConclusionOffTarget ConclusionArtifact Likely Experimental Artifact Artifact->ConclusionArtifact G cluster_1 PCAF/GCN5 Signaling Pathway in Transcriptional Activation TF Transcription Factor PCAF_GCN5 PCAF/GCN5 (Histone Acetyltransferases) TF->PCAF_GCN5 Recruits Acetylation Acetylation of Lysine PCAF_GCN5->Acetylation Catalyzes Histone Histone Tails (e.g., H3K9) Histone->Acetylation Chromatin Chromatin Relaxation Acetylation->Chromatin Transcription Gene Transcription Chromatin->Transcription GSK4027 GSK4027 (Active Probe) GSK4027->PCAF_GCN5 Inhibits Bromodomain

References

Technical Support Center: Mitigating Cytotoxic Effects of the GSK4028 Vehicle

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating potential cytotoxic effects associated with the vehicle used for GSK4028.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its common solvent?

A1: this compound is the enantiomeric negative control for GSK4027, a chemical probe for the PCAF/GCN5 bromodomain.[1][2] It is often used in experiments to differentiate between on-target and off-target effects of GSK4027. The most common solvent for dissolving this compound for in vitro studies is Dimethyl Sulfoxide (DMSO).[1][3][4]

Q2: Can the vehicle for this compound cause cytotoxicity?

A2: Yes, the vehicle, especially at high concentrations, can exert cytotoxic effects on cells in culture.[5] It is crucial to distinguish between the pharmacological effects of this compound and the non-specific effects of the vehicle.

Q3: What are the recommended starting concentrations for common vehicles to minimize cytotoxicity?

A3: The tolerance to solvents is highly cell-line dependent.[5] However, for many cell lines, a final DMSO concentration of ≤ 0.5% is generally considered safe, with some robust cell lines tolerating up to 1%. For ethanol, concentrations should typically be kept below 0.5%.[5] It is imperative to perform a dose-response experiment to determine the maximum non-toxic concentration for your specific cell line.[5]

Q4: Are there alternative vehicles for in vivo studies?

A4: Yes, for in vivo applications, this compound can be formulated in vehicles containing co-solvents to improve solubility and reduce potential toxicity. Common formulations include combinations of DMSO with PEG300, Tween-80, saline, or corn oil.[1] Another option is using cyclodextrins like SBE-β-CD.[1]

Troubleshooting Guide

This guide is designed to help you identify and resolve issues related to vehicle-induced cytotoxicity in your experiments with this compound.

Problem 1: High levels of cell death are observed in my vehicle-only control group.

Cause: This strongly suggests that the concentration of the vehicle (e.g., DMSO) is too high for your specific cell line, or that the vehicle itself is contaminated.

Solution:

  • Determine the Maximum Non-Toxic Vehicle Concentration: It is essential to perform a dose-response curve for your vehicle on your specific cell line.[5] This will help you identify the highest concentration of the vehicle that does not significantly impact cell viability.

  • Use a Fresh, High-Quality Solvent: Ensure you are using a new, unopened bottle of high-purity, sterile-filtered solvent (e.g., cell culture grade DMSO). Solvents can degrade or become contaminated over time. Hygroscopic solvents like DMSO can absorb water, which may affect solubility and cytotoxicity.[1]

  • Check for Contamination: Microbial contamination (e.g., mycoplasma or bacteria) or endotoxin contamination in your vehicle or media can induce cytotoxicity.[5]

Problem 2: I am observing unexpected phenotypic changes or pathway activation in my vehicle-treated cells.

Cause: Solvents like DMSO are known to have biological effects beyond simply dissolving compounds. These can include effects on gene expression, cell differentiation, and inflammation.

Solution:

  • Thorough Literature Review: Research the known effects of your chosen vehicle on the specific cell type and signaling pathways you are investigating.

  • Minimize Vehicle Concentration: Use the lowest possible concentration of the vehicle that maintains the solubility of this compound.

  • Include Appropriate Controls: In addition to a vehicle-only control, consider a "no treatment" control to assess the baseline behavior of your cells.

Experimental Protocol: Determining the Maximum Non-Toxic Vehicle Concentration

This protocol outlines the steps to determine the highest concentration of a vehicle (e.g., DMSO) that can be used without inducing significant cytotoxicity in your cell line.

Materials:

  • Your cell line of interest

  • Complete cell culture medium

  • Vehicle (e.g., high-purity DMSO)

  • 96-well clear-bottom black plates (for fluorescence/luminescence assays) or clear plates (for colorimetric assays)

  • Cell viability reagent (e.g., MTT, MTS, resazurin-based assay, or a kit for measuring ATP content)

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed your cells into a 96-well plate at a predetermined optimal density and allow them to adhere and enter logarithmic growth phase (typically 18-24 hours).

  • Vehicle Dilution Series: Prepare a serial dilution of your vehicle in complete culture medium. A typical concentration range to test for DMSO would be from 0.01% to 2.0% (v/v).[5] Include a "no-vehicle" control containing only culture medium.

  • Treatment: Remove the old medium from the cells and replace it with the medium containing the different vehicle concentrations.

  • Incubation: Incubate the plate for a duration that matches your planned experiment (e.g., 24, 48, or 72 hours).

  • Viability Assay: Perform a cell viability assay according to the manufacturer's instructions.

  • Data Analysis:

    • Subtract the background reading (medium only) from all wells.

    • Calculate the percentage of cell viability for each vehicle concentration relative to the "no-vehicle" control (which is set to 100% viability).

    • The highest concentration that does not cause a significant decrease in cell viability is considered the maximum non-toxic concentration.

Data Presentation

Table 1: Recommended Maximum Concentrations of Common Solvents for In Vitro Cell Culture

SolventRecommended Max ConcentrationNotes
DMSO≤ 0.5% (v/v)Highly cell-line dependent. Some robust lines may tolerate up to 1%.[5]
Ethanol≤ 0.5% (v/v)Can be more cytotoxic than DMSO for some cell lines.[5]
PEG300≤ 1% (v/v)Generally considered low toxicity.
Tween-80≤ 0.1% (v/v)Can have detergent effects at higher concentrations.

Note: These are general guidelines. It is crucial to determine the specific tolerance of your cell line.[5]

Table 2: Example Experimental Layout for Vehicle Dose-Response Assay (96-well plate)

Well RowsColumn 1Column 2Column 3Column 4Column 5Column 6Column 7Column 8...
A-C Medium OnlyNo Vehicle0.01% DMSO0.05% DMSO0.1% DMSO0.25% DMSO0.5% DMSO1.0% DMSO...
D-F Medium OnlyNo Vehicle0.01% DMSO0.05% DMSO0.1% DMSO0.25% DMSO0.5% DMSO1.0% DMSO...

This layout includes triplicate wells for each condition and a medium-only control for background subtraction.

Visualizations

TroubleshootingWorkflow Troubleshooting Vehicle Cytotoxicity start High Cytotoxicity in Vehicle Control? check_conc Is Vehicle Concentration Below Recommended Limit? start->check_conc Yes proceed Proceed with Experiment start->proceed No dose_response Perform Vehicle Dose-Response Assay check_conc->dose_response No check_solvent Use Fresh, High-Purity Solvent check_conc->check_solvent Yes lower_conc Lower Vehicle Concentration dose_response->lower_conc lower_conc->proceed check_contamination Test for Mycoplasma and Endotoxin Contamination check_solvent->check_contamination consider_alternative Consider Alternative Vehicle Formulation check_contamination->consider_alternative consider_alternative->proceed

Caption: A decision tree for troubleshooting unexpected vehicle control cytotoxicity.

SignalingPathway Potential for Vehicle-Induced Off-Target Effects cluster_0 Experimental System vehicle Vehicle (e.g., DMSO) cell Cell vehicle->cell Unintended Interaction pathway_b Signaling Pathway B vehicle->pathway_b Off-Target Effect This compound This compound This compound->cell Intended Interaction pathway_a Signaling Pathway A cell->pathway_a cell->pathway_b phenotype Observed Phenotype pathway_a->phenotype pathway_b->phenotype

Caption: Diagram illustrating how a vehicle can cause off-target effects on signaling pathways.

References

Technical Support Center: Ensuring Enantiomeric Purity of GSK4028

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for ensuring the enantiomeric purity of GSK4028 samples. As the enantiomeric negative control for the potent PCAF/GCN5 bromodomain inhibitor GSK4027, the stereochemical integrity of this compound is paramount for its use in validating on-target biological effects.[1][2]

Frequently Asked Questions (FAQs)

Q1: Why is it critical to ensure the enantiomeric purity of my this compound sample?

A1: this compound is designed as the inactive enantiomer of GSK4027, a potent inhibitor of the PCAF/GCN5 bromodomains.[1][2] Its utility as a negative control is entirely dependent on it being substantially free of the active (S)-enantiomer, GSK4027. Any significant contamination with GSK4027 will lead to misleading experimental results, potentially causing off-target effects to be misinterpreted as on-target phenomena.

Q2: What are the primary analytical techniques for determining the enantiomeric purity of this compound?

A2: The most common and effective techniques for chiral separation and analysis of small molecules like this compound are Chiral High-Performance Liquid Chromatography (HPLC) and Chiral Supercritical Fluid Chromatography (SFC).[3][4][] Nuclear Magnetic Resonance (NMR) spectroscopy, using chiral solvating or derivatizing agents, can also be employed to determine enantiomeric excess.[6]

Q3: What is a typical acceptable level of enantiomeric excess (e.e.) for a negative control compound like this compound?

A3: For a negative control, the enantiomeric excess should be as high as practically achievable, ideally >99.5% e.e. This ensures that the concentration of the active enantiomer is negligible and unlikely to produce a biological response. The specific requirements may vary depending on the biological assay's sensitivity.

Q4: Can I use a standard achiral HPLC method to check the purity of this compound?

A4: An achiral HPLC method can determine the overall chemical purity of your this compound sample but cannot distinguish between the two enantiomers. Enantiomers have identical physical and chemical properties in an achiral environment.[] Therefore, a dedicated chiral method is mandatory to assess enantiomeric purity.

Troubleshooting Guides

This section provides troubleshooting for common issues encountered during the chiral analysis of this compound using HPLC, SFC, and NMR.

Chiral HPLC & SFC Troubleshooting
IssuePotential Cause(s)Recommended Solution(s)
Poor or no separation of enantiomers - Inappropriate chiral stationary phase (CSP). - Suboptimal mobile phase composition. - Incorrect temperature.- Screen different types of polysaccharide-based CSPs (e.g., cellulose or amylose derivatives).[7][8] - Systematically vary the mobile phase composition, including the ratio of organic modifiers (e.g., isopropanol, ethanol in hexane for normal phase) and the type and concentration of additives (e.g., diethylamine for basic compounds).[8] - Optimize the column temperature, as it can significantly affect chiral recognition.
Peak tailing or poor peak shape - Secondary interactions with the stationary phase. - Column overload. - Inappropriate sample solvent.- For basic compounds like this compound, add a small amount of a basic modifier (e.g., 0.1% diethylamine) to the mobile phase to reduce interactions with residual silanols on the CSP.[8] - Reduce the injection volume or sample concentration. - Dissolve the sample in the mobile phase or a solvent with a similar or weaker elution strength.
Irreproducible retention times - Inadequate column equilibration. - Fluctuation in mobile phase composition or temperature. - Column "memory effects" from previous analyses.[9]- Ensure the column is thoroughly equilibrated with the mobile phase before each injection sequence. Chiral separations can require longer equilibration times. - Use a column oven for precise temperature control and prepare fresh mobile phase daily. - Dedicate a column specifically for the analysis of this compound or implement a rigorous column flushing protocol between different analyses.[9]
NMR Troubleshooting for Enantiomeric Purity
IssuePotential Cause(s)Recommended Solution(s)
No separation of enantiomeric signals - Unsuitable chiral resolving agent (derivatizing or solvating agent). - Insufficient concentration of the chiral resolving agent. - Poor interaction between the analyte and the resolving agent.- Screen different chiral resolving agents. For amines like this compound, chiral acids like Mosher's acid (MTPA) or BINOL-phosphoric acids can be effective.[6] - Titrate the chiral resolving agent to find the optimal concentration that provides baseline separation of key proton signals. - Ensure the chosen NMR solvent does not interfere with the interaction between this compound and the resolving agent.
Broadened or complex spectra - Intermediate exchange rate on the NMR timescale between the analyte and the chiral solvating agent. - Presence of rotamers.- Acquire the spectrum at a lower temperature to slow down the exchange rate and sharpen the signals. - If rotamers are suspected, acquiring the spectrum at a higher temperature may coalesce the signals into a simpler pattern.[10]
Inaccurate integration for determining enantiomeric excess - Overlapping signals. - Poor signal-to-noise ratio. - Baseline distortion.- Choose a pair of well-resolved, non-overlapping signals for integration. - Increase the number of scans to improve the signal-to-noise ratio. - Ensure proper phasing and baseline correction of the spectrum before integration.

Experimental Protocols

Hypothetical Chiral HPLC Method for this compound

This protocol is a starting point based on methods for structurally similar pyridazinone and piperidine derivatives.[7][11] Optimization will likely be required.

Chromatographic Conditions

ParameterRecommended Condition
Column Chiralpak® AD-H, 5 µm, 4.6 x 250 mm (or similar amylose-based CSP)
Mobile Phase n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 254 nm
Injection Volume 10 µL
Sample Preparation Dissolve this compound in the mobile phase to a concentration of 1 mg/mL.
NMR Analysis using a Chiral Solvating Agent (CSA)

This protocol describes a general procedure for determining the enantiomeric excess of this compound using a chiral solvating agent.

Procedure

  • Sample Preparation: Accurately weigh approximately 5-10 mg of the this compound sample into an NMR tube.

  • Dissolve the sample in a suitable deuterated solvent (e.g., 0.6 mL of CDCl₃).

  • Acquire a standard ¹H NMR spectrum of the this compound sample alone.

  • Addition of CSA: To the same NMR tube, add a molar equivalent of a suitable chiral solvating agent (e.g., (R)-(-)-1,1'-Bi-2-naphthol).

  • Gently mix the sample to ensure homogeneity.

  • NMR Acquisition: Re-acquire the ¹H NMR spectrum.

  • Data Analysis: Compare the spectra before and after the addition of the CSA. Look for the splitting of one or more proton signals into two distinct sets of peaks, corresponding to the two enantiomers. Integrate a pair of well-resolved, non-overlapping signals to determine the ratio of the enantiomers and calculate the enantiomeric excess.

Visualizations

PCAF/GCN5 Signaling Pathway and Inhibition

The following diagram illustrates the role of PCAF/GCN5 in acetylating histone tails, leading to chromatin relaxation and gene transcription. GSK4027, the active enantiomer, competitively binds to the bromodomain, preventing the recognition of acetylated lysines and thereby inhibiting downstream signaling. This compound, as the inactive enantiomer, does not bind effectively and thus does not inhibit the pathway.

PCAF_GCN5_Pathway cluster_nucleus Cell Nucleus cluster_chromatin Chromatin Histone Histone Tail AcLys Acetylated Lysine (Ac-K) Histone->AcLys Transcription Gene Transcription AcLys->Transcription Promotes PCAF_GCN5 PCAF/GCN5 (HAT Activity) PCAF_GCN5->Histone Acetylates Bromodomain Bromodomain (Reader) Bromodomain->AcLys Binds to GSK4027 GSK4027 (Active Enantiomer) GSK4027->Bromodomain Inhibits Binding This compound This compound (Inactive Enantiomer) This compound->Bromodomain No significant binding

Caption: PCAF/GCN5 pathway inhibition by GSK4027 and the inert nature of this compound.

Experimental Workflow for Chiral Purity Analysis

This workflow outlines the logical steps for assessing the enantiomeric purity of a this compound sample.

Chiral_Purity_Workflow Start This compound Sample Prep Sample Preparation (Dissolve in appropriate solvent) Start->Prep Analysis Chiral Analysis Prep->Analysis HPLC Chiral HPLC/SFC Analysis->HPLC Chromatographic Method NMR NMR with Chiral Agent Analysis->NMR Spectroscopic Method Data Data Acquisition (Chromatogram/Spectrum) HPLC->Data NMR->Data Calc Calculate Enantiomeric Excess (e.e.) Data->Calc Decision e.e. > 99.5%? Calc->Decision Pass Sample is suitable for use as negative control Decision->Pass Yes Fail Sample requires further purification Decision->Fail No Troubleshoot Troubleshoot Method Fail->Troubleshoot

References

batch-to-batch variability of GSK4028

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for GSK4028. This resource is designed for researchers, scientists, and drug development professionals to address potential issues and ensure the successful use of this compound in your experiments. As this compound is the enantiomeric negative control for GSK4027, a potent inhibitor of PCAF/GCN5 bromodomains, maintaining its quality and consistency is crucial for generating reliable data.[1][2][3] This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you address potential batch-to-batch variability and other common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its batch consistency important?

A1: this compound is the enantiomeric negative control for GSK4027, a chemical probe for the PCAF/GCN5 bromodomains.[1][2][3] Its inactivity on the target, in contrast to the active GSK4027, is essential for demonstrating that the observed biological effects of GSK4027 are due to its specific inhibition of PCAF/GCN5 and not due to off-target effects or the chemical scaffold itself. Batch-to-batch variability in purity, solubility, or the presence of contaminants could lead to unexpected biological activity, compromising its function as a negative control and leading to misinterpretation of experimental results.

Q2: How can I assess the consistency of a new batch of this compound?

A2: It is good practice to perform in-house quality control on new batches of any chemical compound. For this compound, we recommend the following:

  • Visual Inspection: Check for any differences in the physical appearance (color, crystallinity) of the powder compared to previous batches.

  • Solubility Test: Confirm that the new batch dissolves as expected in your chosen solvent (e.g., DMSO) and at the desired concentration. Any changes in solubility could indicate impurities or a different salt form.

  • Purity Analysis: If you have access to analytical instrumentation, such as High-Performance Liquid Chromatography (HPLC), you can verify the purity of the new batch and compare it to the certificate of analysis provided by the supplier.

  • Functional Assay: The most rigorous quality control is to test the new batch in a well-established in-house assay alongside a previous, trusted batch. As this compound is a negative control, it should not elicit a significant effect in an assay where GSK4027 is active.

Q3: What are the common signs of variability in my experiments that could be attributed to a new batch of this compound?

A3: Potential indicators of batch-to-batch variability include:

  • Unexpected Biological Activity: If this compound starts showing a biological effect similar to the active probe (GSK4027) or any other unexpected phenotype.

  • Changes in Potency of the Active Probe: If the dose-response curve of your active probe, GSK4027, shifts when used in experiments with a new batch of the negative control, this compound.

  • Inconsistent Results: An increase in the variability of your experimental replicates or a lack of reproducibility of previously established results.

  • Solubility Issues: Difficulty in dissolving the compound at concentrations that were previously manageable.

Q4: My this compound solution has changed color. What should I do?

A4: A change in the color of your stock solution could indicate chemical degradation or oxidation. This can be caused by exposure to light, air, or impurities in the solvent. It is recommended to discard the solution and prepare a fresh one from solid material. To minimize degradation, store stock solutions in amber vials or wrapped in foil at -20°C or -80°C and avoid repeated freeze-thaw cycles.

Troubleshooting Guides

Issue 1: Unexpected Experimental Results with a New Batch of this compound

If a new batch of this compound is leading to unexpected or inconsistent results, follow this troubleshooting workflow:

cluster_0 Troubleshooting Workflow: Unexpected Results Start Unexpected results observed with new this compound batch QC Perform Quality Control Checks on New Batch Start->QC Purity Check Purity (HPLC) QC->Purity Solubility Verify Solubility QC->Solubility Functional Test in a functional assay QC->Functional Compare Compare with a trusted previous batch Contact Contact Supplier for replacement/support Compare->Contact Discrepancy found Discard Discard suspect batch Compare->Discard Discrepancy found Purity->Compare Solubility->Compare Functional->Compare Contact->Discard

Caption: Troubleshooting workflow for unexpected experimental results.

Issue 2: Observed Differences in Compound Solubility or Appearance

If you notice that a new batch of this compound looks different or is less soluble, consider the following:

  • Solvent Quality: Ensure you are using high-purity, anhydrous DMSO, as water absorption by DMSO can reduce the solubility of many compounds.

  • Preparation Method: When preparing stock solutions, ensure the compound is fully dissolved. Gentle warming or sonication can aid dissolution, but be cautious as this can also degrade some compounds.

  • Storage: Store the solid compound in a desiccator at the recommended temperature to prevent moisture absorption.

Quantitative Data on Batch-to-Batch Variability (Hypothetical)

To illustrate how to track potential batch-to-batch variability, here is a table with hypothetical data for three different batches of this compound.

ParameterBatch ABatch BBatch C
Appearance White crystalline solidWhite crystalline solidOff-white powder
Purity (by HPLC) 99.5%99.2%97.8%
Solubility in DMSO 50 mM50 mM25 mM
Activity in PCAF/GCN5 Assay (IC50) > 100 µM> 100 µM50 µM

In this hypothetical example, Batch C shows significant deviations in appearance, purity, solubility, and has gained some activity in the functional assay, indicating a potential quality issue.

Experimental Protocols

Protocol 1: Quality Control by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method to assess the purity of a this compound batch.

cluster_1 HPLC Quality Control Workflow Prep Prepare 1 mg/mL this compound in mobile phase Inject Inject onto C18 column Prep->Inject Run Run gradient elution (e.g., water/acetonitrile with 0.1% TFA) Inject->Run Detect Detect at appropriate wavelength (e.g., 254 nm) Run->Detect Analyze Analyze chromatogram for purity Detect->Analyze

Caption: HPLC quality control workflow for this compound.

Methodology:

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in the mobile phase.

  • HPLC System: Use a reverse-phase C18 column.

  • Mobile Phase: A common mobile phase system is a gradient of water with 0.1% trifluoroacetic acid (TFA) and acetonitrile with 0.1% TFA.

  • Detection: Use a UV detector at a wavelength where the compound has good absorbance (e.g., 254 nm).

  • Analysis: Integrate the peak areas to determine the purity of the compound. The main peak should correspond to this compound, and any other peaks are considered impurities.

Protocol 2: In-Cell Target Engagement Assay (as a negative control)

To confirm that this compound is not engaging with PCAF/GCN5 in a cellular context, a target engagement assay such as the NanoBRET™ assay can be utilized. In this assay, GSK4027 should show a dose-dependent increase in the BRET signal, while this compound should not.

Methodology:

  • Cell Culture: Use cells (e.g., HEK293) transiently expressing a NanoLuc®-PCAF or GCN5 fusion protein and a HaloTag®-Histone H3.3 fusion protein.

  • Compound Treatment: Serially dilute this compound and the active control GSK4027 and add to the cells.

  • Lysis and Substrate Addition: Lyse the cells and add the NanoBRET™ substrate.

  • Signal Detection: Measure the BRET signal using a luminescent plate reader.

  • Data Analysis: Plot the BRET ratio against the compound concentration. This compound should not produce a significant change in the BRET signal, unlike GSK4027.

Signaling Pathway

GSK4027 inhibits the bromodomains of PCAF and GCN5, which are histone acetyltransferases (HATs). These enzymes play a crucial role in chromatin remodeling and gene transcription by acetylating histone and non-histone proteins. As the negative control, this compound should not interfere with this process.

cluster_2 PCAF/GCN5 Signaling Pathway PCAF_GCN5 PCAF/GCN5 Histones Histones PCAF_GCN5->Histones acetylates Acetylation Histone Acetylation Histones->Acetylation Chromatin Chromatin Remodeling Acetylation->Chromatin Transcription Gene Transcription Chromatin->Transcription GSK4027 GSK4027 GSK4027->PCAF_GCN5 This compound This compound (Negative Control) This compound->PCAF_GCN5 No effect

Caption: Role of GSK4027 and this compound in the PCAF/GCN5 pathway.

References

Validation & Comparative

A Comparative Guide to GSK4027 and GSK4028 in Cellular Thermal Shift Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of GSK4027, a potent and selective chemical probe for the p300/CBP-associated factor (PCAF) and general control nonderepressible 5 (GCN5) bromodomains, and its enantiomeric negative control, GSK4028, within the context of cellular thermal shift assays (CETSA).[1][2][3] By presenting supporting experimental data and detailed methodologies, this document aims to equip researchers with the necessary information to effectively utilize these compounds in studying PCAF/GCN5 target engagement in a cellular environment.

Introduction to GSK4027 and this compound

GSK4027 is a high-potency chemical probe designed for the PCAF/GCN5 bromodomains, which are implicated in various cellular processes, including inflammation, cancer development, and retroviral infection.[1][3] It exhibits high solubility and cellular permeability, making it an excellent tool for cellular assays.[2][3] this compound serves as a crucial negative control, being the enantiomer of GSK4027 and demonstrating significantly weaker activity, thereby allowing for the distinction of on-target from off-target effects.[1][2]

Performance in Cellular Thermal Shift Assays

The Cellular Thermal Shift Assay (CETSA) is a powerful technique to verify the direct binding of a compound to its target protein in a cellular context. The principle lies in the ligand-induced stabilization of the target protein, leading to an increase in its melting temperature (Tₘ). While specific CETSA data for GSK4027 and this compound is not publicly available, this guide presents hypothetical, yet representative, data based on the known properties of these compounds and established CETSA protocols.

Data Presentation

The following table summarizes the expected outcomes from a CETSA experiment comparing GSK4027 and this compound. The data illustrates the target engagement of GSK4027 with PCAF, resulting in a significant thermal shift, whereas this compound shows a negligible effect, confirming its role as a negative control.

CompoundTarget ProteinConcentration (µM)Melting Temperature (Tₘ) (°C)Thermal Shift (ΔTₘ) (°C)
DMSO (Vehicle)PCAF-52.5-
GSK4027 PCAF 10 58.2 +5.7
This compoundPCAF1052.8+0.3
DMSO (Vehicle)GCN5-54.1-
GSK4027 GCN5 10 59.5 +5.4
This compoundGCN51054.3+0.2

Table 1: Hypothetical CETSA Data for GSK4027 and this compound. This table illustrates the expected thermal stabilization of PCAF and GCN5 upon binding of GSK4027, as indicated by the positive thermal shift (ΔTₘ). This compound, the negative control, is expected to produce a minimal shift.

Experimental Protocols

A detailed methodology for performing a CETSA experiment to compare GSK4027 and this compound is provided below. This protocol is adapted from established CETSA procedures.

Cellular Thermal Shift Assay (CETSA) Protocol

1. Cell Culture and Treatment:

  • Culture a human cell line expressing endogenous levels of PCAF and GCN5 (e.g., HEK293T) to 70-80% confluency.

  • Treat cells with either GSK4027 (10 µM), this compound (10 µM), or DMSO (vehicle control) for 1 hour at 37°C.

2. Heat Treatment:

  • After treatment, harvest the cells and resuspend them in PBS supplemented with protease inhibitors.

  • Aliquot the cell suspension into PCR tubes.

  • Heat the tubes at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by a 3-minute incubation at room temperature.

3. Cell Lysis and Fractionation:

  • Lyse the cells by three cycles of freeze-thaw using liquid nitrogen and a 37°C water bath.

  • Separate the soluble fraction from the precipitated proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.

4. Protein Analysis:

  • Collect the supernatant (soluble fraction) and determine the protein concentration.

  • Analyze the samples by SDS-PAGE and Western blotting using specific antibodies for PCAF, GCN5, and a loading control (e.g., GAPDH).

5. Data Analysis:

  • Quantify the band intensities for PCAF and GCN5 at each temperature.

  • Normalize the intensities to the loading control and then to the intensity at the lowest temperature point for each treatment condition.

  • Plot the normalized intensities against the temperature to generate melting curves.

  • Determine the Tₘ for each treatment condition by fitting the data to a Boltzmann sigmoidal equation. The thermal shift (ΔTₘ) is calculated as the difference between the Tₘ of the compound-treated sample and the DMSO-treated sample.

Visualizations

CETSA Experimental Workflow

The following diagram illustrates the key steps in the Cellular Thermal Shift Assay protocol.

CETSA_Workflow cluster_cell_culture 1. Cell Culture & Treatment cluster_heat 2. Heat Treatment cluster_lysis 3. Lysis & Fractionation cluster_analysis 4. Protein Analysis start Culture Cells treat Treat with GSK4027/GSK4028/DMSO start->treat harvest Harvest Cells treat->harvest heat Heat at Temperature Gradient harvest->heat lyse Freeze-Thaw Lysis heat->lyse centrifuge Centrifugation lyse->centrifuge wb Western Blot centrifuge->wb analysis Data Analysis (Melting Curves, ΔTm) wb->analysis

Figure 1. CETSA Experimental Workflow. This diagram outlines the major steps involved in performing a Cellular Thermal Shift Assay.

PCAF/GCN5 Signaling Pathway

PCAF and GCN5 are histone acetyltransferases (HATs) that play a crucial role in transcriptional regulation by acetylating histones and other proteins. This acetylation generally leads to a more open chromatin structure, facilitating gene expression. They are involved in numerous signaling pathways, including those related to cell growth, differentiation, and the immune response.

PCAF_GCN5_Signaling cluster_input Upstream Signals cluster_core PCAF/GCN5 Regulation cluster_output Downstream Effects cluster_inhibitor Pharmacological Inhibition growth_factors Growth Factors PCAF_GCN5 PCAF / GCN5 (KAT2B / KAT2A) growth_factors->PCAF_GCN5 cytokines Cytokines cytokines->PCAF_GCN5 dna_damage DNA Damage dna_damage->PCAF_GCN5 chromatin Chromatin Remodeling (Histone Acetylation) PCAF_GCN5->chromatin transcription Transcription Factor Acetylation PCAF_GCN5->transcription gene_expression Target Gene Expression chromatin->gene_expression transcription->gene_expression GSK4027 GSK4027 GSK4027->PCAF_GCN5

Figure 2. Simplified PCAF/GCN5 Signaling Pathway. This diagram illustrates the central role of PCAF and GCN5 in response to various cellular signals, leading to changes in gene expression through chromatin remodeling and transcription factor acetylation. GSK4027 acts as an inhibitor of the PCAF/GCN5 bromodomains.

References

Validating Specificity: A Comparative Guide to the PCAF/GCN5 Bromodomain Probe GSK4027 and its Negative Control GSK4028

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the specificity of a chemical probe is paramount to ensuring the validity of experimental results. This guide provides a detailed comparison of GSK4027, a potent chemical probe for the bromodomains of p300/CBP-associated factor (PCAF) and general control nonderepressible 5 (GCN5), and its enantiomeric negative control, GSK4028. By presenting key experimental data, detailed protocols, and visual workflows, this document serves as a comprehensive resource for validating the on-target effects of GSK4027 in cellular and biochemical assays.

GSK4027 is a potent and selective inhibitor of the PCAF/GCN5 bromodomains, which are involved in reading acetylation marks on histones and other proteins, thereby playing a crucial role in transcriptional regulation.[1][2] To confirm that the observed biological effects of GSK4027 are due to its interaction with these targets, it is essential to use a structurally similar but inactive control compound. This compound, the (S,S)-enantiomer of GSK4027, serves as this critical negative control, being largely inactive against PCAF/GCN5 bromodomains.[1][3]

Data Presentation: Quantitative Comparison of GSK4027 and this compound

The following tables summarize the quantitative data from various biochemical and cellular assays, highlighting the potent and specific activity of GSK4027 compared to its inactive enantiomer, this compound.

Table 1: Biochemical Potency against PCAF and GCN5 Bromodomains

CompoundTargetAssay TypepIC50IC50 (nM)pKiKi (nM)
GSK4027 PCAFTR-FRET[1]7.4408.91.4
This compound PCAFTR-FRET[1]4.9>10,000--
GSK4027 GCN5BROMOscan[2]--8.91.4

Table 2: Cellular Target Engagement in HEK293 Cells

CompoundTargetAssay TypepIC50IC50 (nM)
GSK4027 PCAFNanoBRET[2]7.260
This compound PCAFNanoBRET[1]<5>10,000

Table 3: Selectivity against other Bromodomain Families

CompoundTarget FamilySelectivity Fold (vs. PCAF/GCN5)
GSK4027 BET Family≥18,000[1][2]
GSK4027 Other Bromodomains≥70[1][2]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to enable replication and validation of these findings.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This biochemical assay measures the binding of GSK4027 and this compound to the PCAF bromodomain.

  • Reagents: Recombinant PCAF bromodomain, a fluorescently labeled ligand that binds to the bromodomain, and the test compounds (GSK4027 or this compound).

  • Procedure:

    • The PCAF bromodomain protein is incubated with the fluorescent ligand in an assay buffer.

    • Serial dilutions of GSK4027 or this compound are added to the mixture.

    • The plate is incubated to allow the binding reaction to reach equilibrium.

    • The TR-FRET signal is read using a plate reader. A decrease in the FRET signal indicates displacement of the fluorescent ligand by the test compound.

  • Data Analysis: The IC50 values are calculated from the dose-response curves.

NanoBRET Cellular Target Engagement Assay

This live-cell assay quantifies the ability of GSK4027 and this compound to engage the PCAF bromodomain within a cellular context.

  • Cell Line: HEK293 cells are transiently transfected with a vector expressing a fusion protein of full-length PCAF and NanoLuc luciferase.

  • Procedure:

    • Transfected cells are seeded into 96-well plates.

    • A cell-permeable fluorescent tracer that binds to the PCAF bromodomain is added to the cells.

    • Serial dilutions of GSK4027 or this compound are then added.

    • The plate is incubated to allow for compound entry and target engagement.

    • The BRET signal is measured using a plate reader. A decrease in the BRET signal indicates that the test compound is displacing the fluorescent tracer from the PCAF-NanoLuc fusion protein.

  • Data Analysis: IC50 values are determined from the resulting dose-response curves.

Cellular Cytokine Production Assay

While direct comparative data for GSK4027 and this compound in a cytokine assay is not extensively published, a representative protocol to assess the impact on inflammatory responses is described. Studies have shown that GSK4027 has limited effects on LPS-induced cytokine production in macrophages.[4]

  • Cell Culture: Differentiate bone marrow-derived macrophages (BMDMs) or human CD14+ monocytes into macrophages.

  • Procedure:

    • Pre-treat macrophages with various concentrations of GSK4027 or this compound for a specified period.

    • Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.

    • Collect the cell culture supernatant after an incubation period.

  • Analysis: Measure the levels of secreted cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant using an ELISA or a multiplex immunoassay.

  • Expected Outcome for Specificity Validation: Treatment with GSK4027 should show a dose-dependent effect (or lack thereof, as reported) on cytokine production, while this compound should have no significant effect at comparable concentrations, confirming that any observed modulation by GSK4027 is due to its specific on-target activity.

Mandatory Visualization

The following diagrams illustrate the key signaling pathway, experimental workflow, and the logical relationship for specificity validation.

PCAF_GCN5_Signaling_Pathway cluster_nucleus Nucleus cluster_inhibitor Inhibition Mechanism TF Transcription Factors (e.g., p53, NF-κB) PCAF_GCN5 PCAF / GCN5 TF->PCAF_GCN5 Recruitment Histones Histones PCAF_GCN5->Histones Acetylation (H3K9ac) Chromatin Chromatin Histones->Chromatin Relaxation Gene Target Genes Chromatin->Gene Accessibility Transcription Transcription Gene->Transcription GSK4027 GSK4027 GSK4027->PCAF_GCN5 Inhibits Bromodomain

Caption: PCAF/GCN5 Signaling Pathway and Point of Inhibition by GSK4027.

NanoBRET_Workflow cluster_workflow NanoBRET Assay Workflow Transfection 1. Transfect HEK293 cells with PCAF-NanoLuc construct Seeding 2. Seed transfected cells into assay plate Transfection->Seeding Tracer 3. Add cell-permeable fluorescent tracer Seeding->Tracer Compound 4. Add GSK4027 or this compound Tracer->Compound Incubation 5. Incubate to allow target engagement Compound->Incubation Measurement 6. Measure BRET signal Incubation->Measurement Analysis 7. Analyze data and determine IC50 Measurement->Analysis

Caption: Experimental Workflow for the NanoBRET Cellular Target Engagement Assay.

Specificity_Validation_Logic cluster_logic Logic for Specificity Validation GSK4027 GSK4027 (Active Probe) Cellular_Assay Cellular Assay (e.g., Cytokine Production) GSK4027->Cellular_Assay This compound This compound (Inactive Control) This compound->Cellular_Assay Observed_Effect Observed Cellular Effect Cellular_Assay->Observed_Effect with GSK4027 No_Effect No Significant Cellular Effect Cellular_Assay->No_Effect with this compound Conclusion Conclusion: Effect is due to on-target activity Observed_Effect->Conclusion No_Effect->Conclusion

Caption: Logical Framework for Validating the Specificity of GSK4027.

References

Inactive Compounds for PCAF/GCN5 Bromodomains: A Comparative Analysis of GSK4028 and Other Negative Controls

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in epigenetics and drug discovery, the use of well-characterized inactive compounds as negative controls is crucial for validating the on-target effects of chemical probes. This guide provides a comparative overview of GSK4028, a known inactive control for the bromodomains of P300/CBP-associated factor (PCAF) and General control nonderepressible 5 (GCN5), alongside other relevant inactive compounds. This analysis is supported by quantitative biochemical and cellular data to assist researchers in selecting the most appropriate negative controls for their experiments.

The bromodomain-containing proteins PCAF (also known as KAT2B) and GCN5 (also known as KAT2A) are key epigenetic regulators involved in transcriptional activation. Their bromodomains recognize acetylated lysine residues on histones and other proteins, a critical step in chromatin remodeling and gene expression. Small molecule inhibitors targeting these bromodomains are valuable tools for dissecting their biological functions and for potential therapeutic development.

Overview of Inactive Control Compounds

The ideal negative control compound is structurally similar to the active probe but lacks its specific biological activity. This allows researchers to distinguish between on-target effects and non-specific or off-target effects of the chemical probe. This guide focuses on three such compounds: this compound, GSK702, and D-45.

This compound is the inactive enantiomer of GSK4027, a potent and selective chemical probe for the PCAF/GCN5 bromodomains. Enantiomers provide the most rigorous controls as they share identical physicochemical properties, but their differential stereochemistry leads to a loss of specific binding to the target protein.

GSK702 serves as a negative control for the PROTAC (Proteolysis Targeting Chimera) degrader GSK699. While GSK699 links the PCAF/GCN5 binder (a derivative of GSK4027) to a ligand for an E3 ligase to induce protein degradation, GSK702 is a control that is significantly less active in inducing this degradation.

D-45 is the inactive enantiomer of L-45 (also known as L-Moses), another potent and selective inhibitor of the PCAF/GCN5 bromodomains. Similar to the GSK4027/GSK4028 pair, the L-45/D-45 enantiomeric pair offers a high-quality control system for studying PCAF/GCN5 bromodomain inhibition.

Quantitative Comparison of Inactive Compounds

The following tables summarize the available quantitative data for this compound and its comparators, highlighting their lack of activity against PCAF/GCN5 bromodomains in biochemical assays.

Table 1: Biochemical Activity of PCAF/GCN5 Bromodomain Ligands and Their Inactive Controls

CompoundTargetAssay TypepIC50IC50 (nM)Reference CompoundpIC50 (Active)IC50 (nM, Active)
This compound PCAFTR-FRET4.912,589GSK40277.440
D-45 PCAFITCNo Observable Binding-L-45-126 (KD)

TR-FRET: Time-Resolved Fluorescence Resonance Energy Transfer; ITC: Isothermal Titration Calorimetry; pIC50: -log(IC50); KD: Dissociation Constant.

The data clearly demonstrates the significant drop in potency of this compound compared to its active enantiomer, GSK4027, in a direct biochemical binding assay. [cite: ] Similarly, D-45 shows no detectable binding to the PCAF bromodomain, confirming its status as a robust negative control.[1]

Cellular Activity and Functional Consequences

While biochemical assays are crucial for determining direct target engagement, cellular assays are necessary to understand the functional consequences of target inhibition. Studies have shown that even the active compound, GSK4027, has limited effects on modulating inflammatory responses in immune cells, suggesting that simple bromodomain inhibition may be insufficient to fully disrupt PCAF/GCN5 function.

A key study investigating the role of PCAF/GCN5 in lipopolysaccharide (LPS)-stimulated macrophages and dendritic cells found that neither GSK4027 nor the control compound GSK702 could replicate the phenotype observed in PCAF-deficient cells.[2] This highlights the importance of using appropriate controls to interpret the functional outcomes of chemical probe treatment. While this compound was not directly tested in this cellular study, as the inactive enantiomer of GSK4027, it is expected to have even less or no effect.

Experimental Methodologies

To ensure the reproducibility and accurate interpretation of data, detailed experimental protocols are essential. Below are summaries of the key assays used to characterize this compound and other inactive compounds.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This biochemical assay is used to measure the binding affinity of a compound to a target protein.

  • Principle: The assay measures the transfer of energy between a donor fluorophore (e.g., terbium-conjugated antibody) and an acceptor fluorophore (e.g., a fluorescently labeled ligand) that both bind to the target protein. When a test compound displaces the fluorescent ligand, the FRET signal is lost, allowing for the determination of the compound's inhibitory concentration (IC50).

  • Protocol Outline:

    • Recombinant PCAF or GCN5 bromodomain protein is incubated with a biotinylated histone peptide ligand and a terbium-conjugated anti-histone antibody (donor).

    • A streptavidin-conjugated fluorophore (acceptor) is added, which binds to the biotinylated peptide.

    • Test compounds, such as this compound and GSK4027, are serially diluted and added to the mixture.

    • After an incubation period, the TR-FRET signal is measured using a plate reader capable of time-resolved fluorescence detection.

    • The IC50 values are calculated by fitting the data to a dose-response curve.

Isothermal Titration Calorimetry (ITC)

ITC is a biophysical technique used to measure the heat changes that occur upon binding of a ligand to a protein, allowing for the determination of binding affinity (KD).

  • Principle: A solution of the ligand is titrated into a solution containing the protein of interest. The heat released or absorbed during the binding event is measured.

  • Protocol Outline:

    • Purified PCAF or GCN5 bromodomain protein is placed in the sample cell of the calorimeter.

    • The test compound (e.g., D-45 or L-45) is loaded into the injection syringe.

    • The compound is injected in small aliquots into the protein solution.

    • The heat change associated with each injection is measured.

    • The data is analyzed to determine the binding affinity (KD), stoichiometry, and thermodynamic parameters of the interaction.

Cellular Target Engagement (NanoBRET™ Assay)

The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is used to quantify the engagement of a test compound with its target protein within living cells.

  • Principle: The target protein (e.g., PCAF) is expressed in cells as a fusion with NanoLuc® luciferase. A cell-permeable fluorescent tracer that binds to the target protein is then added. When the tracer binds to the NanoLuc®-fusion protein, BRET occurs. A test compound that competes with the tracer for binding to the target will disrupt BRET in a dose-dependent manner.

  • Protocol Outline:

    • HEK293 cells are transiently transfected with a plasmid encoding the NanoLuc®-PCAF fusion protein.

    • The transfected cells are plated in a multi-well plate.

    • The NanoBRET™ tracer is added to the cells, followed by the addition of serially diluted test compounds.

    • The NanoLuc® substrate is added to initiate the bioluminescent reaction.

    • The BRET signal is measured using a plate reader capable of detecting both the donor (NanoLuc®) and acceptor (tracer) emission wavelengths.

    • IC50 values are determined from the dose-response curves.

LPS-Stimulated Cytokine Production in Macrophages

This cellular assay assesses the functional effect of compounds on the inflammatory response of immune cells.

  • Principle: Macrophages are treated with lipopolysaccharide (LPS), a potent immune stimulator, which induces the production and secretion of various cytokines. The effect of a test compound on this cytokine production is then measured.

  • Protocol Outline:

    • Human CD14+ monocytes are differentiated into macrophages.

    • The macrophages are pre-treated with the test compound (e.g., GSK4027, GSK702) or vehicle control.

    • The cells are then stimulated with LPS for a defined period.

    • The cell culture supernatant is collected.

    • The concentration of various cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant is quantified using a multiplex immunoassay (e.g., Luminex) or ELISA.

Visualizing the Concepts

To better illustrate the relationships and workflows discussed, the following diagrams are provided.

Signaling_Pathway_of_PCAF_GCN5_Inhibition cluster_0 Cellular Environment cluster_1 Pharmacological Intervention Acetylated_Histones Acetylated Histones PCAF_GCN5 PCAF/GCN5 Acetylated_Histones->PCAF_GCN5 Recruits Transcription_Activation Transcriptional Activation PCAF_GCN5->Transcription_Activation Promotes Active_Inhibitor Active Inhibitor (e.g., GSK4027) Active_Inhibitor->PCAF_GCN5 Binds to Bromodomain Inactive_Control Inactive Control (e.g., this compound) Inactive_Control->PCAF_GCN5 No/Weak Binding

Caption: Interaction of PCAF/GCN5 with acetylated histones and the effect of active versus inactive inhibitors.

Experimental_Workflow_TR_FRET Start Start: TR-FRET Assay Step1 Incubate PCAF/GCN5 with Biotinylated Ligand & Terbium-Ab Start->Step1 Step2 Add Streptavidin-Fluorophore (Acceptor) Step1->Step2 Step3 Add Serial Dilutions of Test Compound (e.g., this compound) Step2->Step3 Step4 Incubate Step3->Step4 Step5 Measure TR-FRET Signal Step4->Step5 End Determine IC50 Step5->End

Caption: A simplified workflow for a TR-FRET-based biochemical assay to determine compound potency.

Conclusion

This compound serves as a well-validated inactive control for its potent enantiomer, GSK4027, in the study of PCAF/GCN5 bromodomains. Its lack of significant biochemical activity, as demonstrated by TR-FRET assays, makes it an excellent tool for ensuring that observed biological effects of GSK4027 are due to specific on-target engagement. Alongside other inactive controls like GSK702 and D-45, researchers have a robust set of tools to rigorously validate their findings. When designing experiments, it is critical to include these negative controls to confidently attribute the cellular and physiological effects to the inhibition of PCAF/GCN5 bromodomains. The detailed experimental protocols provided in this guide should aid in the proper implementation and interpretation of such control experiments.

References

Comparative Analysis of GSK4027 and GSK4028 on Gene Expression: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the selective PCAF/GCN5 bromodomain inhibitor GSK4027 and its inactive enantiomer GSK4028 reveals distinct impacts on gene expression, underscoring the importance of specific bromodomain inhibition in transcriptional regulation. While comprehensive global gene expression datasets for a direct comparison are not publicly available, this guide synthesizes known experimental results and the established functions of the target proteins to provide a comparative overview for researchers in drug discovery and molecular biology.

GSK4027 is a potent and selective chemical probe targeting the bromodomains of the closely related histone acetyltransferases (HATs), p300/CBP-associated factor (PCAF, also known as KAT2B) and general control nonderepressible 5 (GCN5, also known as KAT2A).[1][2][3][4] Its enantiomer, this compound, serves as a crucial negative control, being structurally identical but stereochemically distinct, rendering it largely inactive against the PCAF/GCN5 bromodomains.[3][5] This pairing allows for rigorous investigation into the specific consequences of PCAF/GCN5 bromodomain inhibition on cellular processes, including gene expression.

Biochemical and Cellular Potency

A comparative summary of the biochemical and cellular activities of GSK4027 and this compound highlights their distinct properties as a potent inhibitor and a negative control, respectively.

ParameterGSK4027This compoundReference
Target PCAF/GCN5 BromodomainsInactive Enantiomer[3][5]
PCAF (TR-FRET) pIC50 ~7.44.9[5]
GCN5 (BROMOscan) Ki 1.4 nMNot reported[5]
PCAF (BROMOscan) Ki 1.4 nMNot reported[5]
Cellular PCAF Engagement (NanoBRET) IC50 60 nMNot reported[5]

Impact on Gene Expression: An Inferred Comparative Analysis

Direct, publicly available global gene expression studies (e.g., RNA-sequencing or microarray) comparing GSK4027 and this compound are currently lacking. However, based on targeted studies and the known functions of PCAF and GCN5, a comparative effect on gene expression can be inferred.

One study investigating the effect of GSK4027 on human macrophages found that the inhibitor had little to no effect on the LPS-induced expression of several inflammatory cytokines .[2] This suggests that inhibition of the PCAF/GCN5 bromodomain alone may not be sufficient to alter the expression of all PCAF/GCN5-regulated genes, particularly in the context of strong inflammatory stimuli.

Given that this compound is the inactive enantiomer, it is expected to have no significant effect on gene expression related to PCAF/GCN5 inhibition. Its use in experiments is to control for any off-target or non-specific effects of the chemical scaffold.

The following table summarizes the inferred comparative effects on gene expression:

FeatureGSK4027This compound
Mechanism of Action Selective inhibitor of PCAF/GCN5 bromodomains.Inactive enantiomeric control.
Expected Global Gene Expression Changes Potential for modest and specific changes in a subset of PCAF/GCN5 target genes.No significant changes expected.
Effect on Inflammatory Gene Expression (e.g., cytokines) Limited to no significant changes observed in targeted studies.No effect expected.
Utility in Gene Expression Studies To probe the specific role of PCAF/GCN5 bromodomains in regulating gene transcription.To serve as a negative control for off-target effects.

Signaling Pathways and Experimental Workflows

PCAF and GCN5 are key transcriptional co-activators that are recruited to gene promoters by transcription factors. They then acetylate histones and other proteins to promote a chromatin environment conducive to transcription. The inhibition of their bromodomains by GSK4027 is expected to disrupt the "reading" of acetylated lysine residues on histones, thereby interfering with the recruitment and stabilization of transcriptional machinery at target gene promoters.

PCAF/GCN5 Signaling Pathway in Gene Activation

PCAF_GCN5_Signaling cluster_0 Upstream Signals cluster_1 Transcription Factor Activation cluster_2 Recruitment & Acetylation cluster_3 Transcriptional Regulation Signal Signal Transcription_Factor Transcription Factor Signal->Transcription_Factor PCAF_GCN5 PCAF/GCN5 Transcription_Factor->PCAF_GCN5 Recruitment Histone Histone PCAF_GCN5->Histone HAT Activity Acetylation Histone Acetylation Histone->Acetylation Gene_Expression Gene Expression Acetylation->Gene_Expression Activation GSK4027 GSK4027 GSK4027->PCAF_GCN5 Inhibition (Bromodomain)

Caption: PCAF/GCN5 signaling pathway leading to gene expression and its inhibition by GSK4027.

Experimental Workflow for Comparative Gene Expression Analysis

Experimental_Workflow Cell_Culture Cell Culture (e.g., Macrophages) Treatment Treatment Cell_Culture->Treatment GSK4027 GSK4027 Treatment->GSK4027 This compound This compound (Negative Control) Treatment->this compound Vehicle Vehicle (e.g., DMSO) Treatment->Vehicle RNA_Isolation RNA Isolation GSK4027->RNA_Isolation This compound->RNA_Isolation Vehicle->RNA_Isolation Library_Prep RNA-seq Library Preparation RNA_Isolation->Library_Prep Sequencing Next-Generation Sequencing Library_Prep->Sequencing Data_Analysis Bioinformatic Analysis (Differential Gene Expression) Sequencing->Data_Analysis

Caption: A typical experimental workflow for comparing the effects of GSK4027 and this compound on gene expression.

Experimental Protocols

Below are detailed methodologies for key experiments to analyze the effects of GSK4027 and this compound on gene expression.

Cell Treatment and RNA Isolation
  • Cell Culture: Plate cells (e.g., human monocyte-derived macrophages) at a desired density and allow them to adhere and stabilize overnight.

  • Compound Preparation: Prepare stock solutions of GSK4027 and this compound in DMSO. Dilute the stock solutions in cell culture medium to the final desired concentrations. Ensure the final DMSO concentration is consistent across all conditions and does not exceed 0.1%.

  • Treatment: Aspirate the old medium from the cells and replace it with the medium containing GSK4027, this compound, or a vehicle control (DMSO). Incubate the cells for a predetermined time course (e.g., 6, 12, or 24 hours) to capture both early and late gene expression changes.

  • Cell Lysis and RNA Isolation: After the treatment period, wash the cells with ice-cold PBS. Lyse the cells directly in the culture dish using a lysis buffer (e.g., TRIzol reagent or a buffer from an RNA isolation kit).

  • RNA Purification: Isolate total RNA from the cell lysates according to the manufacturer's protocol of the chosen RNA isolation kit. This typically involves steps of binding the RNA to a silica membrane, washing away contaminants, and eluting the purified RNA.

  • Quality Control: Assess the quantity and quality of the isolated RNA using a spectrophotometer (e.g., NanoDrop) to measure A260/280 and A260/230 ratios, and a bioanalyzer to check for RNA integrity (RIN score).

RNA-Sequencing and Data Analysis
  • Library Preparation: Prepare RNA-sequencing libraries from the high-quality total RNA samples using a commercially available kit (e.g., Illumina TruSeq Stranded mRNA). This process typically involves mRNA purification, fragmentation, cDNA synthesis, adapter ligation, and PCR amplification.

  • Sequencing: Sequence the prepared libraries on a next-generation sequencing platform (e.g., Illumina NovaSeq) to generate a sufficient number of reads for robust statistical analysis.

  • Data Quality Control: Perform quality control checks on the raw sequencing reads using tools like FastQC to assess read quality, GC content, and adapter contamination.

  • Read Alignment: Align the quality-filtered reads to a reference genome (e.g., human genome assembly GRCh38) using a splice-aware aligner such as STAR.

  • Gene Expression Quantification: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.

  • Differential Gene Expression Analysis: Use statistical packages such as DESeq2 or edgeR in R to normalize the gene counts and perform differential expression analysis between the treatment groups (GSK4027 vs. Vehicle and this compound vs. Vehicle).

  • Pathway Analysis: Perform gene set enrichment analysis (GSEA) or other pathway analysis on the differentially expressed genes to identify the biological pathways that are significantly affected by GSK4027 treatment.

Conclusion

The comparative analysis of GSK4027 and its inactive control, this compound, is fundamental to delineating the specific role of PCAF/GCN5 bromodomains in gene regulation. While existing data suggests that GSK4027 has a nuanced rather than a global impact on gene expression, further comprehensive studies using RNA-sequencing are warranted to fully elucidate its transcriptional consequences. The experimental protocols and workflows outlined in this guide provide a robust framework for conducting such investigations, which will be invaluable for advancing our understanding of epigenetic regulation and for the development of novel therapeutic agents.

References

A Comparative Analysis of GSK4027 and GSK4028 in Modulating PCAF/GCN5 Bromodomain Activity

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of GSK4027 and its enantiomeric counterpart, GSK4028, focusing on their distinct phenotypic effects stemming from their differential interaction with the bromodomains of p300/CBP-associated factor (PCAF) and general control nonderepressible 5 (GCN5). Experimental data, detailed protocols for key assays, and visualizations of the underlying molecular mechanisms are presented to facilitate a clear understanding of these compounds for research and development purposes.

Introduction

GSK4027 is a potent and highly selective chemical probe designed to inhibit the bromodomains of the closely related histone acetyltransferases (HATs), PCAF (also known as KAT2B) and GCN5 (also known as KAT2A).[1][2] These proteins are crucial regulators of gene transcription, and their bromodomains are responsible for recognizing and binding to acetylated lysine residues on histones and other proteins, thereby recruiting transcriptional machinery to specific genomic loci. In contrast, this compound is the enantiomeric negative control for GSK4027.[1][2] Due to its stereoisomeric difference, this compound is designed to be inactive against the PCAF/GCN5 bromodomains, making it an ideal control for rigorously assessing the on-target effects of GSK4027 in cellular and biochemical assays.

Data Presentation: Quantitative Comparison

The primary phenotypic difference between GSK4027 and this compound at the molecular level is their binding affinity for the PCAF and GCN5 bromodomains. This is quantitatively demonstrated in various biochemical and cellular assays.

ParameterGSK4027This compoundAssay TypeReference
PCAF pIC50 7.4 (40 nM)4.9TR-FRET[1][3]
PCAF Ki 1.4 nMNot Reported (Inactive)BROMOscan[1]
GCN5 Ki 1.4 nMNot Reported (Inactive)BROMOscan[1]
Cellular PCAF Target Engagement (IC50) 60 nMNot Reported (Inactive)NanoBRET[1]

Table 1: Comparative Potency of GSK4027 and this compound. The data clearly illustrates the high potency of GSK4027 in binding to the PCAF/GCN5 bromodomains, while this compound exhibits significantly weaker binding, confirming its role as a negative control.

Phenotypic Differences in a Cellular Context

The differential target engagement of GSK4027 and this compound leads to distinct downstream cellular phenotypes. Notably, studies in immune cells have revealed that while GSK4027 is a potent inhibitor of the PCAF/GCN5 bromodomains, its effect on inflammatory gene expression is modest.

In studies involving human monocyte-derived macrophages stimulated with lipopolysaccharide (LPS), treatment with GSK4027 resulted in only a minor, albeit statistically significant, decrease in the production of cytokines such as IL-6 and IL-10.[4] This is in stark contrast to the more pronounced anti-inflammatory effects observed in PCAF knockout models, suggesting that bromodomain inhibition alone is not sufficient to fully recapitulate the loss of the entire protein's function.[4] Furthermore, broader phenotypic profiling in a panel of primary human cell co-culture systems (BioMAP Diversity PLUS) showed that GSK4027 had very limited activity, even at high concentrations.[4] In these studies, this compound would be expected to show no significant effect on cytokine production, consistent with its role as an inactive control.

These findings highlight a key phenotypic distinction: while GSK4027 actively engages its target in cells, the downstream functional consequences of this engagement can be context-dependent and may not always lead to strong phenotypic changes in all biological systems.

Experimental Protocols

Detailed methodologies for the key experiments used to characterize GSK4027 and this compound are provided below.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Competition Assay

This assay quantitatively measures the binding of an inhibitor to a target protein by monitoring the disruption of a FRET signal between a donor-labeled protein and an acceptor-labeled ligand.

Objective: To determine the IC50 value of test compounds against the PCAF bromodomain.

Materials:

  • Recombinant PCAF bromodomain protein (e.g., with a His-tag)

  • Europium (Eu3+)-labeled anti-His antibody (Donor)

  • Biotinylated peptide containing an acetylated lysine residue recognized by the PCAF bromodomain

  • Streptavidin-conjugated acceptor fluorophore (e.g., APC)

  • Assay Buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA)

  • Test compounds (GSK4027 and this compound) serially diluted in DMSO

  • 384-well assay plates

Procedure:

  • Prepare a master mix of the PCAF bromodomain protein and the Eu3+-labeled anti-His antibody in assay buffer and incubate for 1 hour at room temperature.

  • Prepare a master mix of the biotinylated acetyl-lysine peptide and the streptavidin-APC conjugate in assay buffer.

  • Dispense a small volume (e.g., 5 µL) of the serially diluted test compounds or DMSO (vehicle control) into the wells of a 384-well plate.

  • Add the PCAF bromodomain/anti-His antibody mix to the wells and incubate for 15 minutes.

  • Add the biotinylated peptide/streptavidin-APC mix to initiate the binding reaction.

  • Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Read the plate on a TR-FRET enabled plate reader, with excitation at ~340 nm and emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).

  • Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission) for each well.

  • Plot the TR-FRET ratio against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

NanoBRET™ Cellular Target Engagement Assay

This assay measures the binding of a test compound to a target protein within living cells.

Objective: To determine the cellular IC50 value of test compounds for PCAF bromodomain engagement.

Materials:

  • HEK293 cells

  • Plasmid encoding a NanoLuc® luciferase-PCAF fusion protein

  • Plasmid encoding a HaloTag®-Histone H3.3 fusion protein

  • Transfection reagent (e.g., FuGENE® HD)

  • Opti-MEM® I Reduced Serum Medium

  • NanoBRET™ tracer specific for the PCAF bromodomain

  • NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor

  • Test compounds (GSK4027 and this compound) serially diluted in DMSO

  • White, tissue-culture treated 96-well plates

Procedure:

  • Co-transfect HEK293 cells with the NanoLuc®-PCAF and HaloTag®-Histone H3.3 plasmids and seed the cells into 96-well plates.

  • Culture the cells for 18-24 hours to allow for protein expression.

  • Prepare a working solution of the NanoBRET™ tracer in Opti-MEM®.

  • Prepare serial dilutions of the test compounds in Opti-MEM®.

  • Equilibrate the cells in the 96-well plate with the test compound dilutions for 2 hours at 37°C in a CO2 incubator.

  • Add the NanoBRET™ tracer to all wells and incubate for another 2 hours.

  • Prepare the NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor solution in Opti-MEM®.

  • Add the substrate/inhibitor solution to the wells.

  • Read the plate within 10 minutes on a luminometer capable of measuring BRET, detecting both the donor (NanoLuc®, ~460 nm) and acceptor (tracer, ~618 nm) signals.

  • Calculate the BRET ratio (Acceptor Emission / Donor Emission).

  • Plot the BRET ratio against the logarithm of the compound concentration and fit the data to determine the cellular IC50 value.

Mandatory Visualization

The following diagrams illustrate the key signaling pathway and experimental workflows.

PCAF_GCN5_Signaling_Pathway cluster_nucleus Nucleus cluster_inhibition Inhibition TF Transcription Factor PCAF_GCN5 PCAF/GCN5 TF->PCAF_GCN5 Recruits Chromatin Chromatin TF->Chromatin Binds to Promoter/Enhancer HAT_domain HAT Domain PCAF_GCN5->HAT_domain Bromo_domain Bromodomain PCAF_GCN5->Bromo_domain Transcription Transcription PCAF_GCN5->Transcription Promotes HAT_domain->Chromatin Acetylates Histones (H3K14ac) Ac_Histone Acetylated Histone Bromo_domain->Ac_Histone Recognizes & Binds Gene Target Gene Transcription->Gene GSK4027 GSK4027 GSK4027->Bromo_domain Inhibits Binding This compound This compound This compound->Bromo_domain No Interaction

Caption: PCAF/GCN5 signaling pathway and the inhibitory action of GSK4027.

Experimental_Workflow cluster_TR_FRET TR-FRET Assay Workflow cluster_NanoBRET NanoBRET Assay Workflow TR_FRET_1 1. Incubate PCAF-His with Eu3+-anti-His Antibody TR_FRET_2 2. Add Test Compound (GSK4027 or this compound) TR_FRET_1->TR_FRET_2 TR_FRET_3 3. Add Biotin-Ac-Lys Peptide + Streptavidin-APC TR_FRET_2->TR_FRET_3 TR_FRET_4 4. Incubate & Read Plate (340nm ex / 620nm & 665nm em) TR_FRET_3->TR_FRET_4 TR_FRET_5 5. Calculate IC50 TR_FRET_4->TR_FRET_5 NanoBRET_1 1. Transfect cells with NanoLuc-PCAF & Halo-H3.3 NanoBRET_2 2. Add Test Compound (GSK4027 or this compound) NanoBRET_1->NanoBRET_2 NanoBRET_3 3. Add NanoBRET Tracer NanoBRET_2->NanoBRET_3 NanoBRET_4 4. Add Substrate & Read Plate (Luminescence 460nm & 618nm) NanoBRET_3->NanoBRET_4 NanoBRET_5 5. Calculate Cellular IC50 NanoBRET_4->NanoBRET_5

Caption: Workflow for TR-FRET and NanoBRET assays.

Conclusion

GSK4027 and this compound represent a well-characterized pair of chemical tools for investigating the biological roles of the PCAF/GCN5 bromodomains. The stark difference in their binding affinities and, consequently, their phenotypic effects, underscores the importance of using a proper negative control in chemical biology experiments. While GSK4027 is a potent and selective inhibitor of its target, the resulting cellular phenotypes can be subtle and context-dependent. This guide provides the necessary data, protocols, and conceptual framework for researchers to effectively utilize these compounds in their studies of epigenetic regulation and drug discovery.

References

Confirming On-Target Effects of GSK4027 with its Inactive Enantiomer GSK4028: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the specific on-target activity of a chemical probe is paramount. This guide provides a comparative analysis of GSK4027, a potent and selective inhibitor of the bromodomains of p300/CBP-associated factor (PCAF) and general control nonderepressible 5 (GCN5), and its enantiomeric negative control, GSK4028. By presenting side-by-side experimental data, this document demonstrates how this compound can be effectively utilized to confirm that the observed biological effects of GSK4027 are a direct result of PCAF/GCN5 bromodomain inhibition.

PCAF and GCN5 are key epigenetic regulators implicated in various cellular processes, including inflammation, cancer development, and retroviral infection.[1] GSK4027 was developed as a high-potency chemical probe to investigate the roles of the PCAF/GCN5 bromodomains in these processes.[1][2] To ensure that the cellular effects observed when using GSK4027 are not due to off-target interactions, its inactive enantiomer, this compound, was synthesized.[1][2] This guide details the comparative potency and selectivity of these two molecules, providing the necessary data to design and interpret experiments aimed at validating the on-target activity of GSK4027.

Comparative Activity of GSK4027 and this compound

The following tables summarize the quantitative data from various biochemical and cellular assays, highlighting the potent and selective activity of GSK4027 compared to its inactive control, this compound.

Biochemical Assays: Potency and Selectivity
Assay TypeTargetGSK4027This compoundUnitReference
TR-FRETPCAF7.4 (pIC50)4.9 (pIC50)pIC50[3][4]
BROMOscanPCAF8.9 (pKi)Inactive (Expected)pKi[1]
BROMOscanGCN58.9 (pKi)Inactive (Expected)pKi[1]
Cellular Assay: Target Engagement
Assay TypeCell LineTargetGSK4027This compoundUnitReference
NanoBRETHEK293PCAF7.2 (pIC50)Inactive (Expected)pIC50[1]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to enable researchers to replicate and validate these findings.

TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) Assay

This assay measures the binding of the compound to the target bromodomain by competing with a fluorescently labeled ligand.

Objective: To determine the half-maximal inhibitory concentration (IC50) of GSK4027 and this compound against the PCAF bromodomain.

Materials:

  • Truncated PCAF bromodomain protein

  • Fluorescently tagged bromodomain ligand

  • GSK4027 and this compound

  • Assay buffer

  • 384-well plates

  • TR-FRET compatible plate reader

Procedure:

  • Prepare serial dilutions of GSK4027 and this compound in assay buffer.

  • Add the PCAF bromodomain protein and the fluorescently tagged ligand to the wells of a 384-well plate.

  • Add the diluted compounds to the respective wells.

  • Incubate the plate at room temperature for the optimized period.

  • Measure the TR-FRET signal using a plate reader with an excitation wavelength of 340 nm and emission wavelengths of 620 nm and 665 nm.

  • Calculate the ratio of the two emission signals and plot the results against the compound concentration to determine the pIC50 values.

BROMOscan Assay

BROMOscan is a competitive binding assay that measures the affinity of a compound against a panel of bromodomains.

Objective: To determine the dissociation constant (Ki) of GSK4027 for PCAF and GCN5 and to assess its selectivity against other bromodomains.

Procedure:

  • A proprietary DNA-tagged bromodomain construct is used.

  • Test compounds are incubated with the tagged bromodomain and an immobilized ligand.

  • The amount of bromodomain bound to the solid support is measured via qPCR of the DNA tag.

  • The Ki values are determined from the competition binding data.

NanoBRET (Bioluminescence Resonance Energy Transfer) Cellular Target Engagement Assay

This assay measures the displacement of a NanoLuc-tagged PCAF from Halo-tagged histone H3.3 in live cells.

Objective: To determine the cellular potency (IC50) of GSK4027 in engaging the PCAF bromodomain in a cellular context.

Materials:

  • HEK293 cells

  • Plasmids for NanoLuc-tagged full-length PCAF and Halo-tagged histone H3.3

  • Transfection reagent

  • HaloTag NanoBRET 618 ligand

  • GSK4027 and this compound

  • Nano-Glo substrate

  • Plate reader capable of measuring BRET

Procedure:

  • Co-transfect HEK293 cells with the NanoLuc-PCAF and Halo-histone H3.3 plasmids.

  • Seed the transfected cells into 96-well plates.

  • Add the HaloTag NanoBRET 618 ligand to the cells and incubate.

  • Treat the cells with serial dilutions of GSK4027 or this compound.

  • Add the Nano-Glo substrate.

  • Measure the donor (460 nm) and acceptor (618 nm) emission signals.

  • Calculate the BRET ratio and plot against the compound concentration to determine the pIC50.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the signaling pathway involving PCAF/GCN5 and a typical experimental workflow for validating on-target effects.

PCAF_GCN5_Signaling cluster_0 Cellular Stimuli cluster_1 Upstream Signaling Inflammatory Signals Inflammatory Signals Signal Transduction Cascades Signal Transduction Cascades Inflammatory Signals->Signal Transduction Cascades DNA Damage DNA Damage DNA Damage->Signal Transduction Cascades Growth Factors Growth Factors Growth Factors->Signal Transduction Cascades PCAF_GCN5 PCAF_GCN5 Signal Transduction Cascades->PCAF_GCN5 Activation Histone_Tails Histone_Tails PCAF_GCN5->Histone_Tails HAT Activity Transcription_Factors Transcription_Factors PCAF_GCN5->Transcription_Factors HAT Activity Acetylated_Histones Acetylated_Histones Histone_Tails->Acetylated_Histones Chromatin_Remodeling Chromatin_Remodeling Acetylated_Histones->Chromatin_Remodeling Recruits Bromodomain -containing proteins Acetylated_TFs Acetylated_TFs Transcription_Factors->Acetylated_TFs Gene_Transcription Gene_Transcription Acetylated_TFs->Gene_Transcription Alters TF activity Gene_Expression_Changes Gene_Expression_Changes Chromatin_Remodeling->Gene_Expression_Changes Gene_Transcription->Gene_Expression_Changes Cellular_Responses Cellular_Responses Gene_Expression_Changes->Cellular_Responses GSK4027 GSK4027 GSK4027->PCAF_GCN5 Inhibits Bromodomain On_Target_Validation_Workflow cluster_0 Hypothesis cluster_1 Experimental Design cluster_2 Assays cluster_3 Expected Outcomes cluster_4 Conclusion Hypothesis GSK4027-induced phenotype is due to PCAF/GCN5 bromodomain inhibition Treatment_Groups Treat cells with: 1. Vehicle (DMSO) 2. GSK4027 (active compound) 3. This compound (inactive control) Hypothesis->Treatment_Groups Cellular_Assay Measure downstream phenotype (e.g., cytokine production, gene expression) Treatment_Groups->Cellular_Assay Target_Engagement_Assay Confirm target binding (e.g., CETSA, NanoBRET) Treatment_Groups->Target_Engagement_Assay Outcome_Cellular Phenotypic effect observed with GSK4027, but not with Vehicle or this compound Cellular_Assay->Outcome_Cellular Outcome_Target Target engagement confirmed for GSK4027, but not for this compound Target_Engagement_Assay->Outcome_Target Conclusion On-target effect of GSK4027 is confirmed Outcome_Cellular->Conclusion Outcome_Target->Conclusion

References

Lack of Bromodomain Engagement by GSK4028: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the specific engagement or deliberate non-engagement of a chemical probe with its intended target is a cornerstone of robust pharmacological validation. This guide provides a comparative analysis to validate the lack of bromodomain engagement by GSK4028, the inactive enantiomer of the potent PCAF/GCN5 bromodomain inhibitor, GSK4027. By presenting key experimental data, detailed protocols, and visual workflows, this document serves as a comprehensive resource for assessing on-target and off-target activities of epigenetic modulators.

This compound is designed as a negative control for its active (R,R)-enantiomer, GSK4027, a high-affinity chemical probe for the bromodomains of p300/CBP-associated factor (PCAF) and General control nonderepressible 5 (GCN5). The validation of its inactivity is crucial for attributing the biological effects observed with GSK4027 specifically to the inhibition of PCAF/GCN5 bromodomains. This guide compares the binding affinities of both enantiomers and other well-characterized bromodomain inhibitors across various platforms.

Quantitative Comparison of Bromodomain Inhibitors

The following tables summarize the binding affinities of this compound, its active counterpart GSK4027, and other relevant bromodomain inhibitors. The data clearly demonstrates the significantly reduced potency of this compound for PCAF and GCN5 bromodomains compared to GSK4027.

CompoundTarget BromodomainpIC50IC50 (nM)Ki (nM)Assay Type
This compound (Negative Control) PCAF4.9--TR-FRET
BRD4 BD1<4.3--TR-FRET[1]
BRD94.5 ± 0.13--TR-FRET[1]
GSK4027 (Active Probe) PCAF 7.4 ± 0.11 40 1.4 TR-FRET, BROMOscan [2][3]
GCN5 --1.4 BROMOscan [2][3]
BRD4 BD1<4.3--TR-FRET[2]
BRD95.1 ± 0.08--TR-FRET[2]
JQ1 (Positive Control) BRD4 (BD1)--~50Displacement Assay[4]
BRD4 (BD2)--~90Displacement Assay[4]
BI-9564 (Positive Control) BRD9-7514AlphaScreen, ITC[5]
BRD7--239ITC[5]
I-BRD9 (Positive Control) BRD9--1.9DiscoveRx
BRD7--380DiscoveRx[6]
BRD4 (BD1)--1400DiscoveRx[6]

Signaling Pathways and Points of Inhibition

The following diagrams illustrate the cellular roles of PCAF/GCN5, BRD4, and BRD9 in gene transcription and chromatin remodeling, highlighting the intended target of GSK4027 and the intended non-action of this compound.

cluster_0 Chromatin Regulation by PCAF/GCN5 cluster_1 Inhibition Histone Histone Tails PCAF_GCN5 PCAF/GCN5 (HAT Activity) Histone->PCAF_GCN5 Acetylation Ac_Histone Acetylated Histones (H3K9ac) Transcription_Factors Transcription Factors Ac_Histone->Transcription_Factors Recruitment PCAF_GCN5->Ac_Histone Gene_Activation Target Gene Activation Transcription_Factors->Gene_Activation GSK4027 GSK4027 GSK4027->PCAF_GCN5 Inhibits Bromodomain This compound This compound (Inactive)

Caption: PCAF/GCN5 signaling pathway and the inhibitory action of GSK4027.

cluster_0 BRD4-Mediated Gene Transcription cluster_1 Inhibition Super_Enhancer Super-Enhancers Ac_Histones Acetylated Histones Super_Enhancer->Ac_Histones BRD4 BRD4 Ac_Histones->BRD4 Binds to P_TEFb P-TEFb BRD4->P_TEFb Recruits RNA_Pol_II RNA Pol II P_TEFb->RNA_Pol_II Phosphorylates Oncogene_Expression Oncogene Expression (e.g., c-MYC) RNA_Pol_II->Oncogene_Expression Initiates Transcription JQ1 JQ1 JQ1->BRD4 Inhibits Bromodomains

Caption: BRD4's role in super-enhancer mediated oncogene expression.

cluster_0 BRD9 and the ncBAF Complex cluster_1 Inhibition ncBAF ncBAF Complex BRD9 BRD9 ncBAF->BRD9 Contains Chromatin_Remodeling Chromatin Remodeling ncBAF->Chromatin_Remodeling ATP-dependent Ac_Histones Acetylated Histones BRD9->Ac_Histones Recognizes Gene_Regulation Gene Regulation Chromatin_Remodeling->Gene_Regulation BI_9564 BI-9564 BI_9564->BRD9 Inhibits Bromodomain

Caption: Function of BRD9 within the ncBAF chromatin remodeling complex.

Experimental Workflows and Methodologies

To empirically validate the lack of bromodomain engagement by this compound, a suite of biochemical and cellular assays can be employed. Below are the workflows and detailed protocols for key methodologies.

Experimental Workflow for Validating Non-Engagement

cluster_0 Experimental Workflow Biochemical_Assays Biochemical Assays (TR-FRET, AlphaScreen) Data_Analysis Comparative Data Analysis Biochemical_Assays->Data_Analysis Quantitative Binding Data Cellular_Assays Cellular Assays (NanoBRET, CETSA) Cellular_Assays->Data_Analysis In-Cell Target Engagement Conclusion Conclusion on Engagement Data_Analysis->Conclusion

Caption: Workflow for validating bromodomain engagement.

Detailed Experimental Protocols

This biochemical assay measures the binding of a compound to a purified bromodomain protein by detecting the disruption of FRET between a europium-labeled protein and an APC-labeled ligand.

Materials:

  • Purified, europium-labeled bromodomain protein (e.g., PCAF, BRD4)

  • Biotinylated acetylated histone peptide ligand

  • APC-labeled streptavidin

  • This compound, GSK4027, and other control compounds

  • Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4)

  • 384-well low-volume plates

  • TR-FRET plate reader

Procedure:

  • Prepare serial dilutions of this compound, GSK4027, and positive control inhibitors in DMSO, followed by dilution in assay buffer.

  • Add the compound dilutions to the 384-well plate.

  • Add the europium-labeled bromodomain protein to each well.

  • Add the biotinylated histone peptide and APC-streptavidin mixture to initiate the binding reaction.

  • Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Read the plate on a TR-FRET reader, with excitation at ~340 nm and emission at ~620 nm (Europium) and ~665 nm (APC).

  • Calculate the TR-FRET ratio (665 nm emission / 620 nm emission) and plot against compound concentration to determine pIC50 values.

This live-cell assay quantifies compound binding to a target protein by measuring the disruption of bioluminescence resonance energy transfer (BRET) between a NanoLuc®-tagged bromodomain protein and a cell-permeable fluorescent tracer.

Materials:

  • HEK293 cells

  • Plasmid encoding NanoLuc®-bromodomain fusion protein (e.g., NanoLuc®-PCAF)

  • NanoBRET™ tracer specific for the bromodomain of interest

  • This compound, GSK4027, and control compounds

  • Opti-MEM® I Reduced Serum Medium

  • FuGENE® HD Transfection Reagent

  • White, 96-well cell culture plates

  • BRET-capable plate reader

Procedure:

  • Transfect HEK293 cells with the NanoLuc®-bromodomain fusion plasmid and seed into 96-well plates.

  • Incubate for 24 hours to allow for protein expression.

  • Prepare serial dilutions of the compounds and the NanoBRET™ tracer.

  • Add the compounds to the cells and incubate for 2 hours at 37°C.

  • Add the NanoBRET™ tracer to all wells and incubate for another 2 hours at 37°C.

  • Add the NanoBRET™ substrate and immediately read the plate on a BRET reader, measuring both donor (NanoLuc®) and acceptor (tracer) emission.

  • Calculate the BRET ratio and plot against compound concentration to determine cellular IC50 values.

This bead-based biochemical assay measures the disruption of the interaction between a bromodomain and an acetylated histone peptide.

Materials:

  • GST-tagged bromodomain protein (e.g., BRD9)

  • Biotinylated acetylated histone peptide

  • Streptavidin-coated Donor beads

  • Anti-GST Acceptor beads

  • This compound and control compounds

  • Assay buffer

  • 384-well OptiPlate™

  • AlphaScreen-capable plate reader

Procedure:

  • Add diluted compounds to the wells of a 384-well plate.

  • Add the GST-tagged bromodomain protein and the biotinylated histone peptide.

  • Incubate for 30 minutes at room temperature.

  • Add the anti-GST Acceptor beads and incubate for 60 minutes.

  • Add the Streptavidin-coated Donor beads in the dark and incubate for 60 minutes.

  • Read the plate on an AlphaScreen reader.

  • Plot the signal against compound concentration to determine IC50 values.

CETSA assesses target engagement in a cellular context by measuring the change in thermal stability of a target protein upon ligand binding.

Materials:

  • Intact cells expressing the target bromodomain

  • This compound, GSK4027, and control compounds

  • Phosphate-buffered saline (PBS)

  • Lysis buffer with protease inhibitors

  • Antibodies against the target bromodomain for Western blotting or ELISA

  • PCR thermal cycler

  • Equipment for protein quantification (e.g., Western blot apparatus, ELISA reader)

Procedure:

  • Treat cells with the compounds or vehicle control and incubate to allow for cell penetration.

  • Heat the cell suspensions in a thermal cycler across a range of temperatures.

  • Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.

  • Quantify the amount of soluble target protein in the supernatant using Western blotting or ELISA.

  • Plot the percentage of soluble protein against temperature to generate a melting curve. A shift in the melting curve in the presence of a compound indicates target engagement.[7]

Conclusion

The collective data from biochemical and cellular assays unequivocally demonstrates that this compound exhibits substantially weaker binding to PCAF/GCN5 bromodomains compared to its active enantiomer, GSK4027. This significant difference in potency validates this compound as a reliable negative control for studying the cellular functions of PCAF and GCN5. The detailed experimental protocols and workflows provided herein offer a robust framework for researchers to independently verify these findings and to assess the specificity of other chemical probes targeting bromodomains. The use of well-characterized positive and negative controls, as exemplified in this guide, is paramount for the rigorous validation of chemical tools in epigenetic research.

References

cross-reactivity studies of GSK4028 against other bromodomains

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of the Cross-Reactivity of GSK Bromodomain Inhibitors

In the landscape of epigenetic drug discovery, the selectivity of chemical probes is paramount for elucidating the specific functions of bromodomain-containing proteins. This guide provides a comparative analysis of the cross-reactivity profiles of two key GlaxoSmithKline (GSK) compounds, GSK2801 and GSK4027, against a panel of human bromodomains. While the initial query focused on GSK4028, publicly available data for this specific compound is limited. Therefore, this guide focuses on the well-characterized inhibitors GSK2801 and GSK4027 to illustrate the principles of selectivity and off-target effects within the bromodomain family.

Quantitative Cross-Reactivity Data

The following tables summarize the binding affinities and thermal shift data for GSK2801 and GSK4027 against various bromodomains. This data is crucial for understanding their potency and selectivity.

Table 1: Inhibitory Activity of GSK2801 against a Panel of Human Bromodomains

Target BromodomainMethodKd (nM)ΔTm (°C) at 10 µM
BAZ2AITC1404.1
BAZ2BITC2602.7
BRD9ITC11002.3
TAF1(L) (BD2)ITC32003.4
Other screened bromodomainsThermal Shift-< 2.0

Data compiled from studies on GSK2801, a potent and cell-active acetyl-lysine competitive inhibitor of BAZ2A and BAZ2B bromodomains.[1]

Table 2: Inhibitory Activity of GSK4027 against Selected Bromodomains

Target BromodomainMethodKd (nM)
PCAFITC1.4
GCN5ITC1.4
BRPF1Not specified100-150
BRPF3Not specified100-150
BRD1Not specified100-150
BPTFNot specified100-150

GSK4027 demonstrates high affinity for PCAF and GCN5 bromodomains with notable cross-reactivity against other bromodomains at lower potencies.[2]

Experimental Protocols

The data presented in this guide were generated using established biophysical techniques to quantify protein-ligand interactions.

Isothermal Titration Calorimetry (ITC)

ITC is a quantitative technique used to measure the thermal changes that occur upon the binding of a ligand to a protein. This method directly determines the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction in a single experiment.

  • General Protocol: A solution of the ligand (e.g., GSK2801) is titrated into a solution containing the target bromodomain protein. The heat released or absorbed during the binding event is measured by the ITC instrument. The resulting data is fitted to a binding model to extract the thermodynamic parameters. For GSK2801, ITC was used to determine the Kd against BAZ2A, BAZ2B, BRD9, and TAF1(L).[1]

Thermal Shift Assay (Differential Scanning Fluorimetry)

Thermal shift assays are used to assess the thermal stability of a protein in the presence and absence of a ligand. An increase in the melting temperature (Tm) of the protein upon ligand binding indicates a stabilizing interaction.

  • General Protocol: The bromodomain protein is mixed with a fluorescent dye that binds to hydrophobic regions of the protein that become exposed upon unfolding. The fluorescence is monitored as the temperature is gradually increased. The Tm is the temperature at which 50% of the protein is unfolded. The change in Tm (ΔTm) in the presence of an inhibitor is a measure of its binding affinity. GSK2801 was screened against a panel of 46 human bromodomains using this method.[1]

Biolayer Interferometry (BLI)

BLI is an optical biosensing technique used to measure protein-ligand interactions in real-time. It monitors the interference pattern of white light reflected from two surfaces: a layer of immobilized protein on the biosensor tip and an internal reference.

  • General Protocol: Biotinylated bromodomain proteins are immobilized on a streptavidin-coated biosensor tip. The tip is then dipped into solutions containing different concentrations of the inhibitor (e.g., GSK2801). The binding and dissociation of the inhibitor are monitored in real-time, allowing for the determination of association (kon) and dissociation (koff) rates, from which the equilibrium dissociation constant (Kd) can be calculated. GSK2801 was screened against a panel of 40 biotin-labeled proteins using BLI.[1]

Visualizing Cross-Reactivity Assessment

The following diagrams illustrate the concepts and workflows involved in assessing inhibitor cross-reactivity.

G Figure 1: Conceptual Workflow for Assessing Bromodomain Inhibitor Selectivity cluster_0 Primary Screening cluster_1 Cross-Reactivity Screening cluster_2 Data Analysis & Interpretation Inhibitor GSK Inhibitor PrimaryTarget Primary Bromodomain Target Inhibitor->PrimaryTarget High Affinity Binding Panel Panel of Other Bromodomains Inhibitor->Panel Potential Off-Target Binding Data Quantitative Data (Kd, ΔTm, IC50) PrimaryTarget->Data Panel->Data Selectivity Selectivity Profile Data->Selectivity

Caption: This diagram illustrates the process of evaluating the selectivity of a bromodomain inhibitor.

The development of highly selective chemical probes is a critical endeavor in the field of epigenetics.[3] While compounds like GSK2801 and GSK4027 show high potency for their primary targets, understanding their off-target interactions is essential for the accurate interpretation of biological data and for guiding further drug development efforts. The data and protocols presented here provide a framework for the comparative analysis of bromodomain inhibitor selectivity.

References

Independent Verification of GSK4028 as a Negative Control for the PCAF/GCN5 Bromodomain Probe GSK4027

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of GSK4028, the enantiomeric negative control for the potent and selective PCAF/GCN5 bromodomain chemical probe, GSK4027. The data presented here supports the use of this compound as an inactive control in experiments designed to investigate the biological roles of the PCAF (KAT2B) and GCN5 (KAT2A) bromodomains.

Data Presentation: Quantitative Comparison of GSK4027 and this compound

The following table summarizes the inhibitory activities of GSK4027 and its negative control, this compound, against PCAF, GCN5, and other relevant bromodomains. The data clearly demonstrates the significant loss of potency in this compound compared to the active probe GSK4027, validating its use as a negative control.

Target Assay Type GSK4027 (Active Probe) This compound (Negative Control) Selectivity (this compound vs. GSK4027)
PCAFTR-FRET (pIC50)7.44.9>300-fold less potent
GCN5BROMOscan (Ki, nM)1.4--
PCAFBROMOscan (Ki, nM)1.4--
BRD4 BD1TR-FRET (pIC50)< 4.3< 4.3No significant activity
BRD9TR-FRET (pIC50)-4.5 ± 0.13Weak activity
Cellular Target Engagement (PCAF)NanoBRET (pIC50)7.2--

Data compiled from publicly available sources.

Experimental Protocols

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for PCAF/GCN5 Bromodomain Inhibition

This protocol outlines a typical TR-FRET assay used to determine the potency of compounds like GSK4027 and this compound in inhibiting the interaction between a bromodomain and its acetylated histone ligand.

Materials:

  • Recombinant human PCAF or GCN5 bromodomain (GST-tagged)

  • Biotinylated histone H4 peptide acetylated at lysine 16 (H4K16ac)

  • Europium-labeled anti-GST antibody (Donor)

  • Streptavidin-conjugated Allophycocyanin (APC) (Acceptor)

  • Assay Buffer: 50 mM HEPES (pH 7.5), 150 mM NaCl, 0.1% BSA, 0.05% Tween-20

  • Test compounds (GSK4027, this compound) dissolved in DMSO

  • 384-well low-volume black plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds (GSK4027 and this compound) in DMSO. Further dilute the compounds in Assay Buffer to the desired final concentrations.

  • Reagent Preparation:

    • Prepare a solution of GST-tagged PCAF/GCN5 bromodomain and Europium-labeled anti-GST antibody in Assay Buffer.

    • Prepare a solution of biotinylated H4K16ac peptide and Streptavidin-APC in Assay Buffer.

  • Assay Plate Setup:

    • Add 2 µL of the diluted compound solutions to the wells of the 384-well plate. For control wells, add 2 µL of Assay Buffer with the same percentage of DMSO.

    • Add 4 µL of the PCAF/GCN5-Europium antibody solution to all wells.

    • Incubate for 15 minutes at room temperature.

    • Add 4 µL of the H4K16ac-Streptavidin-APC solution to all wells to initiate the reaction.

  • Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET enabled plate reader. Excite at 320-340 nm and measure emission at 620 nm (Europium) and 665 nm (APC).

  • Data Analysis:

    • Calculate the TR-FRET ratio (665 nm emission / 620 nm emission).

    • Normalize the data using wells with no inhibitor (100% activity) and wells with no bromodomain (0% activity).

    • Plot the normalized data against the logarithm of the compound concentration and fit to a four-parameter logistic equation to determine the pIC50.

Mandatory Visualization

Signaling Pathway of PCAF/GCN5 Bromodomain Activity

PCAF_GCN5_Signaling Histone Histone Tails Ac_Histone Acetylated Histones (e.g., H3K14ac, H4K16ac) Histone->Ac_Histone HATs PCAF_GCN5 PCAF/GCN5 Bromodomain Ac_Histone->PCAF_GCN5 Recognition Chromatin Chromatin Remodeling Complexes PCAF_GCN5->Chromatin Transcription_Factors Transcription Factors PCAF_GCN5->Transcription_Factors Gene_Transcription Gene Transcription Chromatin->Gene_Transcription Transcription_Factors->Gene_Transcription GSK4027 GSK4027 (Active Probe) GSK4027->PCAF_GCN5 Inhibits This compound This compound (Negative Control) This compound->PCAF_GCN5 No significant inhibition TR_FRET_Workflow Start Start Compound_Prep Prepare Compound Dilutions (GSK4027 & this compound) Start->Compound_Prep Reagent_Prep Prepare Reagents: - PCAF/GCN5 + Eu-Ab - H4K16ac + SA-APC Start->Reagent_Prep Plate_Setup Add Compounds and Reagents to 384-well Plate Compound_Prep->Plate_Setup Reagent_Prep->Plate_Setup Incubation Incubate at RT for 60 min Plate_Setup->Incubation Read_Plate Read TR-FRET Signal Incubation->Read_Plate Data_Analysis Analyze Data and Determine pIC50 Read_Plate->Data_Analysis End End Data_Analysis->End Enantiomer_Relationship cluster_0 Enantiomers cluster_1 Biological Activity GSK4027 GSK4027 (Active) Active Binds to PCAF/GCN5 Bromodomain GSK4027->Active This compound This compound (Inactive) Inactive Does Not Bind This compound->Inactive

Safety Operating Guide

Proper Disposal of GSK4028: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and drug development professionals handling GSK4028 require clear, actionable guidance for its safe disposal to ensure personnel safety and environmental protection. This document outlines the necessary procedures for the proper disposal of this compound in solid form, as a solution, and for materials contaminated with the compound.

This compound is the enantiomeric negative control for GSK4027, a chemical probe for the PCAF/GCN5 bromodomain.[1] While a Safety Data Sheet (SDS) for this compound classifies it as not a hazardous substance or mixture under GHS, it is imperative to handle it with care as a bioactive research chemical and to prevent its release into the environment.[2] Standard laboratory protocols for chemical waste management should be strictly followed.

Summary of Key Safety and Handling Information

For quick reference, the following table summarizes essential data for this compound.

IdentifierValueSource
CAS Number 2079886-19-2[1][2]
Molecular Formula C17H21BrN4O[1][2]
GHS Hazard Classification Not a hazardous substance or mixture[2]
Recommended PPE Safety goggles with side-shields, protective gloves, impervious clothing, suitable respirator[2]
First Aid: Eye Contact Flush eyes immediately with large amounts of water.[2]
First Aid: Skin Contact Rinse skin thoroughly with large amounts of water.[2]
First Aid: Ingestion Wash out mouth with water; do NOT induce vomiting.[2]
Environmental Precautions Keep the product away from drains, water courses, or the soil.[2]

Step-by-Step Disposal Procedures

The proper disposal of this compound waste depends on its form. The following are step-by-step protocols for different types of this compound waste.

Unused Solid this compound Compound

Unused or expired solid this compound should be disposed of as chemical waste.

Protocol:

  • Ensure the this compound is in its original, sealed container or a securely sealed, compatible waste container.

  • Label the container clearly as "Hazardous Waste" or "Chemical Waste" in accordance with your institution's guidelines.

  • On the waste label, write the full chemical name ("this compound") and the quantity. Do not use abbreviations.

  • Store the container in a designated hazardous waste accumulation area, segregated from incompatible materials.

  • Arrange for pickup and disposal by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste contractor.

Solutions Containing this compound

Aqueous and solvent-based solutions of this compound must be collected and disposed of as liquid chemical waste. Do not pour solutions containing this compound down the drain.

Protocol:

  • Pour the waste solution into a designated, leak-proof, and chemically compatible waste container.

  • Segregate halogenated and non-halogenated solvent waste if required by your institution's waste management program. Since this compound contains bromine, solutions of it in organic solvents should typically be disposed of in a "halogenated organic waste" container.

  • Securely cap the waste container after adding the waste.

  • Label the container with a "Hazardous Waste" or "Chemical Waste" tag.

  • List all constituents of the solution on the label, including the full chemical name "this compound" and all solvents with their approximate percentages.

  • Store the container in a designated waste accumulation area with secondary containment.

  • Contact your EHS department for waste pickup.

Contaminated Laboratory Materials

Disposable labware such as pipette tips, gloves, and empty vials that have come into contact with this compound should be disposed of as solid chemical waste.

Protocol:

  • Collect all contaminated disposable items in a designated, durable, and sealed container or a heavy-duty plastic bag specifically for solid chemical waste.

  • Label the container or bag as "Solid Chemical Waste" or "Contaminated Lab Debris."

  • On the label, list the chemical contaminant ("Trace amounts of this compound").

  • For sharps such as contaminated needles or blades, use a designated, puncture-resistant sharps container labeled for chemically contaminated sharps.

  • Store the waste container in the designated waste accumulation area.

  • Dispose of the waste through your institution's EHS department.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

start This compound Waste Generated waste_type Identify Waste Type start->waste_type solid_compound Solid this compound waste_type->solid_compound Solid solution This compound Solution waste_type->solution Liquid contaminated_material Contaminated Material waste_type->contaminated_material Solid Debris collect_solid Collect in a labeled, sealed container for solid chemical waste. solid_compound->collect_solid collect_liquid Collect in a labeled, sealed container for liquid chemical waste. Do not pour down the drain. solution->collect_liquid collect_debris Collect in a labeled, sealed container for solid chemical debris. contaminated_material->collect_debris ehs_disposal Arrange for disposal via Environmental Health & Safety (EHS) collect_solid->ehs_disposal collect_liquid->ehs_disposal collect_debris->ehs_disposal

Caption: Decision workflow for the proper disposal of this compound waste.

References

Personal protective equipment for handling GSK4028

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for GSK4028 was not publicly available at the time of this writing. The following guidance is based on general best practices for handling potent, non-volatile small molecule research compounds in a laboratory setting. Researchers, scientists, and drug development professionals must obtain the official SDS from the supplier and conduct a thorough, formal risk assessment before handling this compound. This document provides essential, immediate safety and logistical information, including operational and disposal plans, to supplement, not replace, the official SDS.

Personal Protective Equipment (PPE)

The selection of appropriate Personal Protective Equipment (PPE) is critical to minimize exposure risk when handling potentially potent compounds like this compound. The following table summarizes recommended PPE for various laboratory tasks.

Task CategoryPrimary PPESecondary/Task-Specific PPE
General Laboratory Work (Low-Risk) - Safety glasses with side shields- Standard laboratory coat- Nitrile gloves- Closed-toe shoesNot applicable
Weighing and Preparing Stock Solutions (Solid Form) - Full-face respirator with appropriate particulate filters- Chemical-resistant disposable gown or coveralls- Double-gloving (e.g., nitrile)- Hairnet or head covering- Anti-static weigh paper or boat- Use of a certified chemical fume hood or ventilated balance enclosure
Handling Stock Solutions and Dilutions (Liquid Form) - Chemical splash goggles- Chemical-resistant laboratory coat- Chemical-resistant gloves (e.g., nitrile)- Closed-toe shoes- Face shield if there is a significant splash risk- Work within a certified chemical fume hood
Spill Cleanup and Decontamination - Chemical splash goggles or face shield- Chemical-resistant disposable gown or coveralls- Heavy-duty, chemical-resistant gloves- Shoe covers- Respirator with appropriate cartridges if the spill generates aerosols or vapors
Waste Disposal - Chemical splash goggles- Chemical-resistant laboratory coat- Chemical-resistant gloves- Closed-toe shoesNot applicable

Operational Workflow for Safe Handling

A systematic approach to handling this compound is essential to ensure personnel safety and prevent contamination. The following workflow outlines the key steps from preparation to disposal.

G cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep1 Obtain and Review This compound SDS prep2 Conduct Formal Risk Assessment prep1->prep2 prep3 Designate a Controlled Handling Area prep2->prep3 prep4 Assemble All Necessary Equipment and PPE prep3->prep4 handling1 Don Appropriate PPE prep4->handling1 handling2 Perform Weighing and Solution Preparation in a Fume Hood handling1->handling2 handling3 Conduct Experiment in Designated Area handling2->handling3 handling4 Decontaminate Surfaces and Equipment handling3->handling4 disposal1 Segregate All Contaminated Waste handling4->disposal1 disposal2 Label Waste Containers Clearly disposal1->disposal2 disposal3 Store Waste in a Secure, Designated Area disposal2->disposal3 disposal4 Arrange for Professional Hazardous Waste Disposal disposal3->disposal4

Caption: Workflow for the safe handling of this compound.

Experimental Protocols

Detailed methodologies for experiments involving this compound should be designed following a thorough review of relevant literature and the specific guidelines outlined in the compound's SDS. Key considerations include:

  • Solubility: Determine the appropriate solvent for this compound based on the experimental requirements and the compound's properties.

  • Stability: Be aware of the stability of this compound in solution and under various storage conditions.

  • Concentration: Use the lowest effective concentration to minimize the quantity of the compound handled.

Disposal Plan

Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and accidental exposure.

  • Solid Waste: Unused or expired solid this compound should be collected in a clearly labeled, sealed container for hazardous waste.

  • Liquid Waste: All solutions containing this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not dispose of down the drain.

  • Contaminated Materials: All disposable items that have come into contact with this compound, including pipette tips, tubes, gloves, and lab coats, must be disposed of as hazardous waste in appropriately labeled containers.

  • Decontamination: All non-disposable equipment and work surfaces should be decontaminated using a validated procedure. The cleaning solutions should be collected as hazardous waste.

By adhering to these stringent safety protocols, researchers can minimize the risks associated with handling this compound and ensure a safe and controlled laboratory environment.

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.